N-Nitrosopiperidine
Description
This compound appears as light yellow oil or liquid. May be a carcinogen.
This compound is a nitrosamine that is piperidine in which the hydrogen attached to the nitrogen is replaced by a nitroso group. One of the many carcinogens detected in cigarette smoke, it is found in meat, cheese and spices that have been treated with the preservative sodium nitrite. It has a role as a carcinogenic agent, an apoptosis inducer, a mutagen and an environmental contaminant. It is a nitrosamine and a piperidine.
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosopiperidine | |
|---|---|---|
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InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2 | |
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InChI Key |
UWSDONTXWQOZFN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCN(CC1)N=O | |
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Molecular Formula |
C5H10N2O | |
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DSSTOX Substance ID |
DTXSID8021060 | |
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Molecular Weight |
114.15 g/mol | |
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Physical Description |
N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid. | |
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Boiling Point |
423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C | |
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Density |
1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F | |
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Vapor Pressure |
0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C | |
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Color/Form |
Yellow oil, Pale yellow | |
CAS No. |
100-75-4 | |
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Foundational & Exploratory
The Genesis of a Carcinogen: An In-depth Technical Guide to N-Nitrosopiperidine Formation in Cured Meats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of N-Nitrosopiperidine (NPIP), a carcinogenic compound found in cured meat products. This document delves into the core chemical reactions, precursor molecules, influencing factors, and analytical methodologies pertinent to the study of NPIP in the context of food science and safety.
Executive Summary
This compound is a potent carcinogen formed in cured meats through the reaction of secondary amines with nitrosating agents derived from curing ingredients. The primary precursors are the amino acid lysine, which can decarboxylate to form cadaverine, and piperidine (B6355638), a heterocyclic amine naturally present in spices, particularly black pepper. The addition of sodium nitrite (B80452) as a curing agent provides the necessary nitrosating species for the conversion of these precursors into NPIP, a process significantly accelerated by heat during cooking. This guide will explore the intricate mechanisms of this formation, present quantitative data on its occurrence, detail experimental protocols for its analysis, and provide visual representations of the key pathways.
The Chemical Pathway: From Precursors to this compound
The formation of this compound in cured meats is a multi-step process initiated by the nitrosation of secondary amines. The key players in this chemical transformation are the precursors piperidine and cadaverine, and the nitrosating agent, which originates from sodium nitrite.
Precursor Molecules
-
Piperidine: A primary precursor for NPIP, piperidine is a cyclic secondary amine. A significant source of piperidine in cured meats is the spice black pepper, which contains the alkaloid piperine.[1]
-
Cadaverine: This biogenic amine is formed from the decarboxylation of the amino acid lysine, a fundamental component of meat proteins.[2] Cadaverine can be converted to piperidine, which then becomes available for nitrosation.[2]
The Nitrosating Agent
Sodium nitrite (NaNO₂) is a crucial curing agent that, under the acidic conditions of meat, forms nitrous acid (HNO₂). Nitrous acid is unstable and exists in equilibrium with other nitrosating agents, primarily dinitrogen trioxide (N₂O₃). It is this dinitrogen trioxide that acts as the principal nitrosating agent in the formation of N-nitrosamines.
The Reaction Mechanism
The core of NPIP formation lies in the reaction between a secondary amine (piperidine) and the nitrosating agent (dinitrogen trioxide). The reaction is significantly influenced by factors such as pH and temperature. The optimal pH for this nitrosation reaction is in the acidic range, typically between 3.0 and 4.0.[3] Elevated temperatures, such as those encountered during the cooking of cured meats, dramatically accelerate the rate of NPIP formation.[2][3]
Below is a diagram illustrating the key steps in the formation of this compound.
References
An In-depth Technical Guide to Environmental Sources of N-Nitrosopiperidine (NPIP) Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a potent carcinogenic and mutagenic compound belonging to the N-nitrosamine class.[1][2][3] Its presence in the environment, even at trace levels, is a significant public health concern. NPIP is formed from the reaction of piperidine (B6355638), a secondary amine, with a nitrosating agent, such as nitrite (B80452), under acidic conditions.[4][5] This guide provides a comprehensive overview of the primary environmental sources of NPIP contamination, details the analytical methodologies for its detection, and presents quantitative data from various studies.
Primary Environmental Sources of this compound Contamination
NPIP contamination is widespread, originating from various dietary, industrial, and environmental formation pathways.
Food and Beverages
Food and beverages are considered significant sources of human exposure to NPIP.[2] Its formation is often linked to food processing techniques and the presence of precursors in raw materials.
-
Cured and Processed Meats: The use of sodium nitrite as a preservative in cured meats can lead to the formation of various nitrosamines, including NPIP.[1][2] NPIP has been detected in products like bacon, particularly those containing pepper.[1]
-
Spices: Black pepper contains piperidine, a direct precursor to NPIP.[6] When spices containing piperidine are used in combination with nitrite-cured meats, there is a significant risk of NPIP formation.[1][6]
-
Fish and Cheese: NPIP has been found in various food items, including fish and cheeses, often as a result of processing methods like smoking, salting, or curing which promote its formation.[1][2]
-
Beer and Alcoholic Beverages: The malting and kilning process in beer production can sometimes lead to the formation of nitrosamines, although levels have been significantly reduced through changes in manufacturing processes.[2][7]
Drinking Water
N-nitrosamines, including NPIP, are recognized as emerging disinfection byproducts (DBPs) in drinking water.[8]
-
Water Treatment Processes: The use of chloramine (B81541) as a disinfectant in water treatment plants is a primary pathway for the formation of NPIP and other nitrosamines.[9][10]
-
Source Water Contamination: Raw water sources can be contaminated with NPIP precursors from municipal wastewater discharges, industrial effluents, and agricultural runoff from animal feeding operations.[9][11]
Tobacco Smoke
Tobacco smoke is a well-established source of exposure to a variety of carcinogens, including NPIP.
-
Mainstream and Sidestream Smoke: NPIP is present in both the mainstream smoke inhaled by the smoker and the sidestream smoke released into the environment.[12][13] Levels of volatile nitrosamines are often higher in sidestream smoke.[13][14] The formation occurs during the pyrolysis of proteins and amino acids in tobacco.[13]
Industrial and Consumer Products
Certain industrial processes and consumer goods have been identified as sources of NPIP contamination.
-
Rubber Industry: NPIP has been detected in the air of rubber manufacturing plants, originating from chemicals used in the vulcanization process.[1]
-
Latex Products: Trace amounts of NPIP have been found in consumer products made from latex rubber, such as baby bottle nipples and pacifiers.[1]
In Vivo Formation
NPIP can also be formed endogenously within the human body, particularly in the acidic environment of the stomach, from the ingestion of its precursors.[15][16] Dietary sources of piperidine (e.g., black pepper) and nitrites (e.g., cured meats, some vegetables) can react to form NPIP.[6]
Quantitative Data on this compound Contamination
The following tables summarize the reported concentrations of NPIP in various environmental matrices.
Table 1: this compound (NPIP) in Food Products
| Food Product Category | Specific Product | NPIP Concentration (µg/kg or ppb) | Reference |
| Processed Meats | Pork bacon with pepper | Mean: 2.0 (Range: 0.6-4.2) | [1] |
| Spices with sodium nitrite | Up to 3000 | [1] | |
| White pepper mixture (after 2 months) | 9.80 ± 0.41 ng/g | [6] |
Table 2: this compound (NPIP) in Tobacco Smoke
| Smoke Type | Cigarette Type | NPIP Concentration (ng/cigarette) | Reference |
| Mainstream Smoke | Unfiltered brands | < 1.0 | [12] |
| Mainstream Smoke | US commercial cigarettes | 5.9–14.2 | [13] |
| Sidestream Smoke | US commercial cigarettes | 4.8–19.8 | [13] |
Table 3: this compound (NPIP) in Water
| Water Type | Location/Condition | NPIP Concentration (ng/L or ppt) | Reference |
| Surface Water | Downstream from a water treatment plant | 33.1 - 117.8 | [1] |
| Distribution System Water | East China (Winter) | Up to 309 | [17] |
Table 4: this compound (NPIP) in Industrial Air
| Industry | Location | NPIP Concentration (µg/m³) | Reference |
| Rubber Manufacturing | Vehicle sealing plant | 3.9 - 7.6 | [1] |
| Rubber Manufacturing | French plants (median) | 0.24 (Max: 2.1) | [1] |
Experimental Protocols for NPIP Analysis
Accurate quantification of NPIP in complex environmental matrices requires sophisticated analytical techniques. The most common methods involve gas chromatography (GC) or liquid chromatography (LC) coupled with a highly selective detector.
General Analytical Workflow
A typical workflow for NPIP analysis includes sample preparation (extraction and cleanup) followed by instrumental analysis.
Sample Preparation
-
Extraction:
-
Food and Solid Samples: Dichloromethane (DCM) is often used for extraction, sometimes assisted by ultrasonic baths.[6][14] Accelerated Solvent Extraction (ASE) is also employed.[6]
-
Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate nitrosamines from water samples.
-
Air Samples: Air is typically drawn through a sorbent tube, such as Thermosorb/N, to trap nitrosamines.[18]
-
-
Cleanup: The extracted samples undergo a cleanup step to remove interfering matrix components. This may involve techniques like solid-supported liquid-liquid extraction.[19]
-
Elution and Concentration: After trapping on a sorbent or SPE cartridge, NPIP is eluted with a solvent mixture (e.g., dichloromethane/methanol).[18] The eluent is then concentrated to a small volume before analysis.[14]
Instrumental Analysis
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly specific and sensitive method for the detection of N-nitroso compounds.[14][18] The TEA detector responds specifically to the nitric oxide (NO) radical produced upon pyrolytic cleavage of the N-N=O bond.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for its high sensitivity and selectivity, allowing for the unambiguous identification and quantification of NPIP.[20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing less volatile nitrosamines and can be applied to a broad range of matrices.[5][21][22] It offers excellent sensitivity and specificity.[20]
Visualizations: Pathways and Workflows
Chemical Formation of this compound
The formation of NPIP occurs via the nitrosation of its precursor, piperidine. This reaction is typically acid-catalyzed and involves the reaction of a secondary amine with a nitrosating agent derived from nitrite.
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. This compound | 100-75-4 [chemicalbook.com]
- 4. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. This compound | Manasa Life Sciences [manasalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of nitrosamines in food - Eurofins Scientific [eurofins.de]
- 8. researchgate.net [researchgate.net]
- 9. ewg.org [ewg.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-nitroso compounds in cigarette tobacco and their occurrence in mainstream tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Volatile nitrosamines in cigarette smoke: a new sampling and analytical method | CORESTA [coresta.org]
- 15. Formation of this compound from piperidine and sodium nitrite in the stomach and the isolated intestinal loop of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of nitrosamines in foods - Analytice [analytice.com]
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- 19. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pubs.acs.org [pubs.acs.org]
N-Nitrosopiperidine: A Technical Guide on its Carcinogenic Properties and Target Organs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosopiperidine (NPIP) is a potent N-nitrosamine carcinogen found in various environmental sources, including tobacco smoke and certain foods. This technical guide provides an in-depth overview of the carcinogenic properties of NPIP, with a focus on its target organs and the underlying molecular mechanisms. Through a comprehensive review of preclinical studies, this document summarizes quantitative carcinogenicity data, details key experimental methodologies, and visualizes the critical signaling pathways involved in NPIP-induced tumorigenesis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development.
Introduction
N-nitrosamines are a class of chemical compounds with the general structure R1N(-R2)-N=O. Many N-nitrosamines are known to be potent carcinogens in a wide range of animal species, and they are reasonably anticipated to be human carcinogens. This compound (NPIP), a cyclic nitrosamine, has been the subject of extensive research due to its widespread presence and demonstrated carcinogenicity in laboratory animals.[1] Understanding the carcinogenic profile of NPIP, including its target organ specificity and mechanism of action, is crucial for assessing its risk to human health and for the development of potential preventative or therapeutic strategies.
Carcinogenic Properties and Target Organs
NPIP has been shown to be a potent carcinogen in multiple animal species, including rats, mice, hamsters, and monkeys.[1] The primary target organs for NPIP-induced carcinogenicity are the esophagus, liver, and the respiratory tract (nasal cavity and lungs).
Quantitative Carcinogenicity Data
The carcinogenic potency of NPIP has been quantified in various animal models. The TD50 value, which is the daily dose in mg/kg body weight/day required to induce tumors in 50% of the animals that would have remained tumor-free at a zero dose, is a standardized measure of carcinogenic potency.[2] The following tables summarize the carcinogenic potency and tumor incidence data from key studies.
Table 1: Carcinogenic Potency (TD50) of this compound in Different Species [2]
| Species | Sex | Route of Administration | TD50 (mg/kg/day) | Target Organs |
| Rat | Male/Female | Drinking Water | 1.43 | Esophagus, Liver, Nasal Cavity |
| Mouse | Male | Drinking Water | 1.3 | Liver, Lung, Stomach |
| Hamster | Male/Female | Gavage | 83.3 | Liver, Nasal Cavity, Oral Cavity |
| Monkey (Rhesus) | Male | Intravenous | 2.76 | Liver |
| Monkey (Cynomolgus) | Female | Intravenous | 12.1 | Liver |
Table 2: Dose-Response Data for this compound-Induced Esophageal Tumors in Rats
| Dose (mg/L in drinking water) | Duration of Treatment | Incidence of Esophageal Tumors (%) | Reference |
| 0.45 | 104 weeks | 70 | [3] |
| 1.1 | 30 weeks | High | [3] |
| 2.8 | 30 weeks | High | [3] |
| 7 | 30 weeks | High | [3] |
| 18 | 30 weeks | High | [3] |
| 45 | 22 weeks | High | [3] |
| 113 | 17 weeks | High | [3] |
Note: Specific incidence percentages for all dose groups were not detailed in the abstract.
Mechanism of Carcinogenesis
The carcinogenicity of NPIP is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA. This process initiates a cascade of events leading to mutations and ultimately, cancer.
Metabolic Activation Signaling Pathway
The metabolic activation of NPIP is primarily mediated by cytochrome P450 (CYP) enzymes, particularly members of the CYP2A subfamily. The key initial step is the α-hydroxylation of the piperidine (B6355638) ring, which leads to the formation of an unstable α-hydroxynitrosamine. This intermediate spontaneously decomposes to form a reactive diazonium ion, which is a potent alkylating agent that can form covalent adducts with DNA.
Figure 1. Metabolic activation and carcinogenic pathway of this compound (NPIP).
The tissue-specific carcinogenicity of NPIP, particularly its potent effect on the esophagus in rats, is attributed to the high activity of specific CYP450 enzymes, such as CYP2A3, in this organ. These enzymes efficiently catalyze the α-hydroxylation of NPIP, leading to localized formation of DNA-damaging agents.
DNA Adduct Formation
The primary DNA adduct formed from NPIP is N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG).[4][5] The formation of this and other DNA adducts is a critical initiating event in NPIP-induced carcinogenesis. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic code. Studies have shown that NPIP-induced mutations are dominated by A:T to C:G transversions.[5] If these mutations occur in critical genes that regulate cell growth and differentiation, such as tumor suppressor genes or oncogenes, they can lead to the development of cancer.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the carcinogenic potential of chemical compounds. Below are outlines of key experimental methodologies used in the study of NPIP carcinogenicity.
Long-Term Carcinogenicity Bioassay in Rodents
This protocol outlines the general procedure for a chronic carcinogenicity study of NPIP in rats, a commonly used model for esophageal cancer research.
-
Animal Model: Male and female Fischer 344 or Sprague-Dawley rats, 6-8 weeks of age at the start of the study.
-
Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and provided with a standard laboratory diet and water ad libitum.
-
Carcinogen Administration: NPIP is typically administered in the drinking water at various concentrations (e.g., 0.45 to 113 mg/L).[3] The solutions are prepared fresh and replaced regularly.
-
Dose Groups: Multiple dose groups with a sufficient number of animals (e.g., 20-50 per sex per group) are used to establish a dose-response relationship. A control group receives untreated drinking water.
-
Duration: The study duration is typically long-term, often for the majority of the animal's lifespan (e.g., 104 weeks for rats).[3]
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Necropsy and Histopathology: At the end of the study, or when animals are euthanized due to moribund condition, a full necropsy is performed. All organs, with particular attention to the target organs (esophagus, liver, nasal cavity, lungs), are examined macroscopically. Tissues are collected and preserved in 10% neutral buffered formalin for histopathological examination.[6] The esophagus is often examined for hyperplasia, dysplasia, and carcinoma.[6]
Figure 2. General workflow for a long-term carcinogenicity bioassay of this compound.
In Vivo Mutagenicity Assay (gpt delta Transgenic Rat)
The gpt delta transgenic rat model is used to assess the in vivo mutagenicity of chemicals in different tissues.
-
Animal Model: Homozygous gpt delta transgenic rats.[7]
-
Carcinogen Administration: NPIP is administered to the rats, for example, by oral gavage.
-
Tissue Collection: After the treatment period, target organs such as the liver and esophagus are collected.
-
DNA Extraction and Phage Rescue: Genomic DNA is extracted from the tissues. The lambda EG10 transgene, which contains the gpt reporter gene, is rescued from the genomic DNA through in vitro packaging.
-
Mutation Analysis: The rescued phages are used to infect E. coli. Mutants are selected, and the frequency of mutations in the gpt gene is determined. The types of mutations (e.g., point mutations, deletions) can also be characterized by sequencing.[8]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For N-nitrosamines, an enhanced protocol is recommended.[9][10]
-
Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101) are used.[9]
-
Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction). For nitrosamines, S9 from the livers of rats and hamsters pre-treated with enzyme inducers (e.g., phenobarbital (B1680315) and β-naphthoflavone) is recommended, often at a higher concentration (30%).[9]
-
Procedure: The tester strains are exposed to various concentrations of NPIP in the presence or absence of the S9 mix. The mixture is pre-incubated and then plated on minimal glucose agar (B569324) plates.[10]
-
Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]
Quantification of DNA Adducts by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[11][12]
-
DNA Isolation: Genomic DNA is isolated from the target tissues of animals treated with NPIP.
-
DNA Hydrolysis: The DNA is enzymatically hydrolyzed to individual deoxynucleosides.
-
Sample Cleanup: The DNA hydrolysate is purified to remove unmodified nucleosides and other interfering substances. This can be achieved using solid-phase extraction or other chromatographic techniques.[12]
-
LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. The DNA adduct of interest (e.g., THP-dG) is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[11]
Conclusion
This compound is a well-established carcinogen in multiple animal species, with the esophagus, liver, and respiratory tract being the primary target organs. Its carcinogenic activity is dependent on metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts, which in turn cause mutations and initiate the carcinogenic process. The information presented in this technical guide, including quantitative carcinogenicity data, mechanistic insights, and experimental methodologies, provides a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with NPIP exposure. Further research into the downstream signaling pathways activated by NPIP-induced DNA damage and the development of more detailed and standardized experimental protocols will continue to enhance our understanding of this important environmental carcinogen.
References
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- 6. Histopathological and ultrastructural studies on esophageal tumors in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New homozygous gpt delta transgenic rat strain improves an efficiency of the in vivo mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo mutational analysis of liver DNA in gpt delta transgenic rats treated with the hepatocarcinogens N-nitrosopyrrolidine, 2-amino-3-methylimidazo[4,5-f]quinoline, and di(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Overview of N-Nitrosopiperidine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a potent carcinogenic N-nitrosamine that has been the subject of extensive research for decades. Found in various environmental sources, including certain foods, tobacco smoke, and industrial settings, NPIP has been identified as a significant experimental carcinogen, primarily targeting the esophagus and nasal cavity in animal models. This technical guide provides a comprehensive historical overview of NPIP research, detailing its discovery, key toxicological findings, metabolic activation, and mechanisms of carcinogenesis. The information is presented to be a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development.
Early History and Discovery of Carcinogenicity
The study of N-nitrosamines as a class of carcinogens began in the mid-20th century. While the synthesis of NPIP from piperidine (B6355638) and a nitrosating agent, such as sodium nitrite (B80452) under acidic conditions, was known, its biological significance was not initially understood[1]. The pioneering work of Hermann Druckrey, Rudolf Preussmann, and their colleagues in the 1960s systematically investigated the carcinogenic properties of a large number of N-nitroso compounds, including NPIP[2][3]. Their extensive studies on BD rats established the organotropic carcinogenicity of these compounds, demonstrating that subtle changes in chemical structure could lead to different target organs for tumor induction[2].
One of the landmark studies by Druckrey and colleagues, published in 1967, detailed the carcinogenic effects of 65 different N-nitroso compounds and was instrumental in highlighting the potent carcinogenicity of NPIP, particularly its tendency to induce esophageal tumors in rats[2]. These early dose-response studies were crucial in establishing NPIP as a model compound for studying esophageal carcinogenesis[4].
Carcinogenicity and Toxicological Profile
Subsequent to the initial discoveries, numerous studies have confirmed the carcinogenic potential of NPIP across various animal species.
Animal Models and Target Organs
-
Rats: NPIP consistently induces tumors of the esophagus and nasal cavity in rats when administered orally[4][5]. Studies have also reported tumors in the liver and stomach at higher doses[4].
-
Hamsters: In Syrian golden hamsters, NPIP induces tumors in the respiratory tract, including the larynx, pharynx, and trachea, as well as in the forestomach and liver[6][7]. European hamsters have also been shown to be susceptible, developing tumors in the respiratory and upper digestive tracts[4].
-
Mice: While less susceptible than rats and hamsters, mice can develop lung and liver tumors following NPIP exposure[8].
The consistent induction of esophageal tumors in rats has made NPIP a widely used tool for studying the mechanisms of esophageal squamous cell carcinoma.
Quantitative Carcinogenicity Data
The carcinogenic potency of NPIP has been quantified in numerous dose-response studies. The following tables summarize key findings from these studies.
| Table 1: Dose-Response Relationship of this compound in Rats | ||||
| Species/Strain | Route of Administration | Dose | Tumor Incidence (%) | Target Organ(s) |
| Sprague-Dawley Rats | Drinking Water | 0.88 x 10⁻³ M | High | Esophagus, Olfactory region |
| F344 Rats | Drinking Water | 10 mg/kg/day | 46 | Liver |
| F344 Rats | Drinking Water | 3 mg/kg/day | 84 | Liver |
| F344 Rats | Drinking Water | 1 mg/kg/day | 32 | Liver |
| F344 Rats | Drinking Water | 0.3 mg/kg/day | Not significant | - |
Data compiled from multiple sources, including Preussmann et al. (1977) and Lijinsky & Taylor (1976).[5][9]
| Table 2: Tumor Incidence and Latency of this compound in Hamsters | ||||
| Species/Strain | Route of Administration | Dose (% in drinking water) | Tumor Incidence (%) | Primary Target Organ(s) |
| Syrian Golden Hamsters (Male) | Drinking Water | 0.05 | High | Larynx, Pharynx, Trachea, Forestomach, Liver |
| Syrian Golden Hamsters (Female) | Drinking Water | 0.05 | High | Larynx, Pharynx, Trachea, Forestomach, Liver |
| Syrian Golden Hamsters (Male) | Drinking Water | 0.025 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |
| Syrian Golden Hamsters (Female) | Drinking Water | 0.025 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |
| Syrian Golden Hamsters (Male) | Drinking Water | 0.006 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |
| Syrian Golden Hamsters (Female) | Drinking Water | 0.006 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |
| European Hamsters | Subcutaneous | 1/5, 1/10, or 1/20 of LD50 | 65-100 (tracheal tumors) | Trachea, Nasal Cavities |
Data from Ketkar et al. (1983) and Mohr et al. (1974).[4][6][7]
Metabolism and Bioactivation
The carcinogenicity of NPIP is not due to the compound itself but rather to its metabolic activation into reactive electrophiles.
The α-Hydroxylation Pathway
The primary mechanism of NPIP bioactivation is through cytochrome P450 (CYP)-mediated α-hydroxylation[7][10]. This enzymatic reaction occurs on the carbon atom adjacent (alpha) to the nitroso group. In rat liver and esophageal microsomes, CYP enzymes, including CYP2A3, have been shown to catalyze this reaction[7][10].
The resulting α-hydroxy-N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion and 5-hydroxypentanal[10]. The diazonium ion is a potent electrophile that can covalently bind to cellular macromolecules, most notably DNA.
Mechanism of Carcinogenesis: DNA Adduct Formation and Signaling Pathways
Formation of DNA Adducts
The reactive diazonium ion generated during NPIP metabolism can alkylate DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation.
A major DNA adduct formed from NPIP is N²-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG)[11]. The detection of this specific adduct in esophageal tissues of individuals from high-risk areas for esophageal cancer provides a molecular link between NPIP exposure and the development of this disease[11].
Involvement of Signaling Pathways
While the initiation of cancer by NPIP is primarily driven by DNA damage, the promotion and progression of tumors involve the deregulation of key cellular signaling pathways. Research in esophageal cancer, a primary target of NPIP, has implicated several pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including esophageal squamous cell carcinoma[12][13]. While direct studies linking NPIP to this pathway are emerging, it is a likely downstream effector of NPIP-induced mutations.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in esophageal cancer[14][15].
Detailed Methodologies for Key Experiments
This section provides an overview of the typical experimental protocols used in NPIP research.
In Vivo Carcinogenicity Bioassay in Rats
A standard protocol for assessing the carcinogenicity of NPIP in rats involves long-term administration of the compound, typically in drinking water.
-
Animal Model: Male or female rats of a specific strain (e.g., Sprague-Dawley or F344) are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the study.
-
Dose Preparation and Administration: NPIP is dissolved in drinking water at various concentrations. The solutions are prepared fresh regularly to ensure stability.
-
Treatment Groups: Animals are randomly assigned to different dose groups, including a control group that receives untreated drinking water.
-
Duration of Exposure: The administration of NPIP continues for a significant portion of the animal's lifespan, often up to two years.
-
Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, and their body weight and water consumption are recorded regularly.
-
Necropsy and Histopathology: At the end of the study, or when animals become moribund, a complete necropsy is performed. All major organs, with particular attention to the esophagus, nasal cavity, liver, and lungs, are collected, fixed in formalin, and processed for histopathological examination to identify and characterize tumors.
In Vitro Metabolism Studies Using Liver Microsomes
To investigate the metabolic activation of NPIP, in vitro assays using liver microsomes are frequently employed.
-
Microsome Preparation: Liver microsomes are isolated from untreated rats through differential centrifugation of liver homogenates.
-
Incubation Mixture: The incubation mixture typically contains the liver microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and NPIP at various concentrations.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile (B52724) or by heat inactivation.
-
Metabolite Analysis: The mixture is then centrifuged, and the supernatant is analyzed for the presence of NPIP metabolites, such as 5-hydroxypentanal or its cyclized form, 2-hydroxytetrahydropyran, using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radiolabeled substrate and radiometric detection[7][10][16][17][18].
Analysis of NPIP-DNA Adducts
The detection and quantification of NPIP-DNA adducts are critical for understanding its genotoxic mechanism.
-
DNA Isolation: DNA is isolated from the target tissues of animals treated with NPIP or from in vitro incubation systems.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxyribonucleosides.
-
Adduct Enrichment (Optional): Solid-phase extraction or other chromatographic techniques may be used to enrich the sample for DNA adducts.
-
LC-MS/MS Analysis: The hydrolyzed DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the identification and quantification of specific DNA adducts, such as THP-dG, based on their mass-to-charge ratio and fragmentation patterns[11][19].
Conclusion and Future Directions
The historical research on this compound has been pivotal in shaping our understanding of chemical carcinogenesis, particularly in the context of esophageal cancer. From the early pioneering work of Druckrey and Preussmann to the more recent molecular studies on DNA adducts and signaling pathways, the scientific community has built a robust body of evidence detailing the carcinogenic hazards of this compound.
For researchers, scientists, and drug development professionals, this historical perspective underscores the importance of understanding the metabolic activation and genotoxic mechanisms of N-nitrosamines. As N-nitrosamine impurities in pharmaceuticals continue to be a regulatory concern, the extensive research on model compounds like NPIP provides a valuable framework for risk assessment and the development of safer medicines.
Future research will likely focus on further elucidating the specific signaling pathways dysregulated by NPIP-induced mutations, identifying biomarkers of exposure and early effect, and exploring potential strategies for mitigating the carcinogenic risk associated with N-nitrosamine exposure.
References
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- 6. The carcinogenic effect of nitrosopiperidine administered in the drinking water of Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carcinogenicity of N-nitrosopyrrolidine: dose-response study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosopiperidine: A Comprehensive Technical Guide to Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine (B1359907) compound that has garnered significant attention within the scientific community due to its classification as a probable human carcinogen.[1] Found in a variety of sources, including certain foods, tobacco smoke, and as a potential impurity in pharmaceutical products, a thorough understanding of its physical and chemical properties is paramount for risk assessment, toxicological studies, and the development of sensitive analytical methods. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its metabolic activation pathway.
Physical and Chemical Properties
This compound is typically a light yellow, oily liquid under standard conditions.[1][2][3][4] A comprehensive summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 100-75-4 | [5][6][7][8] |
| Molecular Formula | C₅H₁₀N₂O | [5][8] |
| Molecular Weight | 114.15 g/mol | [5][8] |
| Appearance | Light yellow, oily liquid | [1][2][3][4] |
| Density | 1.06 g/mL (lit.) | [3][5][9] |
| Boiling Point | 219 °C | [5][9][10] |
| Melting Point | 170 °C (decomposition) | [5][9] |
| Vapor Pressure | 0.092 - 0.103 mmHg at 20-25 °C | [9][10] |
| Flash Point | 11 °C | [5][9] |
| Refractive Index | 1.4933 (589.3 nm, 19 °C) | [9] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | References |
| Water Solubility | 76.5 g/L at 24 °C | [10] |
| LogP (Octanol-Water Partition Coefficient) | 1.09160 | [9] |
Experimental Protocols
Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are crucial for the reliable and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. Several methods are acceptable under this guideline, with the dynamic method being common.
-
Apparatus Setup: A boiling flask is equipped with a thermometer or thermocouple positioned in the vapor phase above the liquid surface. A reflux condenser is attached to the flask.
-
Sample Preparation: A sample of this compound is placed in the boiling flask.
-
Heating: The sample is heated gently. The temperature is monitored continuously.
-
Observation: The temperature at which a steady stream of condensate is observed running from the condenser, and the temperature reading in the vapor phase remains constant, is recorded as the boiling point.[6][11]
-
Pressure Correction: If the determination is not carried out at standard atmospheric pressure (101.325 kPa), a pressure correction is applied.
Determination of Density (OECD Guideline 109)
The density of a liquid is the quotient of its mass and volume. The oscillating densitometer method is a precise technique.
-
Apparatus: An oscillating densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.
-
Calibration: The instrument is calibrated using two substances of known density, such as dry air and distilled water.
-
Sample Introduction: A small volume of this compound is introduced into the U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period, which is then used to calculate the density of the sample at a specified temperature, typically 20 °C.
-
Replicates: The measurement is performed in duplicate to ensure accuracy.[2]
Determination of Water Solubility (ASTM E1148 - Shake-Flask Method)
This method is suitable for substances with solubilities greater than 10 mg/L.
-
Sample Preparation: An excess amount of this compound is added to a flask containing purified water.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow for the establishment of equilibrium between the dissolved and undissolved phases.
-
Phase Separation: The mixture is centrifuged to separate the undissolved this compound from the aqueous solution.
-
Analysis: A known volume of the clear aqueous phase is carefully removed and analyzed for its this compound content using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.
-
Calculation: The solubility is calculated from the concentration of this compound in the saturated aqueous solution.[12][13]
Metabolic Activation and Carcinogenicity
The carcinogenic potential of this compound is linked to its metabolic activation in the body. This process is primarily mediated by cytochrome P450 (CYP) enzymes.
The key activation step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.[2][3][12] This enzymatic reaction, catalyzed mainly by CYP2A family enzymes, results in the formation of an unstable α-hydroxy-N-nitrosopiperidine intermediate.[3][12] This intermediate spontaneously decomposes to form reactive electrophilic species, which can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts.[7][10][14][15] The formation of these DNA adducts is a critical event in the initiation of carcinogenesis.[15]
Analytical Workflow for Determination in Complex Matrices
The detection and quantification of this compound, particularly at trace levels in complex matrices such as food products, requires a robust analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.
A typical workflow involves sample preparation followed by instrumental analysis. Sample preparation is critical for extracting the analyte from the matrix and removing interfering substances.
Generalized Experimental Workflow:
-
Sample Homogenization: The sample (e.g., meat product) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with an organic solvent, such as dichloromethane, often under alkaline conditions (e.g., in a sodium hydroxide (B78521) solution) to facilitate the release of nitrosamines.[16][17]
-
Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove fats, proteins, and other matrix components that could interfere with the analysis.[15][18]
-
Concentration: The cleaned extract is often concentrated to a smaller volume to increase the analyte concentration and improve detection limits.
-
GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19][20]
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties, metabolic activation, and analytical determination of this compound. The data and protocols presented are essential for professionals engaged in research, drug development, and safety assessment involving this compound. Adherence to standardized methodologies is critical for ensuring data quality and comparability across studies. A thorough understanding of the metabolic pathway of this compound is fundamental to elucidating its mechanism of carcinogenicity and developing strategies for mitigating human exposure and risk.
References
- 1. gcms.cz [gcms.cz]
- 2. acri.gov.tw [acri.gov.tw]
- 3. gcms.cz [gcms.cz]
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- 5. unitedchem.com [unitedchem.com]
- 6. oecd.org [oecd.org]
- 7. files.chemicalwatch.com [files.chemicalwatch.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. laboratuar.com [laboratuar.com]
- 10. epa.gov [epa.gov]
- 11. oecd.org [oecd.org]
- 12. store.astm.org [store.astm.org]
- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. kirj.ee [kirj.ee]
- 16. edqm.eu [edqm.eu]
- 17. researchgate.net [researchgate.net]
- 18. qascf.com [qascf.com]
- 19. oecd.org [oecd.org]
- 20. benchchem.com [benchchem.com]
Unveiling the Carcinogenic Potential of N-Nitrosopiperidine: An In-Depth Toxicological Profile in Animal Models
For Immediate Release
[City, State] – A comprehensive technical guide released today offers a deep dive into the toxicological profile of N-Nitrosopiperidine (NPIP), a potent carcinogen found in various environmental sources, including tobacco smoke and certain foods.[1] This whitepaper, designed for researchers, scientists, and drug development professionals, provides a granular look at the adverse effects of NPIP in animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.
This compound, a member of the nitrosamine (B1359907) class of chemicals, has been extensively studied for its carcinogenic properties. This guide synthesizes findings from numerous animal studies, presenting a clear and structured overview of its toxicity.
Acute and Chronic Toxicity
NPIP exhibits significant acute toxicity, with reported LD50 values varying by route of administration and animal model. In rats, the oral LD50 is approximately 200 mg/kg, while the intravenous LD50 is 60 mg/kg.[1] Chronic exposure to lower doses of NPIP has been shown to induce a range of toxic effects, primarily targeting the liver and esophagus.
Table 1: Acute Toxicity of this compound (NPIP)
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 200[1] |
| Rat | Intravenous | 60[1] |
Carcinogenicity: A Multi-Organ Threat
A substantial body of evidence from long-term animal studies demonstrates the potent carcinogenicity of NPIP. Administration of NPIP in drinking water or diet has been shown to induce tumors in multiple organs, with the esophagus, liver, and nasal cavity being the primary targets.[2][3][4]
In one study, Fischer F344 rats administered NPIP in their drinking water developed a high incidence of esophageal tumors.[2] Similarly, studies in Sprague-Dawley rats have shown the induction of olfactory and esophageal tumors.[4] Mouse studies have also confirmed the carcinogenic potential of NPIP, with the development of lung adenomas, squamous-cell carcinomas of the forestomach, and liver tumors.[1]
The carcinogenic potency of NPIP has been quantified using the TD50 value, which is the daily dose rate required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[5]
Table 2: Carcinogenicity of this compound (NPIP) in Animal Models
| Species (Strain) | Route of Administration | Dose | Duration | Target Organs | Tumor Incidence/Key Findings |
| Rat (Fischer 344) | Drinking Water | 0.9 mM | 28 weeks | Esophagus | High incidence of esophageal tumors.[2] |
| Rat (Sprague-Dawley) | Drinking Water | 0.88 x 10⁻³ M | Not Specified | Esophagus, Olfactory region | Induction of esophageal or olfactory tumors.[4] |
| Mouse (Swiss) | Drinking Water | 0.01% | 26 weeks | Lungs | 42.5% of animals developed lung adenomas.[1] |
| Mouse (ICR) | Diet | 50 mg/kg | 12 months | Forestomach, Esophagus, Liver, Lungs | 18/24 mice had squamous-cell carcinomas of the forestomach; 11/24 had liver tumors; 10/24 had lung adenomas.[1] |
| Hamster (European) | Not Specified | Varying doses of LD50 | Not Specified | Respiratory and upper digestive tracts | High incidence of multiple primary neoplasms.[6] |
Genotoxicity: The Initiating Step in Carcinogenesis
The carcinogenic effects of NPIP are understood to be initiated by its genotoxic activity. NPIP requires metabolic activation to become a DNA-damaging agent. This process, primarily occurring in the liver and esophagus, leads to the formation of DNA adducts, which, if not repaired, can result in mutations and the initiation of cancer.[3][7][8] In vivo mutagenicity tests in rats have shown a significant dose-dependent increase in mutation frequency in the liver and esophagus following NPIP exposure.[9]
Experimental Methodologies
To provide a comprehensive resource, this guide details the experimental protocols employed in key toxicological studies of NPIP.
General Carcinogenicity Bioassay Protocol (Rodents)
-
Animal Selection: Typically, 50 male and 50 female rodents (e.g., Fischer 344 rats or B6C3F1 mice) per dose group are used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one to two weeks before the start of the study.
-
Dose Administration: NPIP is administered through various routes, most commonly in the drinking water or mixed in the diet. Dosing is typically conducted for the majority of the animal's lifespan (e.g., 2 years for rats and mice).
-
Clinical Observations: Animals are observed twice daily for signs of toxicity. Body weight and food/water consumption are recorded weekly for the first few months and then bi-weekly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected and preserved for histopathological evaluation.
Visualizing the Science
To further clarify the complex processes involved in NPIP toxicity, the guide includes diagrams generated using the DOT language.
This in-depth technical guide serves as a critical resource for understanding the multifaceted toxicological profile of this compound. By consolidating key data and methodologies, it aims to support ongoing research and inform safety assessments in the fields of toxicology and drug development.
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Carcinogenicity test of two unstaurated derivatives of N-nitrosopiperdine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Carcinogenic Potency Database [files.toxplanet.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Metabolic Activation Pathways of N-Nitrosopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosopiperidine (NPIP) is a potent carcinogen found in various environmental sources, including tobacco smoke and certain foods.[1][2] Its carcinogenicity is contingent upon metabolic activation to reactive electrophilic species that can form adducts with cellular macromolecules, primarily DNA.[3][4] This guide provides a comprehensive overview of the metabolic activation pathways of NPIP, with a focus on the enzymatic processes, key intermediates, and the ultimate carcinogenic metabolites. Detailed experimental protocols for studying NPIP metabolism are provided, along with a quantitative summary of key kinetic data to facilitate comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are included to enhance understanding.
Core Metabolic Activation Pathway: α-Hydroxylation
The principal pathway for the metabolic activation of this compound is initiated by an oxidative process known as α-hydroxylation.[1][5][6] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][7] The hydroxylation occurs on the carbon atom adjacent (in the alpha position) to the nitroso group, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine.[8][9]
This unstable intermediate spontaneously undergoes ring opening to form 5-hydroxypentanal (B1214607).[9][10] 5-Hydroxypentanal can then exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran (B1345630) (2-OH-THP).[1][9] The formation of these intermediates ultimately leads to the generation of a reactive diazonium ion, which is a potent electrophile capable of alkylating DNA and other nucleophilic cellular targets.[11][12] The formation of DNA adducts is considered a critical initiating event in NPIP-induced carcinogenesis.[3][4]
Enzymology of NPIP α-Hydroxylation
Multiple cytochrome P450 isoforms have been implicated in the metabolic activation of NPIP. The CYP2A subfamily, in particular, has been shown to play a significant role.[1][5][13] Studies using rat and human liver microsomes, as well as expressed human CYP enzymes, have demonstrated that CYP2A6 and its rat homolog CYP2A3 are efficient catalysts of NPIP α-hydroxylation.[1][5] Other CYP isoforms, such as those induced by phenobarbital, may also contribute to NPIP metabolism.[7][14] The tissue-specific expression of these CYP enzymes can influence the organotropism of NPIP carcinogenicity, with high activity observed in the esophagus and nasal cavity in animal models.[1][2][13]
Quantitative Data on NPIP Metabolism
The following tables summarize key kinetic parameters for the α-hydroxylation of this compound by various enzyme sources. These data are crucial for understanding the efficiency of NPIP metabolism in different biological systems.
Table 1: Kinetic Parameters for NPIP α-Hydroxylation in Rat Tissues
| Tissue | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Esophagus | Microsomes | 312 ± 50 and 1600 ± 312 (biphasic) | Not explicitly stated | [1] |
| Liver | Microsomes | 185 ± 21 | 148 ± 6 | [2] |
| Nasal Olfactory | Microsomes | 11.4 ± 3.4 | 145 ± 14 | [15] |
| Nasal Respiratory | Microsomes | 27.2 ± 10.6 | 108 ± 17 | [15] |
Table 2: Kinetic Parameters for NPIP α-Hydroxylation by Specific Cytochrome P450 Isoforms
| Enzyme | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| Rat CYP2A3 | 61.6 ± 20.5 | 9.4 ± 0.6 | 0.153 | [2] |
| Human CYP2A6 | 130 ± 20 | 2.6 ± 0.1 | 0.020 | [6] |
| Human CYP2A13 | 48 ± 9 | 1.9 ± 0.1 | 0.040 | [6] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for studying the in vitro metabolic activation of this compound.
In Vitro Metabolism of NPIP using Liver Microsomes
This protocol describes a typical incubation for assessing the metabolism of NPIP by liver microsomes.
Materials:
-
Rat liver microsomes (or other tissue microsomes)
-
This compound (NPIP)
-
[3H]-NPIP (for radiolabeling studies)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or radiometric)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the microsomal protein to the mixture and gently mix. The reaction is initiated by the addition of NPIP (and [3H]-NPIP if applicable). The final volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold stopping solution.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the presence of NPIP metabolites, such as 2-OH-THP, using HPLC. Quantify the metabolites by comparing the peak areas to a standard curve.
Analysis of DNA Adducts
The detection and quantification of DNA adducts resulting from NPIP metabolism is a critical step in assessing its genotoxicity.
General Workflow:
-
Exposure: Expose cells or animals to NPIP.
-
DNA Isolation: Isolate DNA from the target tissue or cells using standard protocols.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides or bases using enzymatic or chemical methods.
-
Adduct Enrichment: If necessary, enrich the adducted nucleosides/bases using techniques like solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DNA adducts, such as N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG).[3]
Conclusion
The metabolic activation of this compound via α-hydroxylation, primarily mediated by CYP2A enzymes, is a critical determinant of its carcinogenic potential. The formation of unstable intermediates leads to the generation of reactive electrophiles that can damage DNA, initiating the process of carcinogenesis. Understanding the enzymes involved, their kinetic properties, and the experimental methodologies to study these pathways is essential for researchers and professionals in the fields of toxicology, cancer research, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanisms of NPIP-induced toxicity and for the development of strategies to mitigate its adverse health effects.
References
- 1. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, this compound, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioactivation of this compound to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revistas.ucm.es [revistas.ucm.es]
- 9. academic.oup.com [academic.oup.com]
- 10. Alpha-hydroxylation in the metabolism of this compound by rat liver microsomes: formation of 5-hydroxypentanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preferential metabolic activation of this compound as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
The Cytochrome P450-Mediated Metabolic Activation of N-Nitrosopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine (B1359907) that has been identified as a potent carcinogen in various animal models, inducing tumors primarily in the esophagus and nasal cavity.[1][2] Like other nitrosamines, NPIP requires metabolic activation to exert its carcinogenic effects. This activation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3] This technical guide provides an in-depth overview of the role of cytochrome P450 in the metabolism of this compound, focusing on the key enzymes involved, the metabolic pathways, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation.
Core Concepts: The Metabolic Activation Pathway
The primary metabolic activation pathway for this compound is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[1][3] This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group.[3] The resulting α-hydroxy-N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form electrophilic species capable of reacting with cellular macromolecules, including DNA.[1] This DNA adduction is a critical event in the initiation of carcinogenesis. The major stable, water-trapped end product of NPIP α-hydroxylation is 5-hydroxypentanal, which exists in equilibrium with its cyclic form, 2-hydroxytetrahydro-2H-pyran (2-OH-THP).[1][3]
Key Cytochrome P450 Enzymes in this compound Metabolism
Several cytochrome P450 enzymes have been implicated in the metabolic activation of this compound. The specific enzymes involved can vary depending on the tissue and animal species.
-
CYP2A Subfamily: Members of the CYP2A subfamily are highly efficient catalysts of NPIP α-hydroxylation.[2][4] Specifically, rat CYP2A3, mouse CYP2A4 and CYP2A5, and human CYP2A6 and CYP2A13 have been shown to metabolize NPIP.[2][5] The expression of these enzymes in tissues like the esophagus and nasal mucosa correlates with the organ-specific carcinogenicity of NPIP.[1][5]
-
CYP2E1: While the CYP2A subfamily shows high affinity, CYP2E1 is also known to metabolize various nitrosamines and may play a role in NPIP metabolism, particularly in the liver.[1][6][7]
-
Phenobarbital-inducible CYPs: Studies have shown that phenobarbital-induced cytochrome P450s can catalyze the bioactivation of NPIP, suggesting the involvement of enzymes from the CYP2B subfamily.[8][9]
Quantitative Data on this compound Metabolism
The kinetic parameters for this compound α-hydroxylation by various cytochrome P450 enzymes and tissue microsomes have been determined in several studies. These data are crucial for understanding the efficiency of metabolic activation in different contexts.
| Enzyme/Tissue Microsome | Species | Substrate | Product | K_M (µM) | V_max / k_cat | Catalytic Efficiency (V_max/K_M or k_cat/K_M) | Reference |
| Rat Esophageal Microsomes | Rat | NPIP | 2-OH-THP | 312 ± 50 (high affinity) | - | - | [1][10] |
| 1600 ± 312 (low affinity) | [1][10] | ||||||
| Rat Liver Microsomes | Rat | NPIP | 2-OH-THP | - | - | 3.80–4.61 pmol/min/mg/µM | [1][10] |
| Rat Nasal Olfactory Microsomes | Rat | NPIP | 2-OH-THP | 13.9 - 34.7 | - | 20-37 fold higher than NPYR | [5][11] |
| Expressed CYP2A3 | Rat | NPIP | 2-OH-THP | 61.6 ± 20.5 | 153 pmol/min/nmol P450/µM | - | [1][10] |
| Expressed CYP2A4 | Mouse | NPIP | - | - | - | Lower than CYP2A5, 2A6, 2A13 | [2] |
| Expressed CYP2A5 | Mouse | NPIP | - | - | - | Higher than CYP2A4 | [2] |
| Expressed CYP2A6 | Human | NPIP | - | - | - | Lower K_M and higher k_cat/K_M than for NPYR | [2] |
| Expressed CYP2A13 | Human | NPIP | - | - | - | Lower K_M and higher k_cat/K_M than for NPYR | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the in vitro metabolism of this compound by cytochrome P450.
Protocol 1: In Vitro Metabolism of this compound using Rat Liver or Esophageal Microsomes
This protocol describes a typical procedure for assessing the metabolism of NPIP using microsomal fractions from rat tissues.
1. Microsome Preparation:
-
Excise liver or esophageal tissue from male F344 rats.
-
Homogenize the tissue in a suitable buffer (e.g., 125 mM KCl–10 mM potassium phosphate, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin (e.g., 600-8500 g) to remove cell debris and nuclei, followed by a high-speed ultracentrifugation (e.g., 100,000 g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[12]
2. Incubation Conditions:
-
Prepare incubation mixtures in a final volume of 200 µL containing:
-
Rat liver or esophageal microsomes (25-120 µg of protein).[1]
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM D-glucose 6-phosphate, 1 U/mL D-glucose 6-phosphate dehydrogenase).[12]
-
Magnesium chloride (e.g., 10 mM).[12]
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).[12]
-
[3,4-³H]NPIP at various concentrations (e.g., 1 to 2000 µM) to determine kinetic parameters.[3]
-
-
Pre-incubate the mixture at 37°C for a few minutes before initiating the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[3]
3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 20 µL of 0.3 N Ba(OH)₂ and 20 µL of 0.3 N ZnSO₄.[3]
-
Add an internal standard and a standard for the metabolite (2-OH-THP).[3]
-
Centrifuge the mixture (e.g., at 8000 g for 10 minutes) to pellet the precipitated protein.[3]
-
Collect the supernatant for analysis.
4. Analysis of Metabolites:
-
Analyze the supernatant using high-performance liquid chromatography (HPLC) coupled with a radioflow detector to quantify the formation of radiolabeled 2-OH-THP.[1][10]
-
An exemplary HPLC system might use a reverse-phase C18 column with a gradient elution program.
Protocol 2: Metabolism Studies with Expressed Cytochrome P450 Enzymes
This protocol outlines the use of heterologously expressed CYP enzymes to identify the specific isoforms responsible for NPIP metabolism.
1. Enzyme System:
-
Use commercially available insect cells (e.g., Sf9) or bacterial membranes expressing a specific rat or human CYP enzyme (e.g., CYP2A3) along with NADPH-cytochrome P450 reductase.[1][12]
-
Reconstitute the enzyme system if using purified proteins, typically with NADPH:CYP reductase and lipids.[9][12]
2. Incubation and Analysis:
-
The incubation conditions, reaction termination, and sample preparation steps are generally similar to those described in Protocol 1.
-
The concentration of the expressed P450 in the incubation mixture should be optimized.
-
The analysis of metabolites is performed using HPLC with radioflow detection as described previously.
Conclusion
The metabolic activation of this compound by cytochrome P450 enzymes, primarily through α-hydroxylation, is a critical step in its carcinogenicity. The CYP2A subfamily plays a prominent role in this biotransformation, particularly in target tissues such as the esophagus and nasal mucosa. Understanding the specific CYP isoforms involved and their kinetic parameters is essential for assessing the carcinogenic risk of NPIP and for developing strategies for cancer prevention. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate details of NPIP metabolism and its implications for human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, this compound, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preferential metabolic activation of this compound as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivation of this compound to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosopiperidine in Tobacco Smoke: A Technical Guide to its Occurrence, Health Risks, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosopiperidine (NPIP), a cyclic nitrosamine, is a recognized animal carcinogen present in tobacco smoke. This technical guide provides a comprehensive overview of the occurrence of NPIP in mainstream and sidestream tobacco smoke, its significant health risks, and the experimental methodologies for its detection and toxicological assessment. Quantitative data from various studies are summarized, and detailed protocols for analytical determination and carcinogenicity bioassays are presented. Furthermore, this guide elucidates the metabolic activation of NPIP and the subsequent signaling pathways implicated in its carcinogenic activity, visualized through a detailed workflow diagram.
Occurrence of this compound in Tobacco Smoke
This compound is one of the volatile N-nitrosamines (VNAs) found in tobacco smoke, formed from the nitrosation of piperidine, an alkaloid naturally present in tobacco.[1] Its concentration varies depending on the type of cigarette and the smoking conditions.
Data Presentation: Quantitative Levels of this compound
The following table summarizes the quantitative data on NPIP levels found in mainstream and sidestream tobacco smoke from various studies.
| Cigarette Type/Study | Mainstream Smoke (ng/cigarette) | Sidestream Smoke (ng/cigarette) | Reference |
| U.S. Commercial Cigarettes (4 types) | 5.9 - 14.2 | 4.8 - 19.8 | [1] |
| Unfiltered Cigarette Brands (4 types) | < 1.0 | Not Reported | [2] |
| Tobacco Smoke Condensate (5 of 11 samples) | 1 - 9 | Not Reported | [3] |
| Hand-rolled Cigarettes (vapor phase) | 0.5 - 8 | Not Reported | [3] |
Health Risks and Carcinogenicity
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans." This classification is based on sufficient evidence of carcinogenicity in experimental animals.[4] The U.S. National Toxicology Program (NTP) has also reasonably anticipated it to be a human carcinogen.
Studies in various animal models, including rats, have demonstrated that NPIP is a potent carcinogen, inducing tumors in the esophagus, nasal cavity, and liver.[5] Its carcinogenic activity is intrinsically linked to its metabolic activation into reactive electrophilic species that can form adducts with DNA.
Experimental Protocols
Analysis of this compound in Tobacco Smoke
The standard method for the quantitative analysis of NPIP in tobacco smoke involves smoke collection, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-thermal energy analyzer (GC-TEA).
Experimental Workflow for NPIP Quantification in Tobacco Smoke
Caption: Workflow for the quantification of this compound in tobacco smoke.
Methodology:
-
Smoke Generation and Collection:
-
Cigarettes are smoked using a standardized smoking machine (e.g., ISO or Health Canada Intense smoking regimens) to ensure reproducibility.
-
Mainstream smoke is passed through a Cambridge filter pad to trap the particulate phase.
-
Sidestream smoke is collected using a fishtail chimney and drawn through impingers containing a trapping solution (e.g., citrate (B86180) buffer).[6]
-
-
Extraction:
-
The Cambridge filter pad is extracted with an appropriate solvent, typically dichloromethane, often with the aid of sonication.
-
The contents of the impingers are also extracted with dichloromethane.
-
A known amount of an isotopically labeled internal standard (e.g., this compound-d10) is added to the extracts for accurate quantification.
-
-
Purification and Concentration:
-
The extracts may be purified and concentrated using solid-phase extraction (SPE) to remove interfering compounds.
-
The final extract is concentrated to a small volume before analysis.
-
-
Instrumental Analysis:
-
Gas Chromatography (GC): The extract is injected into a gas chromatograph, where NPIP is separated from other components based on its volatility and interaction with the GC column (e.g., DB-Wax).
-
Mass Spectrometry (MS) or Thermal Energy Analyzer (TEA):
-
MS: The separated compounds are ionized (e.g., by electron ionization), and the resulting ions are detected based on their mass-to-charge ratio. Specific ions for NPIP and its internal standard are monitored for quantification.[7]
-
TEA: This detector is specific for nitrosamines and provides high sensitivity and selectivity.[6]
-
-
-
Quantification:
-
A calibration curve is generated using standard solutions of NPIP of known concentrations.
-
The concentration of NPIP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Carcinogenicity Bioassay
Long-term carcinogenicity bioassays in rodents are the primary method for evaluating the carcinogenic potential of chemicals like NPIP. These studies are typically conducted according to guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the National Cancer Institute (NCI).[8][9]
Experimental Workflow for a Rodent Carcinogenicity Bioassay
Caption: Workflow for a long-term rodent carcinogenicity bioassay of this compound.
Methodology:
-
Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.
-
Dose Selection: A preliminary dose-ranging study is conducted to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity or mortality unrelated to cancer. For the main study, at least three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD) and a control group receiving the vehicle (e.g., drinking water) are used.
-
Administration: NPIP is administered to the animals for a significant portion of their lifespan, typically 18-24 months for mice and rats. The route of administration should be relevant to human exposure; for NPIP, administration in drinking water is common.[10]
-
In-life Observations: Throughout the study, animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.
-
Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined for gross abnormalities, and tissues are collected and preserved for histopathological evaluation.
-
Data Analysis: The incidence and multiplicity of tumors in the dosed groups are compared to the control group using appropriate statistical methods to determine if there is a statistically significant increase in tumor formation.
Mechanism of Carcinogenicity: Metabolic Activation and Signaling Pathways
The carcinogenicity of NPIP is not due to the compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[5]
Signaling Pathway of this compound Carcinogenesis
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-nitroso compounds in cigarette tobacco and their occurrence in mainstream tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. oecd.org [oecd.org]
- 10. Analysis of volatile N-nitrosamines in mainstream and sidestream smoke from cigarettes by GLC-TEA - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of N-Nitrosopiperidine in the Human Body: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosopiperidine (NPIP) is a potent N-nitroso compound with demonstrated carcinogenic properties, particularly implicated in esophageal cancer. While exposure can occur from exogenous sources, the endogenous formation of NPIP within the human body represents a significant and continuous health concern. This technical guide provides a comprehensive overview of the endogenous synthesis of NPIP, detailing its chemical precursors, formation pathways, and the biochemical and physiological factors that influence its generation. This document synthesizes quantitative data on NPIP levels in human biological matrices, outlines detailed experimental protocols for its quantification, and visualizes the key pathways involved in its formation and mechanism of action.
Introduction
N-nitroso compounds (NOCs) are a class of chemical carcinogens to which humans are ubiquitously exposed. Among these, this compound (NPIP) is of particular concern due to its strong carcinogenic activity observed in animal models. The endogenous formation of NPIP from the reaction of piperidine (B6355638) and nitrosating agents within the human body is a critical area of study for understanding its role in human carcinogenesis. This guide aims to provide an in-depth technical resource for professionals in research and drug development to understand and investigate the endogenous formation of NPIP.
Precursors and Formation Pathways
The primary pathway for the endogenous formation of this compound involves the nitrosation of piperidine.
2.1. Precursors
-
Piperidine: A heterocyclic amine that can be introduced into the body through various dietary sources. A significant precursor to piperidine is piperine , an alkaloid found in black pepper.[1]
-
Nitrosating Agents: The most common nitrosating agent in the body is derived from dietary nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) . Nitrate is abundant in vegetables and drinking water and can be reduced to nitrite by the oral and gut microbiota.[2]
2.2. Chemical Reaction
The formation of NPIP occurs through the reaction of a nitrosating agent, typically nitrous acid (HNO₂) which is formed from nitrite in the acidic environment of the stomach, with the secondary amine piperidine.
2.3. Anatomical Sites of Formation
-
Stomach: The acidic environment of the stomach provides optimal conditions for the chemical nitrosation of piperidine.
-
Oral Cavity: Salivary nitrite, produced by the bacterial reduction of nitrate, can contribute to NPIP formation in the oral cavity.
-
Inflamed or Infected Tissues: Chronic inflammation and infection can lead to the local production of nitric oxide (NO) and other reactive nitrogen species by immune cells, which can act as nitrosating agents.
Quantitative Data on this compound Levels in Humans
The following tables summarize quantitative data on NPIP levels detected in various human biological fluids. These levels can vary significantly based on diet, lifestyle, and health status.
Table 1: this compound Levels in Human Urine
| Population/Condition | NPIP Concentration (ng/mL or µg/g creatinine) | Reference(s) |
| Healthy Adults (Guangdong, China) | Median: Not detected in most samples, but detected in 34.8% of plasma samples with a median concentration of 43.7 ng/mL in those positive samples. Urinary data was also collected showing a mean of 0.271 µg/g creatinine. | [3][4] |
| Dietary Intervention (Normal Diet) | Range: 9.2 to 80.1 µ g/24h (as N-nitrosomonopiperazine after piperazine (B1678402) administration) | [5] |
| Dietary Intervention (High Nitrate Diet) | Range: 25.7 to 163.7 µ g/24h (as N-nitrosomonopiperazine after piperazine administration) | [5] |
Table 2: N-Nitrosamines in Human Gastric Juice and Plasma
| Analyte | Matrix | Concentration Range | Population/Condition | Reference(s) |
| This compound (NPIP) | Gastric Juice | Detected, but concentration not specified individually | Patients with various gastrointestinal conditions | [6] |
| Volatile N-Nitrosamines (including NPIP) | Gastric Juice | Total mean: 4.84 nmol/L | Patients undergoing upper gastrointestinal endoscopy | [7] |
| This compound (NPIP) | Plasma | Detected in 34.8% of samples; Median of positives: 43.7 ng/mL | Healthy adults in Guangdong, China | [4] |
Experimental Protocols
Accurate quantification of endogenously formed NPIP is crucial for exposure assessment and mechanistic studies. The following sections outline generalized protocols for the analysis of NPIP in human urine.
4.1. Quantification of this compound in Human Urine by LC-MS/MS
This protocol is a generalized procedure based on established methods for N-nitrosamine analysis.[3][8][9][10]
4.1.1. Sample Collection and Preparation
-
Collect a 24-hour urine sample in a container with appropriate preservatives to prevent artefactual formation or degradation of N-nitrosamines.
-
Store the sample at -20°C or lower until analysis.
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
Spike the sample with an appropriate internal standard (e.g., deuterated NPIP).
4.1.2. Extraction
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the N-nitrosamines with an organic solvent such as dichloromethane (B109758) or a mixture of methanol and dichloromethane.
-
-
Liquid-Liquid Extraction (LLE):
-
Alternatively, perform LLE by mixing the urine sample with a water-immiscible organic solvent (e.g., dichloromethane).
-
Vortex or shake vigorously and then centrifuge to separate the layers.
-
Collect the organic layer. Repeat the extraction process for better recovery.
-
4.1.3. Sample Concentration and Reconstitution
-
Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS/MS system.
4.1.4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NPIP and its internal standard.
-
4.2. General Workflow for GC-TEA Analysis
Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific method for the detection of N-nitroso compounds.
4.2.1. Sample Preparation and Extraction
-
Follow the sample collection and extraction steps as described for the LC-MS/MS method (Section 4.1.1 and 4.1.2).
4.2.2. Derivatization (Optional but can improve chromatography)
-
For certain applications, derivatization of N-nitrosamines can improve their volatility and chromatographic properties. However, for volatile nitrosamines like NPIP, this is often not necessary.
4.2.3. GC-TEA Analysis
-
Gas Chromatograph Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., a mid-polarity column).
-
Injector: Splitless or on-column injection.
-
Oven Temperature Program: A temperature gradient to separate the analytes of interest.
-
Carrier Gas: Helium or hydrogen.
-
-
Thermal Energy Analyzer (TEA) Conditions:
-
The TEA is a highly selective detector for the nitroso group. The eluent from the GC is passed through a pyrolyzer, which cleaves the N-NO bond. The resulting NO radical reacts with ozone to produce excited nitrogen dioxide, which emits light upon returning to its ground state. This light emission is detected by a photomultiplier tube.
-
Signaling Pathways and Mechanisms of Action
The carcinogenicity of this compound is initiated by its metabolic activation, leading to the formation of DNA adducts and subsequent disruption of cellular signaling pathways.
5.1. Metabolic Activation
NPIP requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to exert its carcinogenic effects. The key step is α-hydroxylation, which leads to the formation of a reactive electrophile that can bind to cellular macromolecules like DNA.[11][12]
5.2. DNA Adduct Formation and Repair
The reactive metabolites of NPIP can form various DNA adducts, which, if not repaired, can lead to mutations during DNA replication. The repair of these adducts is a critical cellular defense mechanism and typically involves pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[13][14][15]
5.3. Cellular Signaling Pathways
NPIP and other nitrosamines have been shown to induce apoptosis (programmed cell death) and the production of reactive oxygen species (ROS) in cells.[16] The resulting oxidative stress and DNA damage can trigger various signaling cascades that are implicated in carcinogenesis, including:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Aberrant activation of the PI3K/Akt pathway is a common feature of many cancers and has been linked to nitrosamine (B1359907) exposure.[17][18][19][20]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a wide range of stimuli, including stress. Carcinogens can activate MAPK signaling, leading to changes in gene expression that promote cell proliferation and survival.[21][22][23]
-
Apoptosis Pathway: NPIP can induce apoptosis through caspase-dependent mechanisms. This involves the activation of a cascade of caspase enzymes that execute the process of cell death.[24][25][26][27]
Visualizations
6.1. Endogenous Formation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary exposure and urinary excretion of total N-nitroso compounds, nitrosamino acids and volatile nitrosamine in inhabitants of high- and low-risk areas for esophageal cancer in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dietary nitrate on endogenous nitrosation of piperazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosamine levels in human blood, urine and gastric aspirate following ingestion of foods containing potential nitrosamine precursors or preformed nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. hesiglobal.org [hesiglobal.org]
- 14. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of apoptosis and reactive oxygen species production by this compound and N-nitrosodibutylamine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tobacco-specific carcinogen nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induces AKT activation in head and neck epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 20. mdpi.com [mdpi.com]
- 21. MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK signaling regulates nitric oxide and NADPH oxidase-dependent oxidative bursts in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Stability and Degradation of N-Nitrosopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of N-Nitrosopiperidine (NPIP), a potent nitrosamine (B1359907) impurity of significant toxicological concern. Understanding the conditions that influence its stability and the pathways through which it degrades is critical for risk assessment, control strategy development, and ensuring the safety of pharmaceutical products.
Physicochemical Properties of this compound
This compound (CAS No. 100-75-4) is a yellow oily liquid with a molecular weight of 114.15 g/mol .[1][2][3] Its structure consists of a piperidine (B6355638) ring with a nitroso group attached to the nitrogen atom. NPIP is soluble in water and organic solvents.[3]
Stability of this compound under Various Conditions
The stability of NPIP is influenced by several environmental factors, including pH, temperature, and light.
Effect of pH
Effect of Temperature
Elevated temperatures can promote the thermal degradation of this compound. While specific Arrhenius parameters for NPIP were not found in the reviewed literature, a study on the thermal decomposition of a structurally similar compound, N-nitrosopiperazine, demonstrated first-order decomposition kinetics with a significant temperature dependence. For N-nitrosopiperazine, an activation energy of 94 kJ/mol and a rate constant of 10.2 x 10⁻⁶ s⁻¹ at 135 °C were reported.[6][7] Another study on 1,4-dinitropiperazine (B13729250) reported an activation energy of 116.51 kJ/mol for its thermal decomposition.[8] These values suggest that thermal degradation of cyclic nitrosamines is a significant factor at elevated temperatures. When heated to decomposition, NPIP emits toxic fumes of nitrogen oxides.[2]
Effect of Light (Photostability)
This compound is highly sensitive to light, particularly ultraviolet (UV) radiation.[9] Photolytic degradation is a major pathway for its decomposition.
Table 1: Summary of Quantitative Data on this compound Photodegradation
| Parameter | Value | Conditions | Reference(s) |
| Half-life | 12 - 15 minutes | Simulated Southern California midsummer, midday sun (765 W/m²) | [9] |
| Quantum Yield (Φ) | 0.43 - 0.61 | Aqueous solution | [9] |
| Quantum Yield (Φ) | 0.0312 ± 0.0047 | 365 nm UV-LED irradiation | [10][11] |
Degradation Pathways of this compound
This compound degrades primarily through two main pathways: photolysis and metabolic activation.
Photolytic Degradation
Upon exposure to UV light, the N-N bond in NPIP can cleave, leading to the formation of a piperidinium (B107235) radical and a nitric oxide radical. This is a primary mechanism for the environmental degradation of NPIP.
Metabolic Degradation (Alpha-Hydroxylation)
In biological systems, NPIP is metabolically activated primarily through alpha-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes (e.g., P450 2A enzymes).[12][13] This process is considered a key step in the carcinogenicity of NPIP. The initial hydroxylation occurs at the carbon atom adjacent (alpha) to the nitroso group, forming an unstable intermediate, α-hydroxy-N-nitrosopiperidine. This intermediate spontaneously decomposes to form electrophilic species that can react with cellular macromolecules like DNA, leading to the formation of DNA adducts. The major stable product of this pathway in an aqueous environment is 5-hydroxypentanal (B1214607), which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydro-2H-pyran.[2][12]
Experimental Protocols for this compound Analysis
Accurate and sensitive analytical methods are essential for the detection and quantification of NPIP in various matrices, particularly in pharmaceutical products. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for NPIP Analysis
Forced degradation studies are often performed to understand the degradation pathways and to develop stability-indicating analytical methods.[14] These studies involve subjecting the drug substance or product to stress conditions such as heat, humidity, acid/base hydrolysis, and light.[14]
Detailed Methodology for LC-MS/MS Analysis
This method is suitable for the quantification of NPIP in drug products.
-
Weigh and powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a target concentration of the active pharmaceutical ingredient (API), for example, 100 mg/mL.
-
Transfer the powder to a suitable centrifuge tube.
-
Add a known volume of diluent (e.g., 80:20 Methanol:Water) to the tube.
-
Vortex the sample for approximately 5 minutes to ensure thorough mixing.
-
Sonicate the sample for about 10 minutes to aid in dissolution and extraction.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 15 minutes to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
Chromatographic Conditions: [16][17]
-
Column: A C18 reversed-phase column (e.g., Acclaim™ 120 C18, 4.6 × 150 mm, 3 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve good separation of NPIP from other matrix components.
-
Flow Rate: Typically around 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions: [16][17]
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for NPIP should be monitored (e.g., m/z 115 -> 85 and 115 -> 56).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for NPIP.
Detailed Methodology for GC-MS/MS Analysis
This method is suitable for the analysis of volatile nitrosamines, including NPIP, in active pharmaceutical ingredients and drug products.[18][19][20][21]
Sample Preparation (Direct Injection or Headspace): [18][22]
-
Direct Injection:
-
Dissolve a known amount of the API or powdered drug product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to remove any particulate matter.
-
Transfer the supernatant to a GC vial.
-
-
Headspace (for volatile nitrosamines):
-
Place a known amount of the sample into a headspace vial.
-
Add a suitable solvent or matrix modifier.
-
Seal the vial and incubate at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
An automated headspace sampler injects a portion of the headspace gas into the GC.
-
Gas Chromatography Conditions: [18][19]
-
Column: A mid-polarity column is often used (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at a low temperature (e.g., 40 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C).
Mass Spectrometry Conditions: [18][19]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NPIP (e.g., m/z 114 -> 84 and 114 -> 56).
-
Source and Transfer Line Temperatures: Typically maintained at high temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation of analytes.
Conclusion
The stability of this compound is a critical factor in the safety assessment of pharmaceutical products. It is susceptible to degradation under acidic conditions, elevated temperatures, and exposure to light. The primary degradation pathways involve photolysis and metabolic alpha-hydroxylation, leading to the formation of reactive intermediates and various degradation products. Robust and sensitive analytical methods, such as LC-MS/MS and GC-MS, are essential for the accurate monitoring of NPIP levels. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in understanding and controlling the risks associated with this potent nitrosamine impurity.
References
- 1. Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Table 13, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-hydroxylation in the metabolism of this compound by rat liver microsomes: formation of 5-hydroxypentanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, this compound, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. shimadzu.com [shimadzu.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. Extending GCMS to the analysis of Active Pharmaceutical Ingredients – secrets of science [shimadzu-webapp.eu]
Preliminary Risk Assessment of N-Nitrosopiperidine (NPIP) Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine (B1359907) that has garnered significant attention from the scientific and regulatory communities due to its potent carcinogenic properties. It is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] NPIP can be formed from the reaction of piperidine, a common chemical moiety, with nitrosating agents. Its presence has been detected in various consumer products, including some foods, tobacco smoke, and as a potential impurity in pharmaceutical products. This guide provides a comprehensive preliminary risk assessment of NPIP, summarizing its toxicological profile, mechanisms of action, and the experimental protocols used for its evaluation.
NPIP is a yellow, oily liquid with the chemical formula C₅H₁₀N₂O.[2][3] Its potential for human exposure, coupled with its carcinogenicity in multiple animal species, necessitates a thorough understanding of its risk profile, particularly in the context of drug development and safety assessment.
Toxicological Profile
The toxicity of NPIP is characterized by its potent carcinogenicity and genotoxicity. Acute toxicity data is also available, although the primary concern remains its long-term effects.
Acute Toxicity
Acute toxicity studies in rodents have established the lethal dose (LD50) of NPIP through various routes of administration.
Table 1: Acute Toxicity of this compound in Rats
| Route of Administration | LD50 (mg/kg body weight) | Reference |
| Oral | 200 | [2] |
| Intravenous | 60 | [2] |
| Subcutaneous | 100 | [2] |
Subchronic Toxicity
While a comprehensive 90-day oral toxicity study with a defined No-Observed-Adverse-Effect Level (NOAEL) for this compound was not identified in the public literature, a 28-day study in mice established a No-Observed-Genotoxic-Effect-Level (NOGEL).
Table 2: Subchronic and Genotoxicity Data for this compound
| Study Duration | Species | Endpoint | Value (mg/kg/day) | Reference |
| 28 days | Mouse | NOGEL | 2.0 | [4] |
The absence of a 90-day NOAEL highlights a data gap that may be addressed through further targeted studies or by using read-across approaches from structurally similar nitrosamines, with appropriate scientific justification.
Carcinogenicity
NPIP is a potent carcinogen in multiple animal species, inducing tumors in various organs. The carcinogenic potency, expressed as the TD50 (the daily dose that causes tumors in 50% of animals), has been determined in several studies.
Table 3: Carcinogenic Potency (TD50) of this compound
| Species | Sex | Target Organs | TD50 (mg/kg/day) |
| Rat | Male/Female | Esophagus, Liver, Nasal Cavity | 1.43 |
| Mouse | Male | Liver, Lung, Stomach | 1.3 |
| Hamster | Male/Female | Liver, Nasal Cavity, Oral Cavity | 83.3 |
| Monkey (Rhesus) | Male/Female | Liver | 2.76 |
| Monkey (Cynomolgus) | Male/Female | Liver | 12.1 |
Data compiled from the Carcinogenic Potency Database (CPDB).
The primary target organs for NPIP-induced carcinogenicity in rats are the esophagus, liver, and nasal cavity.[1][2] In mice, the liver, lung, and stomach are affected.
Mechanism of Action: Metabolic Activation and Genotoxicity
The carcinogenicity of NPIP is contingent upon its metabolic activation to a reactive electrophile that can bind to cellular macromolecules, including DNA.
Metabolic Activation Pathway
The primary pathway for NPIP bioactivation is the cytochrome P450 (CYP)-mediated α-hydroxylation. This enzymatic reaction occurs on the carbon atom adjacent to the nitroso group. The resulting α-hydroxy-N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This ion can then alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts.
DNA Adduct Formation
The formation of DNA adducts is a critical initiating event in NPIP-induced carcinogenesis. The reactive diazonium ion can alkylate various sites on DNA bases, with guanine (B1146940) being a primary target. The resulting DNA lesions, if not repaired, can lead to miscoding during DNA replication and ultimately result in mutations in critical genes, such as oncogenes and tumor suppressor genes.
Experimental Protocols
This section outlines the general methodologies for key experiments in the risk assessment of NPIP.
In Vivo Carcinogenicity Study (Rodent Model)
This protocol is based on the OECD Test Guideline 451 for carcinogenicity studies.[4][5][6][7]
-
Animal Model: Typically, Sprague-Dawley or F344 rats are used. Both sexes are included, with at least 50 animals per sex per group.
-
Dose Administration: NPIP is administered daily, often in drinking water or by oral gavage, for a significant portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used. Dose selection is based on preliminary toxicity studies.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
-
Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues are preserved, and histopathological examination is conducted, with a focus on target organs.
-
Data Analysis: Tumor incidence, latency, and multiplicity are statistically analyzed to determine the carcinogenic potential of NPIP.
In Vitro Metabolism Study (Liver Microsomes)
This protocol describes a typical experiment to study the metabolism of NPIP using liver microsomes.
-
Preparation of Microsomes: Liver microsomes are prepared from untreated or induced (e.g., with phenobarbital) rats or other species by differential centrifugation.
-
Incubation: Microsomes are incubated with NPIP (often radiolabeled, e.g., ³H-NPIP) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped by adding a solvent (e.g., ice-cold acetonitrile). The mixture is then centrifuged, and the supernatant is collected for analysis.
-
Metabolite Analysis: The metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS).
-
Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined.
DNA Adduct Analysis by LC-MS/MS
This protocol outlines a modern, sensitive method for the detection and quantification of NPIP-DNA adducts.
-
DNA Isolation: DNA is isolated from the target tissues of animals exposed to NPIP.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Chromatography: The nucleoside mixture is separated by reverse-phase HPLC.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target DNA adducts and their corresponding stable isotope-labeled internal standards are monitored.
-
-
Quantification: The amount of each DNA adduct is quantified by comparing its peak area to that of the internal standard.
References
- 1. Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cc.ut.ee [cc.ut.ee]
- 7. dovepress.com [dovepress.com]
N-Nitrosopiperidine in Food Products: A Technical Guide on its Natural Occurrence, Formation, and Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosamines are a class of chemical compounds recognized as potent carcinogens, with N-Nitrosopiperidine (NPIP) being a significant member found in various food products.[1][2] This technical guide provides an in-depth overview of the natural occurrence of NPIP in the food supply, the chemical pathways of its formation, and the analytical methodologies used for its detection and quantification. NPIP forms from the reaction between the secondary amine, piperidine (B6355638), and a nitrosating agent, typically derived from nitrites used in food preservation.[3][4] Its presence has been documented in a range of foodstuffs, including cured meats, fish, cheese, and particularly in spices like black pepper when used in conjunction with curing agents.[2][5][6] High-temperature processing, such as frying, can significantly accelerate its formation.[1] This document summarizes quantitative data from various studies, details common experimental protocols for NPIP analysis, and presents key pathways and workflows as diagrams to serve as a comprehensive resource for professionals in research and development.
Formation of this compound in Foods
The formation of this compound is a chemical process contingent on the presence of specific precursors and enabling environmental conditions. The primary precursors are the secondary amine piperidine and a nitrosating agent.
Precursors
-
Piperidine: This heterocyclic amine is the direct secondary amine precursor to NPIP.[7] Piperidine is naturally present in various plants, most notably as a structural component of the alkaloid piperine, which is responsible for the pungency of black and white pepper (Piper nigrum).[5][8] Piperine itself can degrade to form piperidine.[5] The presence of pepper in food formulations, especially in cured meat products, is a significant risk factor for NPIP formation.[6] One study found the highest concentration of piperidine in white pepper extract (11.42 mg/g).[5]
-
Nitrosating Agents: Nitrites (NO₂⁻), often added to food as sodium nitrite (B80452) (NaNO₂) for preservation, color fixation, and prevention of Clostridium botulinum growth, are the main source of nitrosating agents.[1][4] In acidic conditions, such as those in the stomach or certain foods, nitrite is converted to nitrous acid (HNO₂), which can then form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent.[1][3] Microorganisms present in fermented foods can also contribute by reducing nitrate (B79036) (NO₃⁻) to nitrite.[1]
Chemical Pathway
The nitrosation of piperidine typically occurs in acidic environments where nitrous acid is in equilibrium with dinitrogen trioxide. The dinitrogen trioxide then reacts with the unprotonated secondary amine (piperidine) to form this compound.
Figure 1: Simplified pathway for this compound (NPIP) formation.
Influencing Factors
Several factors can modulate the rate and extent of NPIP formation:
-
Temperature: High temperatures, particularly during cooking methods like frying, significantly increase the rate of nitrosamine (B1359907) formation.[1][4]
-
pH: The optimal pH for the nitrosation reaction is generally between 3.0 and 4.0.[4]
-
Inhibitors: Ascorbic acid (Vitamin C) and its salt, sodium ascorbate (B8700270), are effective inhibitors. They act as scavengers, reducing nitrite to nitric oxide (NO), which is a less potent nitrosating agent.[7]
-
Fat Content: Some studies suggest that nitrosamines are preferentially formed in the fatty tissue of fried bacon.[1][9]
Quantitative Occurrence of this compound in Food
NPIP has been detected in a variety of food products. The following tables summarize the quantitative findings from several studies. Concentrations are typically measured in micrograms per kilogram (µg/kg), which is equivalent to parts per billion (ppb).
Table 1: NPIP in Meat Products
| Food Product | NPIP Concentration (µg/kg) | Country/Region | Analytical Method | Reference |
| Processed Meats | 1.50 - 4.26 | Not Specified | GC-CI/MS | [10] |
| Pork Bacon (with pepper) | 0.6 - 4.2 (mean 2.0) | USA | GC-TEA | [6] |
| Meat Products (general) | Mean: 0.98 (in 65% of samples) | Not Specified | GC with Positive-ion CI/MS | [11] |
Table 2: NPIP in Spices and Curing Mixtures
| Food Product | NPIP Concentration (µg/kg) | Storage/Conditions | Analytical Method | Reference |
| White Pepper & Nitrite Salt | 9.80 ± 0.41 | After 2 months storage at 25°C | GC-TEA | [5] |
| Spices treated with Nitrite | up to 3000 | Not Specified | Not Specified | [6] |
Experimental Protocols for NPIP Analysis
The accurate quantification of NPIP in complex food matrices requires robust analytical methods. The most common and reliable technique is Gas Chromatography (GC) coupled with a highly specific detector, such as a Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS).
Generic Protocol: GC-TEA Analysis of NPIP in Cured Meats
This protocol is a synthesized representation of common methodologies described in the literature.[5][10]
1. Sample Preparation and Extraction:
-
Weigh a homogenized sample (e.g., 10-25 g) of the food product into a flask.
-
Add an internal standard (e.g., N-nitrosodipropylamine-d14, NDPA-d14) to quantify recovery.[12]
-
Add an alkaline solution (e.g., NaOH or K₂CO₃) to inhibit further nitrosamine formation.
-
Perform liquid-liquid extraction using a solvent such as dichloromethane (B109758) (DCM). This is typically done multiple times to ensure complete extraction.[10]
-
Combine the organic extracts.
2. Cleanup and Concentration:
-
Dry the combined DCM extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Pass the extract through a chromatography column (e.g., silica (B1680970) gel or acidic alumina) to remove interfering compounds like fats and pigments.
-
Concentrate the purified extract to a small, precise volume (e.g., 1 mL) using a Kuderna-Danish evaporator or a gentle stream of nitrogen. This step is critical for achieving low detection limits but must be done carefully to avoid loss of volatile NPIP.[13]
3. Instrumental Analysis (GC-TEA):
-
Gas Chromatograph (GC):
-
Injection: Inject a small aliquot (1-5 µL) of the final extract into the GC.
-
Column: Use a capillary column suitable for separating volatile compounds (e.g., DB-5ms).
-
Oven Program: Implement a temperature gradient to separate the nitrosamines based on their boiling points.
-
-
Thermal Energy Analyzer (TEA):
-
The TEA is a highly specific detector for N-nitroso compounds. Effluent from the GC column enters a pyrolyzer, where the N-NO bond is thermally cleaved.
-
The resulting nitric oxide (NO•) radical reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂*).
-
As NO₂* decays to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. The signal is directly proportional to the amount of the N-nitroso compound.
-
4. Quantification:
-
Calculate the concentration of NPIP in the original sample by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known standards.
Figure 2: General workflow for the analysis of NPIP in food samples.
Alternative Method: Dynamic Headspace (DHS) Extraction
A more modern, solventless approach is Dynamic Headspace (DHS) analysis.[12] This technique involves purging the headspace above a heated food sample with an inert gas. The volatile compounds, including NPIP, are carried onto a sorbent-filled trap. The trap is then thermally desorbed directly into the GC system. This method reduces solvent use and can improve recovery for volatile analytes.[12]
Conclusion and Recommendations
The natural occurrence of this compound in food is a direct consequence of the interaction between its precursors, piperidine and nitrosating agents, under favorable conditions. Cured and processed meats, particularly those containing pepper, are a notable source of dietary exposure.[6][10] High-temperature cooking methods can further exacerbate the formation of this carcinogen.[1]
For professionals in research and drug development, understanding these formation pathways is crucial, as similar reactions can potentially occur in pharmaceutical products containing vulnerable secondary amine moieties and trace nitrite impurities.[14]
It is recommended that:
-
Monitoring: Continued surveillance of NPIP levels in high-risk foods, such as cured meats with spices, is essential for consumer safety.
-
Mitigation: Food manufacturers should continue to optimize the use of inhibitors like sodium ascorbate and control processing conditions (e.g., temperature) to minimize NPIP formation.[7]
-
Method Development: Further development of rapid, sensitive, and solvent-less analytical methods, such as DHS-GC-MS, should be encouraged for high-throughput screening.[12]
References
- 1. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound formation from biogenic amines during the production of dry fermented sausages [lirias.kuleuven.be]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. Further factors influencing N-nitrosamine formation in bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qascf.com [qascf.com]
- 12. grupobiomaster.com [grupobiomaster.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Detecting N-Nitrosopiperidine in Water: A Guide to Analytical Methods and Protocols
For Immediate Release
This application note provides detailed protocols for the detection and quantification of N-Nitrosopiperidine (NPIP), a potential human carcinogen, in various water matrices. The methods outlined below are intended for researchers, scientists, and professionals in the fields of environmental monitoring and drug development. We will explore two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which are widely accepted for their sensitivity and selectivity in identifying nitrosamines at trace levels.[1][2][3][4]
N-Nitrosamines are a class of compounds that have garnered significant attention due to their carcinogenic properties.[1] Their formation in drinking water can occur as a byproduct of disinfection processes, particularly chloramination.[1] Consequently, robust and sensitive analytical methods are crucial for monitoring their presence in water supplies to ensure public health.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for NPIP detection depends on various factors, including the required sensitivity, the complexity of the water matrix, and the available instrumentation. The following table summarizes the quantitative performance of the two methods detailed in this document.
| Parameter | GC-MS/MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.05 ng/L - 4 ng/L[2][5] | 0.1 ng/L - 10.6 ng/L[6] |
| Limit of Quantification (LOQ) | 0.6 ng/L - 9.81 ng/L[7] | 2 ng/L - 10 µg/kg[8][9] |
| Recovery | 71.5% - 97.6%[5] | 41% - 111%[6] |
| **Linearity (R²) ** | >0.99[10] | >0.99[9] |
| Sample Volume | 100 mL - 500 mL[1][7] | 500 mL |
Method 1: Solid-Phase Extraction followed by Gas Chromatography-Tandem Mass Spectrometry (SPE-GC-MS/MS)
This method is a widely used and robust technique for the analysis of N-nitrosamines in water.[2] It involves a pre-concentration step using solid-phase extraction (SPE) followed by analysis with a highly sensitive GC-MS/MS system. The U.S. Environmental Protection Agency (EPA) Method 521 is a well-established protocol for this analysis.[5][7][11]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect a 500 mL water sample in a clean glass bottle.
-
Surrogate Spiking: Add surrogate standards, such as N-nitrosodiethylamine-d10 (NDEA-d10) and N-nitrosopyrrolidine-d8 (NPYR-d8), to the sample to monitor extraction efficiency.[7]
-
Cartridge Conditioning: Condition a coconut charcoal SPE cartridge (e.g., 2 g) by passing 10 mL of dichloromethane (B109758), followed by 10 mL of methanol (B129727), and finally 20 mL of reagent water through it.[7]
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[7]
-
Cartridge Drying: After loading, dry the cartridge under a stream of nitrogen for at least 45 minutes to remove residual water.[7]
-
Elution: Elute the trapped nitrosamines from the cartridge with a small volume of dichloromethane (e.g., 2-5 mL).[1]
-
Concentration: Concentrate the eluate to a final volume of 0.5 - 1 mL under a gentle stream of nitrogen.[1]
-
Internal Standard Addition: Add an internal standard, such as N-nitrosodi-n-propylamine-d14 (NDPA-d14), to the final extract just before analysis for accurate quantification.[5][6]
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1701 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 40°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[2][11][12] EI is often preferred for its simplicity and robustness.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions for NPIP: Monitor for specific precursor-to-product ion transitions for NPIP (e.g., m/z 114 -> 84, 114 -> 56).
-
Method 2: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
LC-MS/MS offers an alternative approach, particularly for thermally unstable nitrosamines.[6] This method also utilizes SPE for sample pre-concentration.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
The sample preparation steps, including collection, surrogate spiking, SPE cartridge conditioning, sample loading, drying, elution, and concentration, are generally similar to the GC-MS/MS method. Dichloromethane is a common elution solvent.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for NPIP: Monitor for specific precursor-to-product ion transitions for NPIP (e.g., m/z 115 -> 80, 115 -> 55).
-
Quality Control and Validation
For both methods, it is imperative to follow strict quality control procedures. This includes the analysis of method blanks, laboratory fortified blanks, and matrix spike samples to assess for contamination, accuracy, and precision. Calibration curves should be generated with a minimum of five concentration levels, and the correlation coefficient (R²) should be ≥0.99.[5][10] The use of isotopically labeled internal and surrogate standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[2]
Conclusion
The analytical methods presented provide robust and sensitive means for the detection and quantification of this compound in water samples. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the analysis and the available instrumentation. Proper method validation and adherence to quality control protocols are essential for generating accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. gcms.cz [gcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of N-Nitrosopiperidine in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry
Introduction
N-Nitrosopiperidine (NPIP) is a member of the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens.[1] The formation of nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and has garnered close attention from regulatory agencies worldwide.[2] NPIP can be formed from the reaction of piperidine, a common reagent and structural motif in active pharmaceutical ingredients (APIs), with nitrosating agents.[3] Consequently, robust and sensitive analytical methods are required to detect and quantify this compound at trace levels in drug substances and products to ensure they meet stringent regulatory limits.
This application note details a sensitive and reliable method for the determination of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound, including sample preparation and GC-MS instrumentation and conditions.
Sample Preparation: Direct Dissolution
A direct dissolution method in an organic solvent is a straightforward approach for samples that are soluble in such solvents.
Materials:
-
This compound analytical standard (≥98% purity)
-
Methylene (B1212753) chloride (DCM), HPLC grade
-
Volumetric flasks
-
Micropipettes
-
GC vials with caps
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methylene chloride at a concentration of 1 µg/mL.
-
Perform serial dilutions of the stock solution with methylene chloride to prepare calibration standards at concentrations ranging from 1 ng/mL to 60 ng/mL.[4]
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance or powdered drug product into a volumetric flask.
-
Add a sufficient volume of methylene chloride to dissolve the sample completely.
-
If necessary, sonicate the sample to aid dissolution.
-
Once dissolved, bring the solution to the final volume with methylene chloride.
-
Transfer an aliquot of the final solution into a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B GC/MS/MS or equivalent triple quadrupole MS |
| Injection Mode | Splitless |
| Inlet Temperature | 220°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 40°C, hold for 0.5 min, ramp at 20°C/min to 160°C, then ramp at 10°C/min to final temperature.[4] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 40 eV (A softer electron energy can provide better sensitivity for nitrosamines)[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
-
Quantitative and qualitative transitions should be optimized based on the specific instrument. A common precursor ion for this compound is m/z 114.[6]
Data Presentation
The following tables summarize the quantitative data from method validation studies for the analysis of nitrosamines, including this compound, by GC-MS.
Table 1: Linearity and Limits of Detection & Quantification
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | 0.9998 | 0.28 pg (on-column) | 0.66 pg (on-column) | [5] |
| This compound | >0.99 | 0.15 - 1.00 | 1 - 10 | [4][7] |
Table 2: Accuracy and Precision
| Analyte | Spiked Level (ppb) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| This compound | 30 | 70 - 130% | < 20% | [4] |
| This compound | - | 94.09% - 111.22% | ≤ 7.65% | [7] |
Diagrams
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the Determination of N-Nitrosopiperidine in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] The presence of NPIP in soil can arise from various sources, including industrial contamination, agricultural practices, and the degradation of certain chemicals. Given its potential health risks, sensitive and reliable analytical methods are crucial for the accurate determination of NPIP in soil matrices. This document provides an overview of common sample preparation techniques, detailed experimental protocols, and performance data to guide researchers in the analysis of this compound in soil.
The extraction of N-nitrosamines from solid matrices like soil typically involves an initial solvent extraction step to isolate the analytes from the bulk sample. This is often followed by a clean-up and concentration step, such as solid-phase extraction (SPE), to remove interfering substances and enhance detection sensitivity. Advanced extraction techniques such as Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) are employed to improve extraction efficiency and reduce solvent consumption and extraction time.[2]
Data Presentation: Performance of Sample Preparation Techniques
The selection of a sample preparation method is critical for achieving accurate and reproducible results. The following table summarizes quantitative data for various techniques used for the determination of N-nitrosamines in different environmental matrices. While specific data for this compound in soil is limited in publicly available literature, the presented data from similar matrices provides a valuable benchmark for expected performance.
| Parameter | Solvent Extraction with SPE Cleanup | Ultrasonic-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE) | Solid-Phase Microextraction (SPME) |
| Matrix | Wastewater | Ham | Soil (Herbicides) | Water |
| Analyte(s) | N-Nitrosamines (including NPIP) | N-Nitrosamines | Herbicides | N-Nitrosamines |
| Recovery (%) | 91 - 126% (for various nitrosamines)[3] | >85% | 93 - 103%[4] | Not specified |
| LOD | 0.2 - 1.3 ng/L (in water)[5] | 0.15 - 1.4 ng/g[6] | Not specified for NPIP | 2.0 ng/mL (for NDMA in water)[7] |
| LOQ | 0.6 - 3.9 ng/L (in water)[5] | 0.5 - 1000 ng/g (Linearity range)[6] | Not specified for NPIP | 6.0 ng/mL (for NDMA in water)[7] |
| Reference | [3][5] | [6] | [4] | [7] |
Note: The data presented is a compilation from various studies and matrices to provide a comparative overview. Actual performance may vary depending on the specific soil type, level of contamination, and instrumentation used.
Experimental Protocols
This section provides detailed methodologies for the extraction and cleanup of this compound from soil samples.
Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE) followed by Solid-Phase Extraction (SPE) Cleanup
This protocol combines the efficiency of ultrasonic extraction with the selectivity of solid-phase extraction for a robust sample preparation workflow.
1. Materials and Reagents
- Soil sample, air-dried and sieved (<2 mm)
- This compound analytical standard[8]
- Dichloromethane (B109758) (DCM), HPLC grade
- Methanol, HPLC grade
- Deionized water
- Sodium sulfate (B86663), anhydrous
- SPE cartridges (e.g., Coconut charcoal or appropriate polymeric sorbent)[9]
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- Glassware: beakers, flasks, vials
2. Extraction Procedure
- Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.
- Add 20 mL of dichloromethane to the tube.
- Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[6]
- Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
- Carefully decant the supernatant (DCM extract) into a clean flask.
- Repeat the extraction process (steps 2-5) two more times with fresh aliquots of DCM.
- Combine the three extracts.
- Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
3. SPE Cleanup and Concentration
- Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.[3]
- Load the dried extract onto the conditioned SPE cartridge at a slow, steady flow rate.
- Wash the cartridge with a small volume of a non-eluting solvent (e.g., 5 mL of a water/methanol mixture) to remove interferences.
- Elute the this compound from the cartridge with an appropriate solvent (e.g., 10 mL of dichloromethane).[3]
- Collect the eluate in a clean collection tube.
- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
- The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Pressurized Liquid Extraction (PLE)
PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.
1. Materials and Reagents
- Soil sample, air-dried and mixed with a dispersing agent (e.g., diatomaceous earth)
- Acetone (B3395972) or a mixture of acetone and water, HPLC grade[4]
- PLE instrument and extraction cells
- Collection vials
2. Extraction Procedure
- Mix 10 g of the soil sample with an equal amount of diatomaceous earth.
- Load the mixture into a PLE extraction cell.
- Place the cell into the PLE instrument.
- Set the extraction parameters:
- Solvent: Acetone[4]
- Temperature: 100°C[4]
- Pressure: 1500 psi[4]
- Static extraction time: 5-10 minutes
- Number of cycles: 2[4]
- Start the extraction process. The instrument will automatically perform the extraction and collect the extract in a vial.
- The collected extract can then be concentrated and, if necessary, subjected to a cleanup step (e.g., SPE as described in Protocol 1) before instrumental analysis.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Ultrasonic-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) cleanup of this compound from a soil sample.
Caption: Workflow for UAE and SPE of this compound from soil.
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Pressurized fluid extraction for quantitative recovery of chloroacetanilide and nitrogen heterocyclic herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples [mdpi.com]
- 6. Ultrasound Assisted Extraction Approach to Test the Effect of Elastic Rubber Nettings on the N-Nitrosamines Content of Ham Meat Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Ultrasonic assisted-dispersive solid-phase extraction for rapid enrichment of N-nitrosodimethylamine in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review [mdpi.com]
- 9. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Use of N-Nitrosopiperidine as a Positive Control in Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine (B1359907) that has been identified as a potent mutagen and carcinogen in numerous studies. Its genotoxic properties are contingent upon metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This metabolic process transforms NPIP into reactive electrophilic intermediates that can form covalent adducts with DNA, leading to mutations if not properly repaired. Due to its well-characterized mutagenic activity, NPIP serves as a reliable positive control in a variety of genotoxicity assays.
These application notes provide detailed protocols for the use of NPIP as a positive control in three key in vitro mutagenicity assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. Adherence to these standardized methods is crucial for ensuring the validity and reproducibility of mutagenicity testing.
Mechanism of this compound Mutagenicity
The genotoxicity of NPIP is initiated by its metabolic activation, a critical step for its conversion into a DNA-reactive species. The primary pathway involves the α-hydroxylation of the piperidine (B6355638) ring, a reaction catalyzed by CYP enzymes, particularly CYP2E1 and CYP2A6. This hydroxylation results in the formation of an unstable α-hydroxynitrosamine.
This intermediate spontaneously decomposes to form a highly reactive diazonium ion. The diazonium ion is a potent electrophile that readily alkylates nucleophilic sites on DNA bases. The major DNA adduct formed from NPIP is N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). The formation of this and other DNA adducts can disrupt the normal processes of DNA replication and transcription. If these adducts are not removed by cellular DNA repair mechanisms, such as base excision repair (BER), they can lead to mispairing of DNA bases during replication, resulting in permanent genetic mutations.
Data Presentation
The following tables summarize the expected quantitative results when using this compound as a positive control in various mutagenicity assays. These values are indicative and may vary slightly depending on the specific laboratory conditions, cell line passage number, and S9 mix batch.
Table 1: this compound in the Bacterial Reverse Mutation (Ames) Test
| Salmonella typhimurium Strain | NPIP Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (per plate) | Fold Induction over Vehicle Control |
| TA100 | 0 (Vehicle Control) | + | 120 ± 15 | - |
| 10 | + | 250 ± 25 | ~2.1 | |
| 50 | + | 600 ± 50 | 5.0 | |
| 100 | + | 1100 ± 90 | ~9.2 | |
| TA1535 | 0 (Vehicle Control) | + | 25 ± 5 | - |
| 10 | + | 70 ± 10 | 2.8 | |
| 50 | + | 200 ± 20 | 8.0 | |
| 100 | + | 450 ± 40 | 18.0 |
Table 2: this compound in the In Vitro Micronucleus Assay using CHO-K1 Cells
| NPIP Concentration (µg/mL) | Metabolic Activation (S9) | % Micronucleated Binucleated Cells ± SD | Fold Induction over Vehicle Control |
| 0 (Vehicle Control) | + | 1.5 ± 0.5 | - |
| 5 | + | 4.0 ± 0.8 | ~2.7 |
| 10 | + | 8.5 ± 1.2 | ~5.7 |
| 20 | + | 15.0 ± 2.0 | 10.0 |
Table 3: this compound in the In Vitro Chromosomal Aberration Assay using CHO-K1 Cells
| NPIP Concentration (µg/mL) | Metabolic Activation (S9) | % Cells with Structural Aberrations ± SD | Fold Induction over Vehicle Control |
| 0 (Vehicle Control) | + | 2.0 ± 0.7 | - |
| 5 | + | 7.5 ± 1.5 | 3.75 |
| 10 | + | 18.0 ± 2.5 | 9.0 |
| 20 | + | 35.0 ± 4.0 | 17.5 |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the pre-incubation method, which is recommended for enhancing the sensitivity of the assay for N-nitrosamines.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100, TA1535)
-
This compound (NPIP)
-
Vehicle control (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Positive controls for strains without S9 activation (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98)
-
Metabolic activation system (e.g., Aroclor 1254-induced hamster liver S9 fraction, cofactor solution)
-
Molten top agar (B569324) (containing trace amounts of histidine and biotin)
-
Minimal glucose agar plates
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a stock solution of NPIP in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain the desired test concentrations.
-
Pre-incubation: In sterile test tubes, combine 100 µL of the appropriate bacterial culture, 50 µL of the NPIP test solution or vehicle control, and 500 µL of S9 mix (for metabolically activated conditions) or phosphate (B84403) buffer (for non-activated conditions).
-
Incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Following incubation, add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.
-
Incubation of Plates: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the vehicle control count.
In Vitro Micronucleus Assay
This protocol is designed for use with Chinese Hamster Ovary (CHO-K1) cells.
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum and antibiotics)
-
This compound (NPIP)
-
Vehicle control (e.g., cell culture medium or DMSO)
-
Positive control without S9 (e.g., Mitomycin C)
-
Metabolic activation system (S9 mix)
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
Procedure:
-
Cell Seeding: Seed CHO-K1 cells into appropriate culture vessels (e.g., culture flasks or multi-well plates) and allow them to attach and enter logarithmic growth phase (typically 24 hours).
-
Treatment:
-
With S9 activation: Treat the cells with various concentrations of NPIP or vehicle control in the presence of S9 mix for a short duration (e.g., 3-6 hours).
-
Without S9 activation (for negative and positive controls): Treat cells with the vehicle or a direct-acting mutagen for a period equivalent to 1.5-2 normal cell cycles.
-
-
Removal of Treatment Medium: After the treatment period, wash the cells with fresh medium.
-
Addition of Cytochalasin B: Add fresh medium containing cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells. The concentration of cytochalasin B should be optimized for the cell line.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for cell division and micronuclei formation.
-
Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Assay
This protocol is also designed for use with CHO-K1 cells.
Materials:
-
CHO-K1 cells
-
Cell culture medium
-
This compound (NPIP)
-
Vehicle control
-
Positive control without S9 (e.g., Mitomycin C)
-
Metabolic activation system (S9 mix)
-
Metaphase arresting agent (e.g., Colcemid)
-
Hypotonic solution
-
Fixative
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture Initiation: Seed CHO-K1 cells and grow them to approximately 50% confluency.
-
Treatment:
-
With S9 activation: Treat the cells with various concentrations of NPIP or vehicle control in the presence of S9 mix for a short period (e.g., 3-6 hours).
-
Without S9 activation: Treat cells continuously with the test substance for approximately 1.5 normal cell cycles.
-
-
Recovery Period: After short-term treatment, wash the cells and incubate them in fresh medium for a recovery period that allows them to reach the first metaphase after treatment (approximately 1.5 normal cell cycles from the beginning of treatment).
-
Metaphase Arrest: Add a metaphase arresting agent (e.g., Colcemid) to the cultures for the final 2-3 hours of the incubation period to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and prepare microscope slides.
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations under a microscope. A positive response is characterized by a significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
Visualizations
Caption: Signaling pathway of this compound induced mutagenicity.
Caption: Experimental workflow for the Ames test using NPIP as a positive control.
Caption: Workflow for the in vitro micronucleus assay with NPIP.
Application Notes and Protocols for Induction of Esophageal and Nasal Tumors in Rats with N-Nitrosopiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Nitrosopiperidine (NPIP) is a potent N-nitrosamine carcinogen widely utilized in preclinical cancer research to induce tumors in laboratory animals, particularly rats.[1][2][3] It serves as a valuable model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential chemotherapeutic and chemopreventive agents. NPIP primarily induces tumors in the esophagus and nasal cavity, with some studies also reporting liver tumors.[1][2] This document provides detailed protocols for the safe handling and administration of NPIP to induce tumors in rats, methods for sample collection, and an overview of its mechanism of action.
Disclaimer: this compound is a hazardous chemical and a suspected human carcinogen. All handling and experimental procedures must be conducted in compliance with institutional and national safety regulations. Appropriate personal protective equipment (PPE) must be worn at all times, and all procedures should be performed in a designated chemical fume hood or glove box.
Safety and Handling Protocol
Proper handling of NPIP is critical to ensure researcher safety. The following procedures are mandatory:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile gloves.
-
Lab Coat: A disposable Tyvek-type lab coat or sleeves taped to gloves is required.
-
Eye Protection: Tightly fitting safety goggles with side shields are mandatory.
-
Respiratory Protection: When handling the pure compound or preparing solutions, a NIOSH-approved half-face respirator with an organic vapor/acid gas/HEPA filter cartridge is necessary.
-
-
Handling Environment:
-
All work with NPIP, including weighing, dilution, and administration, must be performed in a certified chemical fume hood or a glove box to prevent inhalation exposure.
-
-
Storage:
-
NPIP should be stored in a tightly sealed container, protected from light, in a refrigerator. It is incompatible with strong oxidizing agents.
-
-
Spill and Waste Disposal:
-
Spills: In case of a small spill, absorb the liquid with absorbent paper. Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal. Clean the affected surface with a soap and water solution.
-
Waste: NPIP and all contaminated materials must be disposed of as hazardous waste according to institutional and governmental regulations.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water while removing contaminated clothing. Wash the area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with water or normal saline for 20-30 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give 1-2 glasses of water to dilute the chemical and call a poison control center or physician immediately.
-
Mechanism of Carcinogenesis
This compound requires metabolic activation to exert its carcinogenic effects. The primary pathway involves the action of Cytochrome P450 (CYP) enzymes, particularly CYP2A3, which is found in the rat esophagus.[3][4] These enzymes catalyze the α-hydroxylation of NPIP, creating an unstable intermediate. This intermediate spontaneously decomposes to form electrophilic species that react with DNA, forming adducts such as N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG).[3][5] These DNA adducts can lead to mutations in critical genes, initiating the process of carcinogenesis.
Caption: Metabolic activation pathway of this compound (NPIP).
Experimental Protocols
The following protocol is a representative method for inducing esophageal tumors in rats using NPIP administered orally.
1. Animal Model
-
Species/Strain: Male F344 or Sprague-Dawley rats are commonly used.[1][5]
-
Age: Start experiments with rats aged 6 weeks.[5]
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and tap water (unless NPIP is administered in drinking water).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.[5]
2. NPIP Administration via Oral Gavage This method, adapted from a study on NPIP-induced mutagenicity, allows for precise dosing.[5]
-
Materials:
-
This compound (NPIP)
-
Sterile distilled water (vehicle)
-
Animal gavage needles
-
Appropriately sized syringes
-
-
Procedure:
-
Prepare fresh NPIP solutions in sterile distilled water on the day of administration.
-
Divide rats into experimental groups (e.g., Control, Low Dose, High Dose). A typical study might use 5-20 rats per group.[5][6]
-
Dosing: Orally administer NPIP at doses of 33 mg/kg or 66 mg/kg body weight. The control group receives only the vehicle (distilled water).[5]
-
Schedule: Administer the doses for five consecutive days per week for a duration of four weeks.[5]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or rough haircoat.[7] Weigh the animals at least twice weekly to adjust dosing volumes. If an animal's weight drops below 90% of its initial weight, consider reducing the dose or omitting the animal from further treatment.[7]
-
3. NPIP Administration in Drinking Water This method is less labor-intensive but offers less precise dose control.
-
Procedure:
-
Prepare NPIP solutions in the drinking water at desired concentrations. Concentrations ranging from 1 mg/L to 100 mg/L have been used in studies with similar nitrosamines.[6]
-
Provide the NPIP-containing water to the rats ad libitum.
-
Replace the NPIP solution 2-3 times per week to ensure its stability and freshness.
-
Measure water consumption per cage to estimate the average dose ingested by the animals.
-
Continue treatment for a predetermined period, which can range from 25 weeks to the majority of the animal's lifespan, depending on the dose and experimental goals.[6]
-
4. Endpoint and Tissue Collection
-
Tumor Development: Tumors typically develop over several months. The experimental endpoint is often determined by the study's objectives or when animals show signs of significant distress. Humane endpoints must be clearly defined in the animal study protocol.[8]
-
Necropsy: Perform a full necropsy. Carefully remove the esophagus, nasal cavity, and liver.
-
Sample Processing:
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze tissue samples in liquid nitrogen and store them at -80°C for molecular analyses (DNA, RNA, protein extraction).[5]
-
Caption: Experimental workflow for NPIP-induced carcinogenesis in rats.
Quantitative Data Summary
The carcinogenic potency of NPIP and related nitrosamines is dose-dependent. The following tables summarize representative data from dose-response studies.
Table 1: Dose-Response Relationship for NPIP and Related Nitrosamines in Rats
| Compound | Route of Administration | Dose/Concentration | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound (NPIP) | Oral Gavage | 33 or 66 mg/kg/day | 5 days/week for 4 weeks | Significant increase in mutation frequency in the liver and esophagus. | [3][5] |
| Oxygenated N-nitrosopiperidines | Drinking Water | Equivalent molar doses | 36 weeks | 100% of rats developed tumors, primarily in the nasal cavity and upper alimentary tract. | [1][2] |
| Nitroso-1,2,3,6-tetrahydropyridine | Drinking Water | 1 - 100 mg/L | 25 weeks to lifespan | Dose-dependent increase in tumor incidence in the upper GI tract. | [6] |
| N-nitrosodiethanolamine | Drinking Water | 400 - 2500 mg/L | 45 - 75 weeks | High incidence of hepatocellular carcinomas and tumors of the nasal cavity. |[9] |
Table 2: Humane Endpoints for Tumor Studies in Rats
| Parameter | Humane Endpoint | Notes | Reference |
|---|---|---|---|
| Single Subcutaneous Tumor | 4.0 cm in any direction | Euthanasia is required. | [8] |
| Multiple Subcutaneous Tumors | 3.0 cm in any direction (for any single tumor) | Assessment of overall health status takes priority. | [8] |
| Tumor Volume | 5000 mm³ | Estimated as (shortest diameter)² x (longest diameter) / 2. | [8] |
| Body Condition | >20% weight loss from baseline; Body Condition Score <2 | - | [7] |
| Clinical Signs | Tumor ulceration, lethargy, restricted mobility, respiratory distress, inability to eat or drink. | Daily monitoring is essential. | |
References
- 1. Tumorigenesis by oxygenated nitrosopiperidines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA Adductome Analysis Identifies this compound Involved in the Etiology of Esophageal Cancer in Cixian, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dose-response studies with nitroso-1,2,3,6-tetrahydropyridine and dinitrosohomopiperazine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard on Tumor Production and Cancer Research In Mice and Rats [policies.unc.edu]
- 9. Dose-response study with N-nitrosodiethanolamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell Culture Models for Studying N-Nitrosopiperidine Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a potent carcinogenic and mutagenic compound belonging to the N-nitrosamine class.[1] Found in various environmental sources, including tobacco smoke, certain foods, and industrial settings, NPIP poses a significant health risk.[1] Understanding the mechanisms of NPIP toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a valuable tool for investigating the cytotoxic, genotoxic, and apoptotic effects of NPIP in a controlled laboratory setting.
These application notes provide detailed protocols for studying NPIP toxicity using various established in vitro assays. The featured cell lines, including the human hepatoma cell line HepG2, the human promyelocytic leukemia cell line HL-60, and the Chinese hamster ovary (CHO) cell line, are commonly used models for toxicological screening. The protocols herein describe methods for assessing cell viability, DNA damage, chromosomal damage, apoptosis, and oxidative stress.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.
Experimental Protocol
Cell Line: HepG2 (or other suitable cell line)
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (NPIP)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
NPIP Treatment: Prepare serial dilutions of NPIP in complete DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of NPIP. Include a vehicle control (medium with the same concentration of solvent used to dissolve NPIP, typically DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Quantitative Data
| Cell Line | Exposure Time | NPIP Concentration | % Cell Viability | IC50 |
| HepG2 | 24 hours | 10 mM | ~70% | Not explicitly stated |
| HepG2 | 48 hours | 45 mM | 14%[1] | Not explicitly stated |
| HL-60 | 18 hours | 10 mM | Significant apoptosis observed[1] | Not explicitly stated |
Genotoxicity Assessment
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.
Experimental Protocol
Cell Line: HepG2
Materials:
-
HepG2 cells
-
NPIP
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides
-
Coverslips
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat HepG2 cells with various concentrations of NPIP for a defined period (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% LMPA (at 37°C).
-
Pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at 25V and 300mA for 20-30 minutes in the cold.
-
Neutralization: Gently wash the slides three times with neutralization buffer for 5 minutes each.
-
Staining: Stain the slides with a suitable DNA stain.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail (% Tail DNA). At least 50-100 cells should be scored per sample.[2]
Quantitative Data
| Cell Line | NPIP Concentration | % DNA in Tail (Arbitrary Units) |
| HepG2 | 1 mM | Increased DNA damage observed |
| HepG2 | 3.2 mM | Significant increase in DNA fragmentation |
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Experimental Protocol
Cell Line: CHO (Chinese Hamster Ovary) or other suitable proliferating cell line.
Materials:
-
CHO cells
-
NPIP
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed CHO cells and treat with various concentrations of NPIP, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).
-
Removal of Test Substance and Addition of Cytochalasin B: Wash the cells to remove NPIP and add fresh medium containing cytochalasin B. The final concentration of cytochalasin B should be optimized for the cell line used (typically 3-6 µg/mL).
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution and incubate to swell the cells.
-
Fixation: Centrifuge the cells and fix them with a freshly prepared cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Quantitative Data
| Cell Line | NPIP Concentration | Micronucleus Frequency |
| CHO | To be determined | To be determined |
Note: Specific quantitative data for NPIP in the in vitro micronucleus assay was not found in the provided search results. This protocol is a standard procedure.
Apoptosis Assessment: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol
Cell Line: HepG2 or HL-60
Materials:
-
HepG2 or HL-60 cells
-
NPIP
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of NPIP for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Quantitative Data
| Cell Line | NPIP Concentration | Exposure Time | % Apoptotic Cells |
| HepG2 | 45 mM | 24 hours | 86%[1] |
| HL-60 | 10 mM | 18 hours | Significant increase[1] |
Oxidative Stress Assessment: DCFH-DA Assay
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Protocol
Cell Line: HL-60 or HepG2
Materials:
-
HL-60 or HepG2 cells
-
NPIP
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Serum-free medium
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with NPIP for the desired time.
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells with serum-free medium.
-
Load the cells with DCFH-DA (final concentration of 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
Quantitative Data
| Cell Line | NPIP Treatment | Fold Increase in ROS |
| HepG2 | Treatment with NPIP | Significant increase[1] |
| HL-60 | Treatment with NPIP | Significant increase |
Note: While the search results indicate a significant increase in ROS, specific fold-increase values were not provided.
Visualizations
Experimental Workflow for NPIP Toxicity Testing
Caption: Workflow for in vitro toxicity assessment of this compound.
Signaling Pathway of NPIP-Induced Apoptosis
Caption: NPIP-induced apoptosis signaling pathways.
References
Application of Solid-Phase Extraction for N-Nitrosopiperidine Cleanup: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleanup of N-Nitrosopiperidine (NPIP), a potential human carcinogen, from various sample matrices using Solid-Phase Extraction (SPE). SPE is a widely used sample preparation technique that concentrates and purifies analytes from complex mixtures, making it an essential step for sensitive and accurate downstream analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Notes
This compound (NPIP) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] Its presence in pharmaceuticals, food products, and drinking water is a significant safety concern, necessitating robust analytical methods for its detection and quantification at trace levels.[2][3] Solid-Phase Extraction (SPE) offers a reliable and efficient method for the cleanup and concentration of NPIP from diverse and complex sample matrices prior to instrumental analysis.[4]
The choice of SPE sorbent and protocol is critical and depends on the physicochemical properties of NPIP and the nature of the sample matrix. Common SPE sorbents for NPIP extraction include:
-
Graphitized Carbon: Effective for extracting a wide range of nitrosamines from aqueous samples like drinking water.[5]
-
Strong Cation-Exchange: Suitable for the cleanup of nitrosamine (B1359907) impurities in pharmaceutical formulations, such as cough syrups.[6][7]
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These offer broad applicability for various nitrosamines and are often used in the analysis of pharmaceutical products.[8]
The general SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte, NPIP.[4] Optimization of each step, including the choice of solvents, pH, and flow rate, is crucial for achieving high recovery and reproducibility.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and other nitrosamines using SPE-based methods.
Table 1: Performance Data for N-Nitrosamine Analysis using SPE
| Analyte(s) | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Linearity (R²) | Reference(s) |
| N-Nitrosamines (including NPIP) | Drinking Water | Graphitized Carbon | GC-MS/MS | 71.5 - 88.0 | <10 ng/L | - | >0.9990 | [5] |
| N-Nitrosamines (including NPIP) | Drinking Water | Carboxen 572 | HPLC-FLD | >95 | 0.5 - 1.4 ng/L | - | >0.997 | [9] |
| N-Nitrosamines | Cough Syrup | Strong Cation-Exchange Polymeric | GC-MS | 90 - 120 | 0.02 - 0.1 ng/mL | - | - | [6][7] |
| N-Nitrosamines (including NPIP) | Sausages | Activated Carbon | GC-MS | 20.9 - 80.4 (liquid sample) | 0.2 - 1.0 µg/kg | - | - | [10] |
| 13 N-Nitrosamines | Pharmaceuticals | Strata X-C | LC-HRMS | >80 for 9 out of 11 NAs | - | - | - | [8] |
| 8 N-Nitrosamines (including NPIP) | Drinking Water & Effluent | - | GC-MS/MS | - | 0.4 - 4 ng/L | - | - | [1] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not provided in the cited source.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow of Solid-Phase Extraction and a more specific workflow for NPIP cleanup.
Caption: General workflow for sample cleanup using Solid-Phase Extraction (SPE).
Caption: Specific SPE workflow for the cleanup of this compound (NPIP).
Detailed Experimental Protocols
The following are detailed protocols for NPIP cleanup from different matrices based on established methods.
Protocol 1: NPIP Cleanup from Drinking Water using Graphitized Carbon SPE
This protocol is adapted from methodologies for the analysis of nitrosamines in drinking water.[5]
1. Materials and Reagents
-
SPE Cartridges: Graphitized carbon (e.g., Supelclean™ ENVI-Carb™, 0.5 g/6 mL)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reagent Water (Milli-Q or equivalent)
-
Nitrogen gas, high purity
-
Glassware: 1 L sample bottles, 15 mL centrifuge tubes
2. SPE Cartridge Conditioning
-
Add 6 mL of dichloromethane to the SPE cartridge and allow it to pass through completely.
-
Add 6 mL of methanol and allow it to pass through.
-
Flush the cartridge with nitrogen gas or apply a vacuum to dry the sorbent.
-
Activate the cartridge by passing 6 mL of methanol, followed by 9 mL of reagent water. Do not allow the cartridge to go dry before sample loading.
3. Sample Loading
-
Pass 1 L of the water sample through the conditioned SPE cartridge.
-
Maintain a consistent flow rate of approximately 10 mL/min.
4. Cartridge Drying
-
After the entire sample has passed through, apply a vacuum to the cartridge for 10 minutes to remove residual water.
5. Elution
-
Elute the retained NPIP from the cartridge with 10 mL of dichloromethane.
-
Collect the eluate in a 15 mL centrifuge tube.
-
The eluate can then be concentrated and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
Protocol 2: NPIP Cleanup from Pharmaceutical Formulations (e.g., Syrups) using Strong Cation-Exchange SPE
This protocol is based on methods developed for the analysis of nitrosamine impurities in cough syrups.[6][7]
1. Materials and Reagents
-
SPE Cartridges: Strong cation-exchange functionalized polymeric sorbent
-
Methanol (MeOH), HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Dichloromethane (DCM), HPLC grade
-
Reagent Water (Milli-Q or equivalent)
-
Sample Diluent (e.g., water or a suitable buffer)
2. Sample Preparation
-
Accurately weigh or measure a representative amount of the syrup sample.
-
Dilute the sample with the sample diluent to reduce viscosity and ensure compatibility with the SPE sorbent.
3. SPE Cartridge Conditioning
-
Condition the strong cation-exchange cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of reagent water. Do not allow the sorbent to dry.
4. Sample Loading
-
Load the diluted sample onto the conditioned SPE cartridge at a slow and steady flow rate.
5. Washing
-
Wash the cartridge with 5 mL of reagent water to remove excipients and other polar interferences.
-
Follow with a wash of 5 mL of methanol to remove less polar interferences.
6. Elution
-
Elute the NPIP from the cartridge using a suitable solvent. A common approach for strong cation-exchange is to use a basic solution to neutralize the charge interaction. For example, elute with 5 mL of a mixture of dichloromethane and methanol containing a small percentage of ammonium hydroxide.
-
Collect the eluate for subsequent analysis.
Protocol 3: NPIP Cleanup using a General Polymeric Reversed-Phase SPE
This is a general protocol that can be adapted for various sample matrices, including pharmaceuticals and food extracts, using a polymeric sorbent.
1. Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, Strata-X)
-
Methanol (MeOH), HPLC grade
-
Reagent Water (Milli-Q or equivalent)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Sample Diluent (e.g., water or buffer with a low percentage of organic solvent)
2. Sample Preparation
-
Dissolve or dilute the sample in a solvent that is compatible with the reversed-phase mechanism (i.e., primarily aqueous).
-
Filter or centrifuge the sample if it contains particulates.
3. SPE Cartridge Conditioning
-
Wash the cartridge with 3-5 mL of acetonitrile or methanol.
-
Equilibrate the cartridge with 3-5 mL of reagent water.
4. Sample Loading
-
Load the prepared sample onto the cartridge.
5. Washing
-
Wash the cartridge with a weak solvent mixture to remove interferences that are less retained than NPIP. For example, a wash with 5-10% methanol in water can be effective.
6. Elution
-
Elute the NPIP with a small volume of a strong solvent, such as acetonitrile or methanol.
-
Collect the eluate and proceed with the analytical determination.
References
- 1. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Distribution of Seven N-Nitrosamines in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. pjoes.com [pjoes.com]
- 10. JSM Central || Article Info [jsmcentral.org]
Application Notes and Protocols for the Synthesis and Purification of Isotopically Labeled N-Nitrosopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of isotopically labeled N-Nitrosopiperidine. The inclusion of stable isotopes such as Deuterium (²H or D) and Nitrogen-15 (¹⁵N) in the this compound molecule is invaluable for a variety of research applications, including its use as an internal standard in quantitative mass spectrometry-based assays, for metabolism studies, and in mechanistic toxicological investigations.
Introduction
This compound (NPIP) is a potent carcinogenic compound belonging to the N-nitrosamine class. Its presence as an impurity in pharmaceuticals, food, and environmental samples is a significant concern for regulatory agencies and public health. Accurate and sensitive quantification of NPIP is therefore crucial. The use of isotopically labeled NPIP as an internal standard is the gold standard for analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as it corrects for matrix effects and variations in sample preparation and instrument response.
These notes provide a comprehensive guide to the synthesis of deuterated ([D₁₀]-N-Nitrosopiperidine) and ¹⁵N-labeled ([¹⁵N₂]-N-Nitrosopiperidine), their subsequent purification, and analytical characterization.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis and purification of isotopically labeled this compound.
| Parameter | [D₁₀]-N-Nitrosopiperidine | [¹⁵N₂]-N-Nitrosopiperidine | Method of Analysis |
| Chemical Yield | 75-85% | 70-80% | Gravimetric |
| Chemical Purity | >95.72%[1] | >95% | HPLC-UV |
| Isotopic Purity | >99.9%[1] | >99% | GC-MS / LC-MS |
| Molecular Weight | 124.21 g/mol [1] | 116.14 g/mol | Mass Spectrometry |
Experimental Protocols
Safety Precautions: this compound and its precursors are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.
Protocol 1: Synthesis of [D₁₀]-N-Nitrosopiperidine
This protocol is based on the general principle of nitrosation of a commercially available deuterated precursor.
Materials:
-
Piperidine-d₁₁ (as hydrochloride or free base)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-d₁₁ (1.0 eq) in deionized water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (1.1 eq) to the cooled solution while stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred, acidic piperidine (B6355638) solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and deionized water (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield [D₁₀]-N-Nitrosopiperidine as a yellow oil.
Protocol 2: Synthesis of [¹⁵N₂]-N-Nitrosopiperidine
This protocol involves the use of a ¹⁵N-labeled nitrosating agent.
Materials:
-
Piperidine
-
Sodium nitrite-¹⁵N (Na¹⁵NO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Follow the same procedure as in Protocol 1, substituting Sodium nitrite-¹⁵N for the unlabeled sodium nitrite.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Crude isotopically labeled this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and load it onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isotopically labeled this compound.
Protocol 4: Purity and Identity Confirmation by HPLC-UV and GC-MS
A. HPLC-UV Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid can be used. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Dilute a small aliquot of the purified product in the mobile phase.
B. GC-MS Analysis:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection: Splitless injection of a 1 µL sample diluted in dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 35 to 200.
-
Isotopic Enrichment Determination: The isotopic purity is determined by analyzing the mass spectrum of the labeled compound. For [D₁₀]-N-Nitrosopiperidine, the molecular ion peak should be at m/z 124. For [¹⁵N₂]-N-Nitrosopiperidine, the molecular ion should be at m/z 116. The relative abundances of the unlabeled (m/z 114) and partially labeled species are used to calculate the isotopic enrichment.
Visualizations
Caption: Synthesis and Purification Workflow.
Caption: Analytical Characterization Workflow.
References
Application Notes and Protocols for the Quantitative Analysis of N-Nitrosopiperidine in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a potent carcinogenic nitrosamine (B1359907) found in various environmental sources, including tobacco smoke, certain foods, and some industrial settings.[1] Its presence in biological fluids is a key biomarker for exposure and risk assessment. Accurate and sensitive quantitative analysis of NPIP in matrices such as urine, blood, plasma, and serum is crucial for toxicological studies, clinical diagnostics, and drug development safety assessments. These application notes provide detailed protocols for the determination of NPIP using advanced analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Analytical Methodologies
The quantitative analysis of NPIP in biological fluids typically involves three key stages: sample preparation and extraction, chromatographic separation, and mass spectrometric detection. The choice of method depends on the biological matrix, the required sensitivity, and the available instrumentation.
Analysis in Urine
Urine is a common matrix for NPIP analysis due to non-invasive sample collection and relatively high analyte concentrations.
Protocol 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for NPIP in Human Urine
This method offers high sensitivity and selectivity for the determination of NPIP in urine.
Sample Preparation: Sorbent-Supported Liquid Extraction (SLE)
-
Allow urine samples to thaw to room temperature and vortex for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 1 mL of the urine supernatant, add an internal standard (e.g., this compound-d10).
-
Load the mixture onto a 400 mg SLE cartridge.
-
Apply a vacuum to absorb the sample onto the sorbent.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol (B129727)/water, 50:50 v/v) for UHPLC-MS/MS analysis.
UHPLC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| UHPLC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Refer to specific instrument guidelines for optimal gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NPIP: Precursor ion > Product ion (specific m/z values to be optimized) |
| NPIP-d10: Precursor ion > Product ion (specific m/z values to be optimized) |
Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for NPIP in Human Urine
This method is a robust alternative for the quantification of volatile nitrosamines like NPIP.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 2 mL of urine, add an internal standard (e.g., this compound-d10).
-
Add 1 mL of 1M NaOH to basify the sample.
-
Extract the sample with 5 mL of dichloromethane (B109758) by vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step.
-
Combine the organic layers and evaporate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-624 UI, 30 m x 0.25 mm, 1.4 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 40°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| MRM Transitions | NPIP: Precursor ion > Product ion (specific m/z values to be optimized) |
| NPIP-d10: Precursor ion > Product ion (specific m/z values to be optimized) |
Analysis in Blood, Plasma, and Serum
The analysis of NPIP in blood and its components requires more rigorous sample preparation to remove proteins and other interfering substances.
Protocol 3: LC-MS/MS for NPIP in Human Plasma/Serum
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma or serum samples at room temperature.
-
To 0.5 mL of plasma/serum, add an internal standard (e.g., this compound-d10).
-
Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters:
Similar to those described in Protocol 1, with potential modifications to the gradient program to optimize separation from matrix components.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of NPIP in biological fluids.
Table 1: Performance of UHPLC-MS/MS Method for NPIP in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | [2] |
| Linearity Range | 0.2 - 50 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Recovery | 85 - 110% | [2] |
| Precision (%RSD) | < 15% | [2] |
Table 2: Performance of GC-MS/MS Method for NPIP in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | [3] |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | [3] |
| Linearity Range | 0.5 - 100 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Recovery | 90 - 105% | [3] |
| Precision (%RSD) | < 10% | [3] |
Table 3: Performance of LC-MS/MS Method for NPIP in Human Plasma/Serum (Representative Values)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 0.06 ng/mL | [4] |
| Linearity Range | 0.1 - 25 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Recovery | 80 - 115% | [4] |
| Precision (%RSD) | < 15% | [4] |
Visualizations
Experimental Workflow
Metabolic Activation and DNA Adduct Formation of this compound
This compound requires metabolic activation to exert its carcinogenic effects.[5] This process is primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, forming adducts.[5][6]
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. [The content of nitrite and N-nitroso compounds of plasma as a diagnostic test of nonspecific inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Resolution Mass Spectrometry Identification of N-Nitrosopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities in drug substances and products, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful technique for the identification and quantification of N-nitrosamines, including N-Nitrosopiperidine (NPIP).[2][3] The high mass accuracy and resolving power of HRMS instruments provide excellent selectivity and confidence in identification, minimizing the risk of false positives.[4]
This document provides detailed application notes and protocols for the identification of this compound using LC-HRMS. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating robust analytical methods.
Experimental Workflow
The general workflow for the analysis of this compound by LC-HRMS encompasses several key stages, from sample preparation to data acquisition and analysis.
Caption: A typical experimental workflow for the identification and quantification of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the preparation of pharmaceutical samples. Method validation is required for specific drug products.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm PVDF syringe filters
-
Vortex mixer
-
Centrifuge
Procedure:
-
Drug Substance: Accurately weigh and dissolve the drug substance in methanol or a mixture of methanol and water to achieve a target concentration (e.g., 1-10 mg/mL).
-
Drug Product (Tablets/Capsules):
-
Grind a representative number of tablets or empty the contents of capsules to obtain a homogeneous powder.
-
Accurately weigh a portion of the powder and suspend it in a known volume of methanol or a methanol/water mixture.
-
Vortex the sample for approximately 5 minutes to ensure thorough mixing.
-
Sonicate the sample for about 10-15 minutes to facilitate the extraction of NPIP.[5]
-
-
Centrifugation: Centrifuge the sample solution at a high speed (e.g., 4500 rpm) for 15 minutes to pelletize any undissolved excipients.[3]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[3]
Liquid Chromatography
Recommended Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute NPIP. The gradient should be optimized to ensure separation from other impurities and matrix components. |
Note: The specific gradient program should be developed and optimized based on the specific column dimensions and instrument configuration.
High-Resolution Mass Spectrometry
Recommended Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |
| Scan Mode | Full Scan MS for initial screening and identification. Parallel Reaction Monitoring (PRM) or targeted Single Ion Monitoring (t-SIM) for quantification. |
| Mass Resolution | ≥ 30,000 (FWHM) to ensure high selectivity.[4] |
| Collision Energy (for PRM) | Optimized for the fragmentation of the NPIP precursor ion. |
| Precursor Ion (m/z) | 115.0866 [M+H]⁺ for this compound (C₅H₁₁N₂O⁺) |
| Product Ions (for PRM) | m/z 69 and other characteristic fragments (see fragmentation pathway below) |
This compound Fragmentation Pathway
Under collision-induced dissociation (CID) in the mass spectrometer, the protonated this compound molecule undergoes characteristic fragmentation, which is crucial for its unambiguous identification.
Caption: Proposed fragmentation pathway of protonated this compound under CID conditions.
The fragmentation of cyclic nitrosamines like NPIP can proceed through a γ-position hydrogen rearrangement, leading to the neutral loss of NH=N-OH and resulting in a characteristic fragment ion at m/z 69.[6] Another common fragmentation pathway for nitrosamines is the loss of the nitroso group (NO radical), which for NPIP would result in a fragment at m/z 85.[7]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound by LC-HRMS, compiled from various sources. These values should be considered as indicative, as actual performance will depend on the specific instrumentation and method validation.
| Parameter | This compound (NPIP) | Reference(s) |
| Linearity Range | 0.3 - 50 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Recovery | 89.5% - 112.0% | [8] |
| Reproducibility (%RSD) | < 5% | [8] |
Data Analysis and Identification
The identification of this compound should be based on the following criteria:
-
Retention Time: The retention time of the peak in the sample should match that of a certified reference standard analyzed under the same conditions.
-
Accurate Mass: The measured mass of the precursor ion ([M+H]⁺) should be within a narrow mass tolerance window (typically ≤ 5 ppm) of the theoretical exact mass of NPIP (C₅H₁₀N₂O, monoisotopic mass: 114.0793).
-
Isotopic Pattern: The isotopic pattern of the detected peak should match the theoretical isotopic pattern for the molecular formula of NPIP.
-
Fragmentation Pattern: In PRM or MS/MS experiments, the observed fragment ions should correspond to the expected fragmentation pathway of NPIP.
Conclusion
The use of high-resolution mass spectrometry provides a robust and reliable platform for the identification and quantification of this compound in pharmaceutical materials. The high selectivity and sensitivity of LC-HRMS methods, as detailed in these application notes and protocols, are essential for ensuring that drug products meet the stringent regulatory requirements for nitrosamine (B1359907) impurities. Proper method development and validation are critical to achieving accurate and reproducible results.
References
- 1. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Standard Operating Procedure for Handling N-Nitrosopiperidine in the Laboratory
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
N-Nitrosopiperidine is a potent carcinogen and mutagen that requires stringent handling protocols to ensure the safety of laboratory personnel.[1][2][3] This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these guidelines is mandatory for all personnel working with this compound.
2. Hazard Identification and Data Presentation
This compound is classified as a probable human carcinogen (IARC Group 2B) and has demonstrated carcinogenicity in animal studies, causing tumors in the liver, esophagus, stomach, and lungs.[1] It is a light yellow, oily liquid that is combustible and can be absorbed through the skin.[1][2][3][4] Short-term exposure can cause irritation to the eyes, while long-term or repeated exposure carries a significant cancer risk.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C5H10N2O | [3] |
| Molecular Weight | 114.15 g/mol | [2][3][5] |
| Appearance | Light yellow, oily liquid | [2][3][4] |
| Boiling Point | 219 °C | [3][5] |
| Density | 1.06 g/mL | [3] |
| Water Solubility | 76.48 g/L at 24 °C | [3][5] |
| LD50 (Oral, Rat) | 200 mg/kg | [2] |
| LD50 (Intravenous, Rat) | 60 mg/kg | [2] |
| LD50 (Subcutaneous, Rat) | 100 mg/kg | [2] |
| Occupational Exposure Limits | Not established | [1][4] |
3. Experimental Protocols
3.1. Engineering Controls
-
All work with this compound, including weighing, dilution, and handling of stock solutions, must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1][6]
-
The work area must be clearly marked with warning signs indicating the presence of a carcinogen.[7]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[1][8]
3.2. Personal Protective Equipment (PPE)
-
Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Change gloves immediately if contaminated.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][10]
-
Lab Coat: A dedicated, buttoned lab coat must be worn. Disposable gowns are recommended for procedures with a high risk of splashing.[7]
-
Respiratory Protection: For procedures that may generate aerosols or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][11]
3.3. Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the balance and surrounding surfaces.
-
Weighing: Tare a sealed container on the balance. Carefully add the required amount of this compound to the container inside the fume hood. Avoid creating dust or aerosols.
-
Dissolving: In the fume hood, add the solvent to the container with this compound. Cap the container and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings (e.g., "Carcinogen").
3.4. Storage
-
Store this compound in a tightly sealed, labeled container in a designated, locked, and ventilated cabinet away from incompatible materials such as strong oxidizing agents.[1][3][10]
-
The storage area should be cool, dry, and protected from light.[1][11]
-
Maintain an accurate inventory of the chemical.
3.5. Waste Disposal
-
All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be collected in a dedicated, sealed, and labeled hazardous waste container.[1][9]
-
Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[1]
3.6. Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite (B1170534) or sand).[1]
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and then wipe with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up the spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]
-
4. Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 100-75-4 [chemicalbook.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. Table 13, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. biosynth.com [biosynth.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for N-Nitrosopiperidine in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a potent carcinogenic nitrosamine (B1359907) compound extensively utilized in preclinical cancer research to induce tumor formation in animal models. Found in various environmental sources, including tobacco smoke and certain preserved foods, NPIP serves as a valuable tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential chemotherapeutic and chemopreventive agents. Its primary mode of action involves metabolic activation to an electrophilic intermediate that forms DNA adducts, leading to mutations and the initiation of cancer. These application notes provide a comprehensive overview of the use of NPIP in cancer research, including detailed protocols for tumor induction and a summary of its effects on key signaling pathways.
Mechanism of Carcinogenesis
This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and esophagus.[1][2][3] The key activation step is the α-hydroxylation of NPIP, which leads to the formation of an unstable intermediate.[2][3] This intermediate spontaneously decomposes to form a reactive electrophile that can bind to cellular macromolecules, including DNA. The formation of DNA adducts, if not repaired, can lead to mutations in critical genes that regulate cell growth and differentiation, ultimately resulting in tumor development.[1]
Applications in Cancer Research Models
NPIP is a well-established carcinogen in various animal models, including rats, mice, and hamsters.[3] It is particularly effective in inducing tumors of the esophagus and liver.[3][4] Researchers utilize NPIP-induced cancer models to:
-
Investigate the molecular mechanisms of carcinogenesis.
-
Study the progression of cancer from initiation to metastasis.
-
Evaluate the efficacy of novel anticancer drugs.
-
Assess the chemopreventive potential of natural and synthetic compounds.
-
Identify biomarkers for early cancer detection.
Quantitative Data from NPIP-Induced Cancer Models
The following tables summarize quantitative data from representative studies using NPIP to induce tumors in animal models. These data highlight the variability in tumor incidence, latency, and multiplicity depending on the animal strain, dose, and duration of NPIP administration.
Table 1: Tumor Incidence in Rodent Models Treated with this compound and its Derivatives
| Compound | Animal Model | Route of Administration | Dose/Concentration | Treatment Duration | Target Organ(s) | Tumor Incidence | Reference |
| This compound (NPIP) | Female F344 Rats | Drinking Water | 0.9 mM | 28 weeks | Esophagus | High (specific % not provided, but all animals in the group died by week 36 with esophageal tumors) | [4] |
| 4-Chloronitrosopiperidine | Male Sprague-Dawley Rats | Drinking Water | 0.005% | 27 weeks | Liver, Esophagus, Stomach, Nasal Turbinates | 80% (12/15 animals) | [5] |
| N-Nitroso-3,4-dichloropiperidine | Male Rats | Drinking Water | Total of 0.5 mmole | 15 weeks | Tongue, Pharynx, Esophagus, Stomach, Nasal Turbinates, Trachea, Bronchi, Bronchioles | 100% | [4] |
| N-Nitroso-3,4-dibromopiperidine | Male Rats | Drinking Water | Total of 1.0 mmole | 27 weeks | Tongue, Pharynx, Esophagus, Stomach, Nasal Turbinates, Trachea, Bronchi, Bronchioles | 100% | [4] |
| Nitroso-3-piperidinol | Sprague-Dawley Rats | Drinking Water | Equivalent molar doses | Not specified | Nasal Cavity, Upper Alimentary Tract, Liver | 100% | [6][7] |
| Nitroso-4-piperidinol | Sprague-Dawley Rats | Drinking Water | Equivalent molar doses | Not specified | Nasal Cavity, Liver (females) | 100% | [6][7] |
| Nitroso-4-piperidone | Sprague-Dawley Rats | Drinking Water | Equivalent molar doses | Not specified | Nasal Cavity, Liver (females) | 100% | [6][7] |
| N-nitroso-1,2,3,6-tetrahydropyridine (NTP) | Sprague-Dawley Rats | Drinking Water | 0.88 x 10⁻³ M | Not specified | Liver | High (induced hepatocellular tumors) | [2][8] |
Experimental Protocols
Protocol 1: Induction of Esophageal and Liver Tumors in Rats
This protocol is based on a study that investigated the carcinogenic effects of NPIP in F344 rats.[4]
Materials:
-
This compound (NPIP)
-
Female F344 rats (6-8 weeks old)
-
Drinking water
-
Animal housing facilities
Procedure:
-
Preparation of NPIP solution: Prepare a 0.9 mM solution of NPIP in drinking water. Ensure the solution is fresh and protected from light.
-
Animal acclimatization: House the rats in a controlled environment for at least one week before starting the experiment.
-
Administration of NPIP: Provide the NPIP solution as the sole source of drinking water to the experimental group of rats (n=20). A control group should receive regular drinking water.
-
Duration of treatment: Continue the NPIP administration for 28 weeks.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity and tumor development. Record body weight weekly.
-
Termination and analysis: The study reported that several animals died with esophageal tumors by 28 weeks, and all animals in the NPIP group were dead by the 36th week.[4] At the time of death or at the end of the experiment, perform a complete necropsy. Collect the esophagus, liver, and other organs for histopathological examination to confirm tumor formation and type.
Protocol 2: In Vivo Mutagenicity Assay in gpt delta Rats
This protocol is adapted from a study that examined the mutagenic potential of NPIP in gpt delta rats.[1]
Materials:
-
This compound (NPIP)
-
Male gpt delta rats (6 weeks old)
-
Distilled water
-
Gavage needles
-
Equipment for DNA extraction and gpt mutagenesis assay
Procedure:
-
Animal acclimatization: Quarantine the rats for one week before the experiment.
-
Dosing: Prepare solutions of NPIP in distilled water. Administer NPIP orally by gavage at doses of 33 or 66 mg/kg body weight, five times a week for four weeks. A control group should receive distilled water only.
-
Post-treatment period: After the 4-week treatment period, maintain the rats for an additional 6 weeks.
-
Tissue collection: At 14 weeks of age (6 weeks after the last NPIP administration), sacrifice the rats and collect the liver and esophagus.
-
Mutagenicity analysis: Extract DNA from the collected tissues and perform the gpt mutagenesis assay to determine the mutation frequency.
Signaling Pathways and Experimental Workflows
The carcinogenic effects of this compound are mediated through the disruption of key cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of pathways regulating cell survival, proliferation, and inflammation.
Metabolic Activation and DNA Adduct Formation
The initial step in NPIP-induced carcinogenesis is its metabolic activation by CYP enzymes, leading to the formation of DNA adducts. This process is a critical initiating event in the development of cancer.
References
- 1. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tumorigenesis by oxygenated nitrosopiperidines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity test of two unstaurated derivatives of N-nitrosopiperdine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of N-Nitrosopiperidine (NPIP) in Pharmaceutical Products
Introduction
N-Nitrosopiperidine (NPIP) is a nitrosamine (B1359907) impurity that has been identified in some pharmaceutical formulations.[1] Nitrosamines are classified as probable human carcinogens, making their presence in drug products a significant safety concern for patients and a critical issue for pharmaceutical manufacturers.[2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for these impurities and require manufacturers to perform risk assessments to control their presence in active pharmaceutical ingredients (APIs) and finished drug products.[4][5]
This document provides detailed application notes and protocols for the determination of this compound in pharmaceutical products, intended for researchers, scientists, and drug development professionals. The methodologies outlined leverage advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure sensitive and accurate quantification at trace levels.[2][6]
Regulatory Context
Regulatory bodies have set acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound (NPIP), the FDA has recommended an AI limit of 1300 ng/day.[5][7] It is crucial for pharmaceutical manufacturers to adhere to these limits and implement robust analytical methods for monitoring.[1]
Analytical Methodologies Overview
The detection and quantification of NPIP at trace levels in complex pharmaceutical matrices require highly sensitive and selective analytical techniques.[8] The most commonly employed methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred technique due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including polar and less volatile compounds.[9][10] It is often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced separation and speed.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with a triple quadrupole (MS/MS) detector, is a powerful technique for analyzing volatile and semi-volatile nitrosamines like NPIP.[4][6] Headspace GC-MS is also utilized to minimize matrix effects and improve sensitivity for certain applications.[6]
Quantitative Data Summary
The performance of analytical methods is characterized by parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The tables below summarize quantitative data for the determination of NPIP and other nitrosamines from various studies.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NPIP | Metformin (B114582) | 0.2 | 0.5 | [11] |
| NPIP & 11 other Nitrosamines | Sartans | 20 ng/g | 50 ng/g | [12] |
| NDMA, NDEA, etc. | Ophthalmic Solutions | - | 0.2 | [13] |
Table 2: GC-MS Method Performance
| Analyte(s) | Matrix | LOD (ppb) | LOQ (ppb) | Reference |
| 13 Nitrosamines (incl. NPIP ) | Drug Products | - | 1 - 10 | [14] |
| NDMA, NDEA | NMP (Solvent) | 0.05 µg/mL | 0.15 µg/mL | [3] |
| 18 Nitrosamines (incl. NPIP ) | Sartan Drug Products | - | < 0.25 ng/mL | [15] |
Experimental Protocols
Protocol 1: Determination of NPIP in Tablets by LC-MS/MS
This protocol is adapted from methodologies for analyzing nitrosamines in metformin and sartan drug products.[11][12]
1. Reagents and Materials
-
This compound (NPIP) certified reference standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
-
Vortex mixer and sonicator
-
Centrifuge
-
Syringe filters (0.22 µm PVDF)
-
Analytical balance
2. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh and dissolve the NPIP reference standard in methanol to prepare a stock solution.[11]
-
Working Standards: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 80:20 methanol:water) to prepare a series of calibration standards ranging from 0.3 to 50 ng/mL.[11][16] The Limit of Quantitation (LOQ) standard can serve as the lowest concentration point.[11]
3. Sample Preparation
-
Weigh and crush a sufficient number of tablets to obtain a homogeneous powder.[11][15]
-
Accurately weigh a portion of the powder equivalent to a target API concentration (e.g., 100 mg/mL) and transfer it to a microcentrifuge tube.[11][16]
-
Add the appropriate volume of extraction solvent (e.g., 80:20 methanol:water).[11]
-
Vortex the mixture for 5-10 minutes to ensure thorough dispersion.[11]
-
Sonicate the sample for 10-15 minutes to facilitate the complete dissolution of NPIP.[11][12]
-
Centrifuge the sample at high speed (e.g., 4000 RPM or higher) for 15 minutes to pelletize excipients.[16][17]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.[10][17]
4. LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| LC System | UHPLC System (e.g., Vanquish Horizon/Flex)[16][17] |
| Column | C18 Column (e.g., Acclaim 120, 4.6 × 150 mm, 3 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile[10] |
| Flow Rate | 0.3 - 0.8 mL/min[10] |
| Column Temp. | 30 - 40 °C[10] |
| Injection Vol. | 5 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution (Orbitrap) MS[17] |
| Ionization | Electrospray Ionization (ESI), Positive Mode[10] |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[2][16] |
| MRM Transition | Specific precursor/product ion pair for NPIP (e.g., m/z 115.1 -> 84.1) |
Note: The specific MRM transition should be optimized in the laboratory.
Protocol 2: Screening of NPIP in Drug Substances by GC-MS/MS
This protocol provides a general approach for screening NPIP in various drug substances.[14][15]
1. Reagents and Materials
-
This compound (NPIP) certified reference standard
-
Dichloromethane (B109758) (DCM), GC grade
-
Methanol, GC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Volumetric flasks, pipettes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
2. Standard Preparation
-
Stock Standard (100 µg/mL): Prepare a stock solution of NPIP in methanol.
-
Working Standards: Dilute the stock solution in dichloromethane to prepare calibration standards ranging from approximately 1 ppb to 60 ppb.[14]
3. Sample Preparation
-
Accurately weigh about 250 mg of the drug substance (API) into a centrifuge tube.[15]
-
Add a precise volume of dichloromethane (e.g., 5 mL).
-
Vortex or shake vigorously for 20-30 minutes to extract the nitrosamines.[17]
-
Centrifuge at 4000 RPM for 10 minutes.
-
Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow it to settle.
-
Transfer the dried extract into a GC vial for analysis.
4. GC-MS/MS Instrumental Conditions
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent[14] |
| Injector | Splitless, 250 °C |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min[3] |
| MS System | Triple Quadrupole GC/MS (e.g., Agilent 7010B)[14] |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Specific precursor/product ion pair for NPIP (e.g., m/z 114 -> 84) |
Note: The specific MRM transition and GC temperature program should be optimized for the specific instrument and application.
Visualized Workflows
Caption: General workflow for NPIP determination in pharmaceuticals.
Caption: Detailed sample preparation workflow for tablet analysis.
References
- 1. artixio.com [artixio.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Regulatory Affairs Compliance and Product Registration [patternofusa.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lcms.cz [lcms.cz]
Troubleshooting & Optimization
overcoming matrix effects in N-Nitrosopiperidine analysis of complex samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the challenges of matrix effects in the analysis of N-Nitrosopiperidine (NPIP) in complex samples such as pharmaceuticals, food products, and biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in NPIP analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis for NPIP.[1][2][3] In pharmaceutical analysis, active pharmaceutical ingredients (APIs), excipients, and other formulation components are common causes of these effects.[1][3]
Q2: What are the common signs that my NPIP analysis is being affected by matrix effects?
A2: Common indicators that your analysis is impacted by matrix effects include:
-
Poor reproducibility of the NPIP signal between different sample preparations.[1]
-
Inaccurate quantification, with recovery values that significantly deviate from 100%.[1]
-
Non-linear calibration curves when using standards prepared in a neat (pure) solvent.[1]
-
A significant difference in the NPIP peak area when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[1]
Q3: How can I quantitatively measure the extent of matrix effects in my samples?
A3: The post-extraction spike method is the standard for quantitatively assessing matrix effects.[1] This involves comparing the peak area of NPIP spiked into a blank matrix extract against the peak area of NPIP at the same concentration in a neat solvent. The matrix effect is calculated with the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q4: What are the primary strategies to overcome or mitigate matrix effects?
A4: The main strategies involve:
-
Advanced Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[3][4]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS for NPIP is a highly effective way to compensate for matrix effects, as the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte.[1][5]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate NPIP from matrix components.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[4]
-
Sample Dilution: Diluting the sample to reduce the concentration of interfering components, though this may compromise the limit of detection.[4]
Troubleshooting Guide
This section addresses specific problems encountered during NPIP analysis and provides actionable solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent or extraction technique is not suitable for the sample matrix or NPIP. | • Optimize the extraction solvent and pH. • Evaluate different sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS.[4] • Ensure thorough vortexing/shaking during extraction steps. |
| Analyte Loss During Evaporation: The evaporation step (e.g., under nitrogen) is too aggressive, causing loss of volatile NPIP. | • Carefully control the temperature and gas flow during evaporation. • Use a keeper solvent if necessary. | |
| Poor Retention on SPE Sorbent: The SPE sorbent is not appropriate for NPIP. | • Select an SPE cartridge based on the properties of NPIP and the sample matrix (e.g., polymeric reversed-phase or cation-exchange sorbents).[6] | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps are leading to variability. | • Automate the sample preparation workflow where possible to improve consistency.[1][2] • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for variability.[1][2] |
| Instrumental Instability: The LC-MS/MS system is not stable. | • Check for instrument performance, including autosampler precision and detector stability.[2] | |
| Significant Matrix Effects: Ion suppression or enhancement is varying between samples. | • Implement a more robust sample cleanup procedure (e.g., SPE) to minimize matrix effects.[2] • Use matrix-matched calibration curves.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Co-elution with Matrix Components: Interfering compounds are eluting at the same time as NPIP. | • Optimize the LC gradient to improve separation. • Use a different stationary phase (e.g., pentafluorophenyl) for better retention of polar nitrosamines.[4] |
| Column Overload: Injecting too much sample or analyte. | • Dilute the sample extract or reduce the injection volume.[4] | |
| Inaccurate Quantification | Matrix Effects: Ion suppression or enhancement is skewing results. | • The most effective solution is to use a corresponding Stable Isotope-Labeled Internal Standard for NPIP.[1][5] • Perform a quantitative assessment of matrix effects and, if significant, improve sample cleanup or use matrix-matched calibrants.[1] |
| Incorrect Calibration Curve: The calibration model is not appropriate. | • Ensure the calibration range brackets the expected sample concentrations. • Use a weighted regression if appropriate. |
Data Presentation: SPE Sorbent Selection
The choice of Solid-Phase Extraction (SPE) sorbent is critical for effectively removing matrix components, particularly the API in pharmaceutical samples, while allowing for high recovery of nitrosamines.
| SPE Sorbent | API Retention Capability | N-Nitrosamine Recovery | Notes |
| Oasis HLB / Strata X | Limited API retention when using methanol (B129727) for elution. | Good for many nitrosamines, but may not be ideal for complex drug products. | A study showed these retained only 2-4 out of 24 tested APIs.[6] |
| HyperSep Hypercarb | Better API retention than HLB/Strata X (retained 17 of 24 APIs). | Good | Effective for NA determination in drinking water.[6] |
| Oasis MCX / Strata X-C | Excellent API retention (retained 20 of 24 APIs) due to mixed-mode (reversed-phase and strong cation exchange) mechanisms. | Strata X-C: Superior performance with >80% recovery for most NAs. Oasis MCX: Showed poor recovery for highly polar nitrosamines like NDMA. | Strata X-C was identified as a superior choice for NA extraction from various drug products due to its high retention of APIs and high recovery of a broad range of nitrosamines.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NPIP from Pharmaceutical Samples
This protocol is a general guideline and may require optimization for specific drug products.
-
Sample Preparation:
-
Weigh the equivalent of one maximum daily dose of the drug product into a centrifuge tube.
-
Add an appropriate volume of diluent (e.g., 1% formic acid in water/methanol) and the NPIP SIL-internal standard.
-
Vortex or sonicate to dissolve the sample completely.
-
Centrifuge to pellet any insoluble excipients. Collect the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences and salts.[1]
-
-
Elution:
-
Elute the retained NPIP from the cartridge using 5 mL of a suitable organic solvent (e.g., 5% formic acid in methanol).[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[2]
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.[2]
-
Protocol 2: QuEChERS Method for NPIP from Food Samples (e.g., Cured Meats)
This protocol is adapted from methods used for nitrosamine (B1359907) analysis in complex food matrices.[7][8]
-
Sample Homogenization & Extraction:
-
Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.[7][8]
-
Add the NPIP SIL-internal standard.
-
Add 10 mL of acetonitrile (B52724) and vortex vigorously for 1 minute.
-
-
Salting-Out Extraction:
-
Add a salt mixture (e.g., 4 g magnesium sulfate (B86663) and 1 g sodium chloride).[7]
-
Shake vigorously for 1 minute to induce phase separation.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Final Preparation:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Protocol 3: General LC-MS/MS Parameters for NPIP Analysis
-
LC System: UHPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2]
-
Gradient: A suitable gradient to separate NPIP from matrix components (e.g., 5% B to 95% B over 10 minutes).[2]
-
Flow Rate: 0.3 - 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode. Atmospheric pressure chemical ionization (APCI) can also be considered as it may be less susceptible to matrix effects for nitrosamines.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor appropriate precursor and product ions for NPIP and its SIL-IS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. [Determination of nine N-nitrosamines in animal derived foods by QuEChERS-isotope dilution combined with gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
improving detection limits for N-Nitrosopiperidine in environmental monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving detection limits for N-Nitrosopiperidine (NPIP) in environmental samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of NPIP, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of NPIP During Solid-Phase Extraction (SPE)
Question: We are experiencing low and inconsistent recoveries for NPIP when using solid-phase extraction for water sample cleanup. What are the potential causes and how can we troubleshoot this?
Answer: Low recovery during SPE is a common issue. The problem can occur at various stages of the SPE process. A systematic approach is necessary to identify the source of analyte loss.
Potential Causes and Solutions:
-
Analyte Breakthrough During Sample Loading:
-
Cause: The sample solvent may be too strong, preventing NPIP from adequately binding to the sorbent. The sorbent itself might be overloaded.
-
Solution:
-
If possible, reduce the organic solvent content of the sample.
-
Ensure the sample pH is optimized for NPIP retention on the chosen sorbent.
-
Increase the mass of the sorbent to provide more binding sites.
-
Decrease the sample loading flow rate to allow for sufficient interaction time between the analyte and the sorbent.[1]
-
-
-
Analyte Loss During Washing Steps:
-
Cause: The wash solvent may be too strong, prematurely eluting the NPIP along with interferences.
-
Solution:
-
Decrease the strength of the wash solvent. For example, if using a high percentage of organic solvent, reduce the percentage.
-
Ensure the sorbent bed is not allowed to dry out between the conditioning, loading, and washing steps, unless the protocol specifically requires it.
-
-
-
Incomplete Elution of the Analyte:
-
Cause: The elution solvent may not be strong enough to desorb the NPIP from the sorbent completely.
-
Solution:
-
Increase the strength of the elution solvent. This can be achieved by using a stronger solvent or by increasing the proportion of the strong solvent in the mixture.
-
Increase the volume of the elution solvent.
-
Incorporate a "soak" step, where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution.[2]
-
-
-
Improper Cartridge Conditioning:
-
Cause: Failure to properly activate and equilibrate the SPE sorbent can lead to inconsistent interactions with the analyte.
-
Solution: Always follow the manufacturer's instructions for cartridge conditioning. This typically involves washing with a strong organic solvent (e.g., methanol), followed by an intermediate solvent, and finally equilibrating with the same solvent as the sample matrix.[1]
-
To pinpoint the exact step of analyte loss, it is recommended to collect and analyze each fraction (load, wash, and elution) separately.[3]
Issue 2: Matrix Effects Leading to Signal Suppression or Enhancement in LC-MS/MS Analysis
Question: Our NPIP signal is being suppressed when analyzing environmental water samples, leading to poor sensitivity and inaccurate quantification. How can we mitigate these matrix effects?
Answer: Matrix effects, caused by co-eluting endogenous compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis, leading to either ion suppression or enhancement.[4]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation:
-
Enhanced Cleanup: Utilize more rigorous SPE procedures to remove interfering matrix components. This may involve testing different sorbent chemistries or adding extra wash steps.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds. However, this may also lower the analyte concentration below the detection limit, so a balance must be found.[4]
-
-
Chromatographic Optimization:
-
Improve Separation: Modify the LC gradient, mobile phase composition, or use a column with a different selectivity to chromatographically separate NPIP from the interfering compounds.
-
-
Use of Stable Isotope-Labeled Internal Standard:
-
Compensation: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d10). This standard will co-elute with the native analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
-
-
Matrix-Matched Calibration:
-
Calibration in Matrix: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples, leading to more accurate quantification.
-
-
Change Ionization Source:
-
APCI vs. ESI: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.[5]
-
Issue 3: Poor Peak Shape and Low Signal Intensity in GC-MS/MS Analysis
Question: We are observing tailing peaks and low signal intensity for NPIP in our GC-MS/MS analysis. What could be the cause and how can we improve this?
Answer: Poor peak shape and low signal in GC-MS/MS can stem from several factors related to the sample introduction, chromatography, and instrument settings.
Potential Causes and Solutions:
-
Active Sites in the GC System:
-
Cause: NPIP can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and signal loss.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure the GC column is in good condition and has not been compromised.
-
Perform regular maintenance of the GC system, including cleaning the inlet.
-
-
-
Improper Injection Technique:
-
Cause: The injection volume and speed can affect peak shape.
-
Solution: Optimize the injection parameters. For trace analysis, a large volume injection (LVI) technique might be necessary to increase sensitivity, as described in EPA Method 521.[6]
-
-
Suboptimal GC and MS Parameters:
-
Cause: The GC temperature program and MS parameters (e.g., collision energy) may not be optimized for NPIP.
-
Solution:
-
Optimize the GC oven temperature program to ensure good peak shape and separation.
-
Optimize the MS/MS parameters, including the precursor and product ions, and the collision energy for each transition to maximize signal intensity. Using software tools for automatic optimization of these parameters can be beneficial.[7]
-
-
-
Matrix Interference:
-
Cause: Co-eluting matrix components can interfere with the analyte peak.
-
Solution: Improve the sample cleanup procedure to remove these interferences.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical detection limits for NPIP in environmental water samples?
A1: Detection limits for NPIP are highly dependent on the analytical method and instrumentation used. With modern GC-MS/MS or LC-MS/MS systems, method detection limits (MDLs) in the low nanogram per liter (ng/L) range are achievable. For instance, some methods report MDLs for NPIP to be between 0.5 and 1.4 ng/L in drinking water.[8]
Q2: Which analytical technique is better for NPIP analysis: GC-MS/MS or LC-MS/MS?
A2: Both GC-MS/MS and LC-MS/MS are powerful techniques for the analysis of NPIP. The choice often depends on the specific requirements of the analysis and the available instrumentation.
-
GC-MS/MS: Traditionally used for volatile and semi-volatile compounds like NPIP. It often provides excellent chromatographic resolution and sensitivity. EPA Method 521, a standard method for nitrosamine (B1359907) analysis in drinking water, utilizes GC-MS/MS.[9][10]
-
LC-MS/MS: Offers the advantage of analyzing a wider range of compounds, including those that are less volatile or thermally labile. It can also be less prone to certain types of matrix interference.
Q3: How can I avoid contamination during sample preparation and analysis?
A3: Nitrosamines can be present in the laboratory environment, so preventing contamination is crucial for accurate trace-level analysis.
-
Use high-purity solvents and reagents.
-
Avoid using plastic or rubber materials that may leach nitrosamines or their precursors.
-
Thoroughly clean all glassware.
-
Analyze a laboratory reagent blank with each batch of samples to monitor for contamination.[5]
Q4: What are the recommended MRM transitions for NPIP analysis by GC-MS/MS and LC-MS/MS?
A4: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of the analysis. The precursor ion is typically the molecular ion ([M]+• for EI-GC-MS/MS or [M+H]+ for LC-MS/MS), which is then fragmented to produce specific product ions. The most abundant and specific transitions are chosen for quantification and confirmation. Refer to the tables below for typical MRM transitions.
Quantitative Data Summary
Table 1: Comparison of Detection Limits for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| GC-MS/MS (EI) | Methylene Chloride | IDL: 0.66 pg on-column | [9] |
| LC-MS/MS | Drug Product | LLOQ: 0.1 ng/mL | [11] |
| LC-HRAM-MS | Drinking Water | LOD: 0.4 - 12 ng/L | [12] |
| GC-MS/MS (CI) | Drinking Water | MDL: as low as 1.2 ng/L for nitrosamines | [4] |
IDL: Instrument Detection Limit; LLOQ: Lower Limit of Quantification; MDL: Method Detection Limit
Table 2: Typical MRM Transitions for this compound (NPIP)
| Method | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | Reference |
| GC-MS/MS (EI) | 114 | 84 | Optimized | Quantitation | [13] |
| 114 | 56 | Optimized | Confirmation | [13] | |
| LC-MS/MS (APCI) | 115.1 | 69.0 | 28 | Quantitation/Confirmation | [11] |
Note: Optimal collision energies can vary between different instrument models and should be determined empirically.
Experimental Protocols
Methodology 1: Sample Preparation for NPIP in Water using Solid-Phase Extraction (Based on EPA Method 521)
This protocol outlines the general steps for extracting NPIP from water samples using coconut charcoal-based SPE cartridges.
-
Sample Collection: Collect a 500 mL water sample in a clean glass bottle.[9]
-
Cartridge Conditioning:
-
Rinse the SPE cartridge (containing 2g of coconut charcoal) with 5 mL of dichloromethane.
-
Rinse the cartridge with 5 mL of methanol.
-
Rinse the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.[14]
-
-
Sample Loading:
-
Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[14]
-
-
Sorbent Drying:
-
After loading, draw air through the cartridge for 10-20 minutes to remove residual water. For improved drying, a gentle stream of nitrogen can be used. Complete drying of the sorbent is crucial for good recovery.[8]
-
-
Elution:
-
Elute the trapped analytes from the cartridge with 5 mL of dichloromethane.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
-
Methodology 2: GC-MS/MS Analysis of NPIP
This provides a general set of conditions for the GC-MS/MS analysis of NPIP.
-
Gas Chromatograph (GC) System:
-
Injection: 2 µL, splitless
-
Inlet Temperature: 250 °C
-
Column: DB-1701 or equivalent (30 m x 0.25 mm, 1.0 µm film thickness)[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 40 °C, hold for 1 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV (or a lower energy like 40 eV to reduce fragmentation)[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 2.
-
Methodology 3: LC-MS/MS Analysis of NPIP
This provides a general set of conditions for the LC-MS/MS analysis of NPIP.
-
Liquid Chromatograph (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 2.
-
Visualizations
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pjoes.com [pjoes.com]
- 9. NEMI Method Summary - 521 [nemi.gov]
- 10. amptius.com [amptius.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. unitedchem.com [unitedchem.com]
troubleshooting poor peak shape in N-Nitrosopiperidine chromatography
This guide provides troubleshooting advice for common chromatographic issues encountered during the analysis of N-Nitrosopiperidine, helping researchers, scientists, and drug development professionals ensure data quality and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in this compound chromatography?
Poor peak shape in the analysis of this compound and other nitrosamines is a frequent issue that can compromise resolution, accuracy, and precision.[1] The most common problems are peak tailing, fronting, splitting, and broadening.[1] These issues can stem from chemical interactions within the column, problems with the chromatographic system, or suboptimal method parameters.[1]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a prevalent problem.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[2][3]
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[1][2] This interaction retains a portion of the analyte molecules longer, resulting in a tailing peak.[1][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically between 2 and 4) can protonate the silanol groups, minimizing these unwanted secondary interactions.[1][2] Using a buffered mobile phase is critical to maintain a consistent pH.[1][5]
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups, thereby reducing the potential for secondary interactions.[1][6][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][3]
-
Column Degradation: Over time, columns can degrade, leading to the exposure of active sites that cause tailing.[3][9] A partially blocked inlet frit can also distort peaks.[10]
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting, where the initial part of the peak is broader than the trailing part, is less common than tailing but can still occur.[12]
-
Column Overload: This is a primary cause of peak fronting, particularly in gas chromatography (GC).[1][12] It can also occur in LC if the sample concentration is too high.[12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte band to spread and move too quickly through the column, leading to fronting.[1][3]
Q4: Why are my this compound peaks splitting or showing shoulders?
Split peaks or shoulders can be indicative of several underlying issues, from physical blockages to chemical phenomena.[1]
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can accumulate on the column's inlet frit, distorting the sample flow and causing split peaks.[1] This will typically affect all peaks in the chromatogram.[1][10]
-
Solution: Reverse the column and flush it to a waste container. If the problem persists, the frit or the entire column may need to be replaced.[1]
-
-
Column Void or Channeling: A void or "channel" in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split or misshapen peak.[2][4]
-
Solution: This issue is generally irreversible, and the column will need to be replaced.[13]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting due to poor miscibility or elution effects.[13]
-
Solution: Dissolve the sample in the mobile phase whenever possible.[13]
-
Data Presentation
Table 1: Recommended Starting LC Parameters for this compound Analysis
The following table provides a summary of typical starting conditions for developing a robust analytical method for this compound and other nitrosamines. Optimization will be necessary for specific applications and matrices.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Column | C18, Biphenyl, or PFP (Pentafluorophenyl)[11][14][15] | Biphenyl and PFP phases can offer alternative selectivity for nitrosamines. End-capped columns are highly recommended to minimize peak tailing from silanol interactions.[1][7] |
| Mobile Phase A | 0.1% Formic Acid in Water[11][16] | An acidic mobile phase (pH ~2-4) is crucial for protonating silanol groups on the silica (B1680970) surface, which improves the peak shape of basic compounds like this compound.[1][2] |
| Mobile Phase B | Acetonitrile or Methanol[11] | Acetonitrile often provides better peak shape and lower viscosity. The choice can affect selectivity.[6] |
| Elution Mode | Gradient | A gradient elution is typically required to separate the analyte from the drug substance and other impurities, especially in complex matrices.[11] |
| Flow Rate | 0.4 - 0.8 mL/min[11] | Should be optimized based on column dimensions and desired analysis time. Too high a flow rate can reduce separation efficiency.[17] |
| Column Temp. | 30 - 45°C[11] | Stable temperature control is key for reproducible retention times.[17] Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency. |
| Injection Volume | 1 - 20 µL[11] | Keep the injection volume as low as possible to prevent column overload, which can cause peak fronting or tailing.[1][8] |
| Sample Diluent | Initial Mobile Phase Composition | Matching the sample solvent to the mobile phase is critical to prevent peak distortion.[1][9] |
Experimental Protocols
Protocol 1: Adjusting Mobile Phase pH to Mitigate Peak Tailing
This protocol describes a systematic approach to optimizing the mobile phase pH to reduce secondary interactions between this compound and the stationary phase.
Objective: To improve peak symmetry (reduce tailing) by suppressing the ionization of residual silanol groups.
Methodology:
-
Prepare a Stock Buffer: Prepare a 100 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer. Measure the pH of the aqueous solution before adding any organic modifier.[5]
-
Prepare Mobile Phase A (Aqueous):
-
Condition 1 (Low pH): Create an aqueous mobile phase containing 10 mM buffer and adjust the pH to 3.0 using formic acid.
-
Condition 2 (Mid pH): Create a second aqueous mobile phase containing 10 mM buffer at a pH of 7.0.
-
-
Prepare Mobile Phase B (Organic): Use 100% Acetonitrile or Methanol.
-
Initial Analysis: Equilibrate the column (e.g., a C18 column) with your standard gradient program using the pH 7.0 mobile phase. Inject a standard solution of this compound and record the chromatogram, noting the peak shape and tailing factor.
-
Low pH Analysis: Thoroughly flush the system and column with the pH 3.0 mobile phase. Re-equilibrate the column.
-
Second Analysis: Inject the same this compound standard. Record the chromatogram.
-
Compare Results: Compare the peak shape and tailing factor from the chromatogram at pH 3.0 to the one at pH 7.0. A significant improvement in peak symmetry is expected at the lower pH due to the suppression of silanol group activity.[2]
Protocol 2: Sample Preparation to Avoid Solvent Mismatch
Objective: To prepare a sample for injection in a diluent that is compatible with the reversed-phase chromatographic system to ensure good peak shape.
Methodology:
-
Determine Analyte Solubility: Assess the solubility of the this compound standard or sample extract in the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile).
-
Direct Dissolution (Ideal Case): If the analyte is sufficiently soluble, dissolve the accurately weighed sample directly in the initial mobile phase to the desired concentration. Filter the sample through a 0.22 or 0.45 µm filter before injection.[18]
-
Insoluble Analyte (Alternative Case): a. If the analyte does not dissolve in the initial mobile phase, dissolve it in a minimal amount of a stronger, water-miscible organic solvent (e.g., Methanol or Acetonitrile). b. Dilute this stock solution with the aqueous component of the mobile phase (e.g., Water with 0.1% Formic Acid) to the final desired concentration, ensuring the final percentage of strong organic solvent is as low as possible and ideally matches the initial mobile phase conditions.[8] c. For example, if your initial mobile phase is 5% Acetonitrile, your final sample diluent should not contain significantly more than 5% Acetonitrile.
-
Sample Cleanup (Complex Matrices): For complex samples, such as those from drug products, a sample cleanup step like solid-phase extraction (SPE) may be necessary to remove matrix components that can interfere with the analysis or cause ion suppression.[11][19] The final elution from the SPE cartridge should be evaporated and reconstituted in the initial mobile phase.[20]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. lcms.cz [lcms.cz]
- 8. uhplcs.com [uhplcs.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. glsciences.com [glsciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. pmda.go.jp [pmda.go.jp]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Nitrosopiperidine (NPIP) Extraction from Fatty Foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-Nitrosopiperidine (NPIP) from challenging fatty food matrices.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of NPIP from fatty foods.
Issue 1: Low Recovery of NPIP
Q: My recovery of NPIP from fatty food samples is consistently low. What are the potential causes and how can I improve it?
A: Low recovery of NPIP from fatty matrices is a common challenge. Several factors can contribute to this issue:
-
Inefficient Extraction Method: The chosen extraction method may not be optimal for the specific food matrix. For instance, simple liquid-liquid extraction (LLE) might not be sufficient for complex, high-fat samples.
-
Matrix Effects: Fats and other matrix components can interfere with the extraction process by co-extracting with the analyte, leading to signal suppression or enhancement during analysis.
-
Analyte Volatility: NPIP is a volatile compound, and losses can occur during sample preparation steps that involve heating or evaporation.
-
Inadequate Homogenization: Poor homogenization of the sample can lead to incomplete extraction of the analyte from the food matrix.
Solutions:
-
Optimize Extraction Technique:
-
Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt the sample matrix, enhancing solvent penetration and improving extraction efficiency. Mean recoveries of nitrosamines using ultrasonic extraction have been reported to be around 73%.[1]
-
Autoclave-Assisted Extraction: Extraction under elevated temperature and pressure can improve recovery. A 10-minute autoclave extraction has shown mean recoveries of up to 85%.[1]
-
Solid-Phase Extraction (SPE): SPE can be a highly effective technique for both extraction and cleanup. Activated carbon-based SPE cartridges are particularly useful for trapping polar analytes like nitrosamines from aqueous samples.
-
-
Mitigate Matrix Effects:
-
Clean-up Procedures: Incorporate a clean-up step after extraction to remove interfering substances. A common method involves a wash with a phosphate (B84403) buffer solution (pH 7.0).[2] For highly fatty samples, a multi-step clean-up using different SPE cartridges (e.g., C18 for non-polar interferences and SCX for polar compounds) can be effective.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles the sample matrix to compensate for matrix effects.
-
-
Minimize Volatilization Losses:
-
Avoid excessive heat during sample processing.
-
When concentrating extracts, use a gentle stream of nitrogen gas at a controlled temperature. It is crucial not to let the sample go to complete dryness, as this can lead to the loss of volatile analytes.
-
-
Ensure Thorough Homogenization:
-
Use a high-speed homogenizer to ensure the sample is uniformly mixed before extraction.
-
Issue 2: Poor Chromatographic Peak Shape and Resolution
Q: I am observing poor peak shape (e.g., tailing, broadening) and resolution for NPIP in my chromatograms. What could be causing this?
A: Poor chromatography is often a result of matrix interferences or issues with the analytical column.
Solutions:
-
Enhance Sample Clean-up: As mentioned previously, a robust clean-up procedure is critical. The presence of co-extracted fats and other matrix components can interact with the analytical column, leading to poor peak shapes.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components, thereby extending its lifetime and maintaining good chromatographic performance.
-
Optimize GC or LC Conditions:
-
GC-MS: Ensure the injection port temperature is optimized to prevent thermal degradation of NPIP while ensuring efficient volatilization. The temperature program of the GC oven should be optimized for good separation from other nitrosamines and matrix components.
-
LC-MS/MS: The mobile phase composition and gradient profile should be optimized to achieve good retention and peak shape for NPIP. The use of a suitable column chemistry (e.g., C18) is also crucial.
-
-
Column Maintenance: Regularly condition and clean the analytical column according to the manufacturer's instructions to remove any adsorbed matrix components.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting NPIP from fatty foods?
A1: The most frequently employed methods for extracting NPIP from fatty foods include:
-
Liquid-Liquid Extraction (LLE): This is a traditional method, often using solvents like dichloromethane (B109758).[2]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency.[3]
-
Autoclave-Assisted Extraction: This technique utilizes heat and pressure to improve extraction.[1]
-
Solid-Phase Extraction (SPE): This method is used for both extraction and clean-up, with cartridges like activated carbon being effective for nitrosamines.
Q2: How can I minimize the formation of NPIP during sample preparation?
A2: N-nitrosamines can form during sample preparation if precursors are present. To minimize this:
-
Avoid acidic conditions during extraction if nitrites and secondary amines (like piperidine) are present in the sample.
-
Work with samples at low temperatures to reduce the rate of nitrosation reactions.
-
The addition of inhibitors of nitrosation, such as ascorbic acid, can be considered, although this may interfere with the analysis of naturally occurring NPIP.
Q3: What are the typical recovery rates I can expect for NPIP extraction from fatty foods?
A3: Recovery rates can vary significantly depending on the method and the complexity of the matrix. Generally, you can expect:
-
LLE with clean-up: Recoveries can range from 70% to 114%.[2]
-
Ultrasonic-Assisted Extraction: Mean recoveries are around 73%.[1]
-
Autoclave-Assisted Extraction (10 min): Mean recoveries can be as high as 85%.[1]
Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for NPIP in fatty foods?
A4: LODs and LOQs are method-dependent. Reported ranges are:
-
GC-CI/MS after LLE: LODs can range from 0.15 to 0.37 µg/kg, and LOQs from 0.50 to 1.24 µg/kg.[2]
-
GC-MS after various extraction methods: LODs can be in the range of 0.05–0.3 µg/kg, and LOQs from 0.85–1.5 µg/kg.[1]
Data Presentation
Table 1: Comparison of Extraction Methods for N-Nitrosamines from Fatty Foods
| Extraction Method | Mean Recovery (%) | LOD Range (µg/kg) | LOQ Range (µg/kg) | Reference |
| Liquid-Liquid Extraction (Dichloromethane) with Phosphate Buffer Clean-up | 70 - 114 | 0.15 - 0.37 | 0.50 - 1.24 | [2] |
| Ultrasonic-Assisted Extraction | 73 | 0.05 - 0.3 | 0.85 - 1.5 | [1] |
| Autoclave-Assisted Extraction (10 min) | 85 | 0.05 - 0.3 | 0.85 - 1.5 | [1] |
| Autoclave-Assisted Extraction (20 min) | 62 | 0.05 - 0.3 | 0.85 - 1.5 | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Dichloromethane and Phosphate Buffer Clean-up (Based on Scheeren et al., 2015)[2][4]
-
Sample Homogenization: Homogenize 10 g of the fatty food sample.
-
Extraction:
-
Add 50 mL of dichloromethane to the homogenized sample.
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic (lower) layer.
-
-
Clean-up:
-
Wash the organic extract with 25 mL of phosphate buffer solution (pH 7.0).
-
Shake for 2 minutes and allow the layers to separate.
-
Discard the aqueous (upper) layer.
-
-
Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The extract is ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Ultrasonic-Assisted Extraction (Based on research on nitrosamine (B1359907) extraction from meat)[1][3]
-
Sample Preparation: Weigh 5 g of the homogenized fatty food sample into a centrifuge tube.
-
Spiking (for recovery studies): Spike the sample with a known concentration of NPIP standard solution.
-
Extraction:
-
Add 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant (the solvent extract).
-
Clean-up (if necessary): Proceed with a clean-up step, such as SPE, if significant matrix interference is expected.
-
Analysis: The extract is ready for analysis.
Protocol 3: Solid-Phase Extraction (SPE) with Activated Carbon (General procedure for nitrosamine extraction)
-
Sample Pre-treatment: Extract the NPIP from the fatty food sample using a suitable solvent (e.g., as described in Protocol 1 or 2). The extract may need to be exchanged into a solvent compatible with the SPE cartridge.
-
Cartridge Conditioning:
-
Condition an activated carbon SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and then 10 mL of reagent water through it.
-
-
Sample Loading: Load the pre-treated sample extract onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the trapped NPIP from the cartridge with a suitable organic solvent, such as dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is ready for analysis.
Mandatory Visualization
Caption: Experimental workflow for NPIP extraction from fatty foods.
Caption: Formation of this compound in cured meats.
References
- 1. Determination of dietary exposure and extraction efficiency of nitrosamine from cooked meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound Assisted Extraction Approach to Test the Effect of Elastic Rubber Nettings on the N-Nitrosamines Content of Ham Meat Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digicomst.ie [digicomst.ie]
preventing N-Nitrosopiperidine formation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of N-Nitrosopiperidine (NPIP) during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPIP) and why is its formation a concern?
A1: this compound (NPIP) is a chemical compound belonging to the nitrosamine (B1359907) class.[1] It is classified as a probable human carcinogen and its presence in samples, especially in pharmaceutical products, food, and biological matrices, is a significant safety concern.[2][3] Therefore, minimizing its formation during sample handling and analysis is crucial for accurate research and consumer safety.
Q2: What are the primary precursors for NPIP formation?
A2: NPIP forms from the reaction of a secondary amine, piperidine (B6355638), with a nitrosating agent.[4] Common sources of piperidine include certain industrial chemicals, natural alkaloids like piperine (B192125) found in black pepper, and it can be present as an impurity or degradation product in various samples.[4] Nitrosating agents are typically derived from nitrites (e.g., sodium nitrite) under acidic conditions.[5]
Q3: Under what conditions does NPIP formation typically occur?
A3: NPIP formation is favored under acidic conditions (pH < 7), as this facilitates the conversion of nitrite (B80452) to various nitrosating species.[5][6] The reaction can be accelerated by elevated temperatures. The presence of both piperidine and a nitrosating agent is essential for the reaction to occur.
Q4: Can NPIP form in samples during storage?
A4: Yes, if both piperidine and nitrosating agents are present, NPIP can form during sample storage.[4] Factors such as storage temperature, pH of the sample matrix, and exposure to light can influence the rate of formation.[2][7]
Q5: How can I prevent or minimize NPIP formation in my samples?
A5: Several strategies can be employed to prevent NPIP formation:
-
pH Control: Maintaining a neutral or alkaline pH (pH > 7) can significantly inhibit the formation of nitrosating agents.[7]
-
Use of Inhibitors: Adding inhibitors such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) can effectively scavenge nitrosating agents.[8][9]
-
Temperature Control: Storing samples at low temperatures (e.g., freezing) can slow down the chemical reaction leading to NPIP formation.[10]
-
Light Protection: NPIP is light-sensitive, so protecting samples from light can prevent degradation and potential secondary reactions.[2]
-
Minimize Precursors: Whenever possible, use reagents and materials with low levels of piperidine and nitrite contamination.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of NPIP.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected detection of NPIP in a sample. | 1. Artifactual formation during sample preparation or analysis. 2. Contamination of reagents, solvents, or glassware. 3. Presence of precursors (piperidine and nitrites) in the original sample. | 1. Add inhibitors like ascorbic acid or alpha-tocopherol to the sample matrix before extraction and analysis. 2. Analyze reagent blanks to check for contamination. Use high-purity solvents and thoroughly clean glassware. 3. Re-evaluate the sample source and history to identify potential sources of precursors. |
| Inconsistent or irreproducible NPIP results. | 1. Variable sample storage conditions. 2. Inconsistent sample preparation procedures. 3. Instability of NPIP during analysis. | 1. Standardize sample storage protocols, including temperature, light exposure, and container type. 2. Develop and strictly follow a standard operating procedure (SOP) for sample preparation. 3. Ensure the analytical method (e.g., GC or LC conditions) is optimized for NPIP stability. Use an internal standard for quantification. |
| High background noise or interfering peaks in chromatogram. | 1. Matrix effects from complex samples. 2. Contaminated analytical system. | 1. Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE). 2. Clean the injection port, column, and detector of the analytical instrument. |
| Low recovery of NPIP during sample preparation. | 1. Degradation of NPIP during extraction. 2. Inefficient extraction method. | 1. Work at lower temperatures and protect samples from light during extraction. Ensure the pH of the extraction solvent is appropriate. 2. Optimize the extraction solvent, volume, and technique. Use a validated method for your specific sample matrix. |
Quantitative Data on NPIP Inhibition
The following tables summarize the inhibitory effects of ascorbic acid and alpha-tocopherol on nitrosamine formation.
Table 1: Inhibitory Effect of Ascorbic Acid (Vitamin C) on Nitrosamine Formation
| Concentration of Ascorbic Acid | Percent Inhibition of Nitrosamine Formation | Experimental Conditions | Reference |
| 1-5 µM | 3-55% (for NPIP) | In vitro study using HepG2 cells. | [2] |
| 10 µM | 80% (for NPIP) | In vitro study using HepG2 cells. | [2] |
| 120 mg | 28% (for NPRO) | Human study with co-ingestion of nitrate (B79036) and proline. | [11] |
| 240 mg | 62% (for NPRO) | Human study with co-ingestion of nitrate and proline. | [11] |
| 480 mg | 60% (for NPRO*) | Human study with co-ingestion of nitrate and proline. | [11] |
| 250 mg/day | Significant decrease in urinary NDMA | Human study with fish meal and nitrate intake. | [10] |
| 1 g/day | Significant decrease in urinary NDMA | Human study with fish meal and nitrate intake. | [10] |
* N-nitrosoproline (NPRO) is often used as a marker for endogenous nitrosation. ** N-nitrosodimethylamine (NDMA) formation was monitored.
Table 2: Inhibitory Effect of Alpha-Tocopherol (Vitamin E) on Nitrosamine Formation
| Concentration of Alpha-Tocopherol | Percent Inhibition of Nitrosamine Formation | Experimental Conditions | Reference |
| 2.5-5 mg/kg body weight | Significant decrease in NMOR* formation | In vivo study in mice. | [12] |
| 5 µg/g body weight | 50-70% (maximal inhibition of NMOR*) | In vivo study in mice. | [12] |
* N-nitrosomorpholine (NMOR) was the monitored nitrosamine.
Experimental Protocols
Protocol 1: Sample Storage to Minimize NPIP Formation
-
pH Adjustment: If compatible with the sample matrix and downstream analysis, adjust the pH to > 7.0.
-
Inhibitor Addition:
-
For aqueous samples, add ascorbic acid to a final concentration of 0.1-1% (w/v).
-
For lipid-rich samples, add alpha-tocopherol to a final concentration of 0.1-1% (w/v).
-
-
Temperature: Store samples at or below -20°C. For long-term storage, -80°C is recommended.
-
Light Protection: Store samples in amber vials or wrap containers in aluminum foil to protect from light.
-
Headspace: Minimize the headspace in the storage container to reduce potential oxidation.
Protocol 2: General Procedure for NPIP Analysis by Gas Chromatography-Thermal Energy Analysis (GC-TEA)
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample matrix.
-
Sample Preparation and Extraction:
-
To 1 g of homogenized sample, add an appropriate internal standard (e.g., N-nitrosodipropylamine-d14).
-
Add 10 mL of a solution containing an inhibitor (e.g., 1% ascorbic acid in a suitable buffer) to prevent artifactual formation.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane) using liquid-liquid extraction or solid-phase extraction (SPE).
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-TEA System and Conditions:
-
GC Column: Use a column suitable for nitrosamine analysis (e.g., a mid-polar capillary column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature that allows for the elution of NPIP (e.g., 220°C).
-
Injector: Use a splitless or on-column injection technique.
-
TEA Detector:
-
Pyrolyzer Temperature: Set according to the manufacturer's recommendation (typically 500-550°C).
-
Interface Temperature: ~200°C.
-
Ozone Flow: Optimize for maximum sensitivity.
-
-
-
Quantification:
-
Create a calibration curve using NPIP standards of known concentrations.
-
Quantify the NPIP concentration in the sample based on the peak area ratio of NPIP to the internal standard.
-
Visualizations
Caption: Chemical formation pathway of this compound.
Caption: Troubleshooting workflow for unexpected NPIP detection.
Caption: Decision tree for selecting NPIP preventative measures.
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective effect of vitamin C towards N-nitrosamine-induced DNA damage in the single-cell gel electrophoresis (SCGE)/HepG2 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ez.restek.com [ez.restek.com]
- 4. files.isec.pt [files.isec.pt]
- 5. gassnova.no [gassnova.no]
- 6. This compound-d10 | LGC Standards [lgcstandards.com]
- 7. 100-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values | MDPI [mdpi.com]
- 9. Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ascorbic acid and green tea on endogenous formation of N-nitrosodimethylamine and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ascorbic acid dose taken with a meal on nitrosoproline excretion in subjects ingesting nitrate and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of alpha-tocopherol on the formation of nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of the Ames Test for N-Nitrosopiperidine (NPIP) Mutagenicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the sensitivity of the bacterial reverse mutation assay (Ames test) for N-Nitrosopiperidine (NPIP) and other N-nitrosamines.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the Ames test sensitivity a concern for this compound (NPIP)?
A1: While the Ames test is a primary tool for assessing mutagenic potential, its sensitivity under standard conditions (e.g., 10% rat liver S9 for metabolic activation) can be insufficient for certain N-nitrosamines like NPIP.[1][2] This can lead to false-negative results for compounds known to be carcinogenic in animal studies.[3] Regulatory agencies now encourage the use of enhanced Ames test protocols to improve the detection of these compounds.[1][4]
Q2: What is the primary mechanism of NPIP's mutagenicity?
A2: this compound is an indirect-acting mutagen, meaning it requires metabolic activation to become mutagenic.[5][6] This activation is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver S9 fraction, which convert NPIP into a reactive electrophilic intermediate that can interact with bacterial DNA and cause mutations.[5][6][7]
Q3: What are the key modifications to the standard Ames test protocol to enhance sensitivity for NPIP?
A3: Key modifications include:
-
Metabolic Activation System: Using a higher concentration (e.g., 30%) of S9 from hamster liver has been shown to significantly increase sensitivity.[1][3][8] A combination of both rat and hamster liver S9 can further improve detection rates.[1][9] The S9 should be prepared from rodents treated with CYP450 inducers like a combination of phenobarbital (B1680315) and β-naphthoflavone.[9][10]
-
Assay Procedure: A pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, is preferred over the direct plate incorporation method.[3][11][12] A 30-minute pre-incubation is often recommended.[1][13]
-
Bacterial Strains: Using a specific combination of bacterial strains is crucial. Salmonella typhimurium strains TA100 and TA1535, along with Escherichia coli strain WP2 uvrA (pKM101), are particularly sensitive to N-nitrosamines.[3][8][11][14]
-
Solvent Selection: The choice of solvent can impact results. Water or ethanol (B145695) are often preferred over DMSO, which has been shown to inhibit the mutagenic effect of some nitrosamines.[11][12][15]
Q4: Can cytosolic fractions contribute to NPIP activation?
A4: Yes, studies have shown that the cytosolic fraction of the S9 mix can potentiate the microsome-mediated mutagenicity of NPIP.[5] Cytosolic enzymes can further convert metabolites generated by microsomes into more potent mutagens.[5] This highlights the importance of using a complete S9 fraction rather than just the microsomal fraction.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Revertant Counts | Contamination of media, reagents, or glassware. | Use sterile techniques, check for contamination in all components, and autoclave materials properly. |
| Spontaneous mutation rate of the bacterial strain is naturally high. | Ensure the historical data for the specific bacterial strain is consistent. Minor fluctuations can be normal. | |
| Cytotoxicity at Low Concentrations | The test compound is highly toxic to the bacteria. | Reduce the concentration range of NPIP tested. Ensure the solvent used is not contributing to toxicity at the tested volume.[9] |
| The S9 mix concentration is too high, leading to toxic effects.[10] | While 30% S9 is recommended for sensitivity, if cytotoxicity is observed, consider testing at a lower concentration (e.g., 10% or 20%) in parallel.[10] | |
| No Dose-Response or Weak Positive Result | Insufficient metabolic activation. | Switch to an enhanced protocol: use 30% hamster liver S9, a 30-minute pre-incubation, and ensure the S9 is from induced animals.[1][3][13] |
| Incorrect bacterial strains used. | Confirm the use of S. typhimurium TA100, TA1535, and E. coli WP2 uvrA (pKM101).[8] | |
| Suboptimal assay method. | Use the pre-incubation method instead of the plate incorporation method.[11] | |
| Inappropriate solvent. | If using DMSO, consider switching to water or ethanol as the solvent.[12][15] | |
| Inconsistent Results Between Experiments | Variability in S9 preparation. | Use a single, large, qualified batch of S9 for the entire study. Ensure consistent protein concentration and enzymatic activity. |
| Minor variations in protocol execution (e.g., incubation times, temperatures). | Strictly adhere to the standardized protocol. Use calibrated equipment. | |
| Operator variability. | Ensure all personnel are thoroughly trained on the specific, enhanced protocol. |
Quantitative Data Summary
The following tables summarize the impact of different S9 conditions on the sensitivity and specificity of the Ames test for detecting N-nitrosamines.
Table 1: Concordance of Ames Test with Rodent Carcinogenicity Using Different S9 Combinations
| Metabolic Activation System (MAS) | Sensitivity (%) | Specificity (%) |
| 10% Rat S9 | ~70-80% | ~50-60% |
| 30% Hamster S9 | 90% | ~45% |
| Pooled 30% Rat & 30% Hamster S9 | 93% | ~45% |
Data adapted from a multi-sector study on 29 nitrosamines.[1] Sensitivity refers to the ability to correctly identify carcinogens, while specificity refers to the ability to correctly identify non-carcinogens.
Table 2: Effect of S9 Concentration and Source on Mutagenic Response
| Nitrosamine | S9 Condition | General Mutagenic Response |
| Small-molecule nitrosamines | 10% S9 | Lower mutagenic response |
| 30% S9 | Higher mutagenic response | |
| Rat Liver S9 | Lower mutagenic response than hamster | |
| Hamster Liver S9 | Higher mutagenic response than rat |
This table provides a qualitative summary based on findings that higher S9 concentrations and hamster S9 generally produce stronger positive results for N-nitrosamines.[8]
Experimental Protocols
Enhanced Ames Test Protocol for this compound
This protocol is designed to maximize the sensitivity for detecting the mutagenicity of NPIP and other N-nitrosamines, in accordance with current recommendations.[9]
1. Materials
-
Test Strains: S. typhimurium TA100, TA1535, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Aroclor 1254 or Phenobarbital/β-naphthoflavone-induced hamster and rat liver S9.[9][10]
-
Reagents: NPIP, positive controls (e.g., N-nitrosodiethylamine - NDEA), negative control (solvent), Nutrient Broth, Minimal Glucose Agar (B569324) Plates, Top Agar (containing trace histidine and biotin).
-
S9 Cofactor Mix: NADP, G6P, MgCl₂/KCl salts, phosphate (B84403) buffer.
2. Procedure
-
Strain Preparation: Inoculate each bacterial strain into Nutrient Broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ CFU/mL.
-
S9 Mix Preparation: Prepare a 30% S9 mix by combining the S9 fraction with the S9 cofactor mix. Keep on ice.
-
Pre-incubation: In a sterile tube, combine in the following order:
-
0.1 mL bacterial culture
-
0.5 mL 30% hamster (or rat) S9 mix (or phosphate buffer for -S9 plates)
-
0.1 mL of NPIP solution at the desired concentration (or control solution)
-
-
Vortex the mixture gently and incubate at 37°C for 30 minutes.[1][13]
-
Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate.[16]
-
Distribute the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (negative control) count.
Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate the experimental workflow, the metabolic activation pathway of NPIP, and a troubleshooting decision tree.
Caption: Workflow for the enhanced Ames test with pre-incubation.
References
- 1. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 2. insights.inotiv.com [insights.inotiv.com]
- 3. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation of this compound to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iprd.evalueserve.com [iprd.evalueserve.com]
- 12. researchgate.net [researchgate.net]
- 13. labcorp.com [labcorp.com]
- 14. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenicities of N-nitrosamines on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
dealing with co-eluting interferences in N-Nitrosopiperidine LC-MS/MS analysis
Welcome to the technical support center for N-Nitrosopiperidine (NPIP) analysis using LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly those related to co-eluting interferences.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound analysis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Poor Peak Shape for NPIP | Secondary interactions with the column; column contamination; injection solvent stronger than the mobile phase.[1] | - Optimize Mobile Phase: Add a small percentage of formic acid (e.g., 0.1%) to both mobile phase A and B to improve peak shape.[2] - Column Selection: Consider using a pentafluorophenyl (PFP) column, which offers alternative selectivity and can improve peak shape for polar compounds like nitrosamines. - Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition.[1] - Column Wash: Implement a robust column washing procedure between injections to remove contaminants. |
| High Background Noise or Matrix Effects | Insufficient sample cleanup; co-eluting matrix components suppressing or enhancing the NPIP signal.[3][4] | - Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4] - Dilution: If sensitivity allows, dilute the sample to reduce the concentration of matrix components. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. - Isotopically Labeled Internal Standard: Use an isotopically labeled NPIP internal standard to correct for matrix-induced signal suppression or enhancement. |
| Suspected Co-eluting Interference with NPIP Peak | An isobaric compound (a compound with the same nominal mass) is eluting at the same retention time as NPIP. | - Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to achieve chromatographic separation. A longer, shallower gradient may resolve the peaks.[5] - High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to differentiate NPIP from the interference based on their exact masses. A resolution of at least 30,000 is often sufficient to resolve NPIP from many common interferences.[6] - MS/MS Specificity: Ensure that the selected MRM transitions are highly specific to NPIP. If interference is still observed, investigate alternative, more selective fragment ions. |
| Inconsistent Retention Times | Fluctuations in column temperature; pump performance issues; column degradation. | - Temperature Control: Use a column oven to maintain a stable column temperature (e.g., 40 °C).[2] - System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run. - Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed.[1] |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization; inefficient sample extraction; instrument parameters not optimized.[7] | - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity for many nitrosamines compared to Electrospray Ionization (ESI).[2] - Instrument Tuning: Optimize MS parameters such as collision energy, spray voltage, and gas flows for NPIP.[8][9] - Sample Preparation: Evaluate the extraction recovery of your sample preparation method to ensure minimal analyte loss.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that a peak is this compound and not a co-eluting interference?
A1: To confirm the identity of your peak, you should:
-
Check Retention Time: The retention time of the peak in your sample should match that of a certified this compound reference standard analyzed under the same conditions.
-
Verify MS/MS Transitions: The relative abundance of multiple MRM transitions for the peak in your sample should match those of the reference standard.
-
Utilize High-Resolution Mass Spectrometry (HRMS): The measured exact mass of the peak should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical exact mass of this compound.[8][9] Even at a resolving power of 30,000, NPIP can often be distinguished from other ions with the same nominal mass.[6]
Q2: What are the most common sources of co-eluting interferences in this compound analysis?
A2: Co-eluting interferences can originate from various sources, including:
-
The Sample Matrix: Complex matrices from drug products, food, or environmental samples can contain numerous compounds that may have similar chromatographic behavior and mass-to-charge ratios as NPIP.[10]
-
Excipients: In pharmaceutical analysis, excipients used in drug formulations can be a significant source of interference.
-
Contaminants: Contamination from solvents, reagents, or sample containers can introduce interfering compounds.
-
Isomers: Structural isomers of NPIP, if present, can be challenging to separate chromatographically.
Q3: When should I use High-Resolution Mass Spectrometry (HRMS) instead of a triple quadrupole (QqQ) instrument?
A3: While triple quadrupole instruments are excellent for targeted quantification, HRMS offers significant advantages when dealing with co-eluting interferences.[8][9] You should consider using HRMS when:
-
You suspect the presence of isobaric interferences that cannot be resolved chromatographically.[6]
-
You need to perform non-targeted screening to identify unknown compounds in your samples.[11][12]
-
You require a higher degree of confidence in compound identification.
Q4: What are the key considerations for sample preparation to minimize interferences?
A4: A robust sample preparation protocol is crucial for minimizing interferences and ensuring accurate results.[4] Key considerations include:
-
Extraction Technique: Choose an appropriate extraction technique (e.g., SPE, LLE) that effectively isolates NPIP while removing a significant portion of the matrix components.[3]
-
Analyte Stability: N-Nitrosamines can be sensitive to light and pH. Ensure your sample preparation and storage conditions prevent degradation.
-
Minimizing Artifact Formation: Be cautious of conditions that could lead to the artificial formation of nitrosamines during sample preparation.
Experimental Protocols
Example LC-MS/MS Method for this compound
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required for specific sample matrices and instrumentation.
1. Sample Preparation (Simple Dilution)
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable diluent (e.g., methanol/water, 1:1 v/v).[10]
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis. For complex matrices, consider filtering the supernatant through a 0.22 µm syringe filter.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Pentafluorophenyl (PFP) or C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[2] |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Positive Ionization |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| MRM Transitions | See Table Below |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
Table of MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 115.1 | 69.0 | 28 | Quantifier[10] |
| 115.1 | 85.1 | 20 | Qualifier |
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Hierarchy of LC-MS/MS method development considerations.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve issues in N-Nitrosopiperidine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of N-Nitrosopiperidine (NPIP).
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound (NPIP) critical in pharmaceutical products?
A1: this compound is a type of nitrosamine (B1359907) impurity and is classified as a probable human carcinogen.[1][2] Its presence in pharmaceuticals, even at trace levels, can pose a significant health risk.[3][4] Regulatory agencies worldwide require stringent control and monitoring of such impurities to ensure patient safety.[5][6] Therefore, sensitive and accurate analytical methods are essential for its detection and quantification.[7]
Q2: What are the typical analytical techniques used for NPIP quantification?
A2: The most common and recommended techniques for NPIP quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][4][5] These methods offer the high sensitivity and selectivity required to detect the low levels of NPIP stipulated by regulatory bodies.[8][9]
Q3: What are common sources of NPIP contamination in drug products?
A3: NPIP can form during the drug manufacturing process, particularly if the synthesis involves secondary or tertiary amines and nitrosating agents (like nitrites).[5][7] Contamination can also arise from raw materials, solvents, or degradation of the active pharmaceutical ingredient (API) or excipients during storage.[4][5]
Q4: What is a typical acceptable limit for N-nitrosamine impurities in pharmaceuticals?
A4: The acceptable intake (AI) limits for nitrosamine impurities are generally very low due to their carcinogenic potential. The International Council for Harmonisation (ICH) M7 (R1) guidelines suggest a maximum daily intake in the range of 26.6 to 96 ng/day for a single N-nitrosamine impurity.[5] Specific limits can vary based on the drug product and regulatory agency.
Troubleshooting Guide: Calibration Curve Issues
Issue 1: Poor Linearity (R² value < 0.99)
A poor correlation coefficient in your calibration curve indicates that the instrument response is not directly proportional to the concentration of NPIP.
| Potential Cause | Troubleshooting Step | Explanation |
| Inaccurate Standard Preparation | 1. Verify the purity and stability of the this compound analytical standard. 2. Prepare fresh stock and working standard solutions using calibrated pipettes and volumetric flasks. 3. Ensure complete dissolution of the standard in the chosen solvent. | Errors in serial dilutions or degradation of the standard can lead to inaccurate concentration levels, affecting linearity. |
| Detector Saturation | 1. Review the response of the highest concentration standard. If the peak is flat-topped, the detector is saturated. 2. Reduce the concentration of the highest standard or narrow the calibration range. | At high concentrations, the detector response can become non-linear as it reaches its saturation point. |
| Matrix Effects | 1. Prepare calibration standards in a matrix blank (a sample of the drug product without the API) to mimic the sample matrix.[8] 2. If matrix effects persist, consider using a stable isotope-labeled internal standard for NPIP. | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NPIP, leading to a non-linear response.[10] |
| Instrument Contamination | 1. Run a blank solvent injection after a high concentration standard to check for carryover. 2. If carryover is observed, clean the injection port, syringe, and column as per the manufacturer's instructions. | Residual NPIP from previous injections can artificially inflate the response of subsequent, lower concentration standards. |
Issue 2: Low Sensitivity (High Limit of Detection/Quantification)
Difficulty in detecting low concentrations of NPIP can be a significant hurdle in meeting regulatory requirements.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Mass Spectrometer Parameters | 1. Optimize compound-dependent parameters such as collision energy (CE) and collision cell exit potential (CXP).[11] 2. Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM). | Fine-tuning the MS parameters is crucial for achieving maximum signal intensity for NPIP. |
| Poor Ionization Efficiency | 1. Experiment with different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI can be more effective for less polar nitrosamines.[10] 2. Optimize the mobile phase composition to promote better ionization. The use of additives like formic acid can be beneficial.[12] | The choice of ionization source and mobile phase significantly impacts the efficiency of ion generation and, consequently, the signal intensity. |
| Sample Preparation and Extraction Inefficiency | 1. Optimize the sample extraction procedure to ensure maximum recovery of NPIP from the sample matrix.[4] 2. Consider solid-phase extraction (SPE) for sample cleanup and concentration. | Inefficient extraction can lead to a significant loss of the analyte before it reaches the instrument, resulting in poor sensitivity. |
| Matrix-Induced Signal Suppression | 1. Improve chromatographic separation to resolve NPIP from interfering matrix components.[11] 2. Implement a more rigorous sample cleanup procedure to remove interfering compounds.[10] | Co-eluting matrix components can suppress the ionization of NPIP in the ion source, leading to a reduced signal.[8] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of NPIP in a Drug Product
This protocol is a general guideline and may require optimization based on the specific drug product matrix.
-
Sample Weighing: Accurately weigh a portion of the crushed tablets or drug substance equivalent to a target API concentration (e.g., 30 mg/mL).
-
Dissolution: Transfer the weighed sample to a volumetric flask and add a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture).[13]
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard for NPIP.
-
Extraction: Vortex mix the solution for 1-2 minutes, followed by sonication for 15-20 minutes to ensure complete extraction of NPIP.[14]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 RPM for 15 minutes) to pelletize insoluble excipients.[13]
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.2 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[13]
LC-MS/MS Instrumental Conditions
These are typical starting conditions that may need to be optimized for your specific application.
| Parameter | Typical Setting |
| LC Column | C18 or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3 µm)[15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[12] |
| Flow Rate | 0.4 - 0.5 mL/min[14][15] |
| Column Temperature | 40 °C[14][15] |
| Injection Volume | 5 - 15 µL[13][15] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI[10][14] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical performance data for NPIP quantification from various sources.
| Parameter | Value | Technique | Reference |
| Linearity Range | 0.1 - 20 ng/mL | LC-MS/MS | [14] |
| Correlation Coefficient (R²) | ≥ 0.999 | GC-MS/MS | [17] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | LC-MS/MS | [15] |
| Limit of Detection (LOD) | 0.2 ng/mL | LC-MS/MS | [15] |
| Recovery | 89.5% - 112.0% | LC-MS/MS | [14] |
| Reproducibility (%RSD) | 0.61% - 4.42% | LC-MS/MS | [14] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100-75-4 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-Nitrosopiperidine Experimental Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experimental results involving N-Nitrosopiperidine (NPIP).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound synthesis, handling, and analysis.
Frequently Asked Questions (FAQs)
1. What are the primary causes of variability in this compound formation?
Multiple factors can influence the formation of this compound, leading to inconsistent results. Key factors include:
-
pH: The nitrosation reaction is highly pH-dependent, with optimal formation typically occurring under acidic conditions (around pH 3-4).[1]
-
Precursor Concentration: The concentration of both piperidine (B6355638) and the nitrosating agent (e.g., sodium nitrite) directly impacts the rate and yield of NPIP formation.
-
Temperature: Higher temperatures can increase the rate of NPIP formation.[2]
-
Presence of Inhibitors or Catalysts: Ascorbic acid (Vitamin C) and other antioxidants can inhibit nitrosamine (B1359907) formation.[3] Conversely, certain aldehydes may catalyze the reaction at a pH greater than 6.[3]
-
Matrix Effects: The surrounding chemical environment, or matrix, can significantly interfere with the formation and detection of NPIP.
2. My this compound samples seem to degrade over time. What are the proper storage and handling procedures?
This compound is sensitive to light and should be stored in a cool, dark place, typically at 2-8°C.[4][5] It is also incompatible with strong oxidizing agents.[2][6] To ensure stability:
-
Store in tightly sealed, light-resistant containers.
-
Minimize exposure to light during handling.
-
Prepare fresh solutions when possible and handle them in a well-ventilated fume hood due to their toxicity.[7]
3. I am observing unexpected peaks in my chromatogram during NPIP analysis. What could be the cause?
Extraneous peaks in your chromatogram can arise from several sources:
-
Matrix Interference: Components of your sample matrix may co-elute with NPIP, causing overlapping peaks. This is a common challenge in complex matrices like food or biological samples.
-
Solvent Contamination: Impurities in the solvents used for sample preparation or in the mobile phase can introduce interfering compounds.
-
Artificial Formation: NPIP can sometimes form in situ during sample preparation or analysis, especially if the sample contains residual piperidine and a nitrosating agent and is subjected to acidic conditions or high temperatures (e.g., in a hot GC injection port).[8]
-
Co-elution with other Nitrosamines: If your sample contains other nitrosamines with similar chromatographic properties, they may not be adequately separated from NPIP.
Troubleshooting Common Analytical Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No NPIP Signal | Degradation of NPIP: Improper storage or handling. | Ensure storage at 2-8°C, protection from light, and use of fresh standards.[4][5] |
| Inefficient Extraction: Poor recovery from the sample matrix. | Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) for your specific matrix.[9] | |
| Loss of Volatile Analyte: NPIP may be lost during sample concentration steps. | Use gentle evaporation techniques (e.g., nitrogen stream at low temperature) or consider headspace GC-MS for volatile nitrosamines.[8] | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too concentrated a sample. | Dilute the sample and re-inject. |
| Active Sites on the Column: Interaction of NPIP with the stationary phase. | Use a column specifically designed for amine analysis or a deactivated column. Consider using a different stationary phase. | |
| Inappropriate Mobile Phase pH: Affects the ionization state of NPIP. | Adjust the mobile phase pH to optimize peak shape. | |
| Inconsistent Retention Times | Fluctuations in Temperature: Changes in column temperature affect retention. | Ensure the column oven temperature is stable and consistent. |
| Changes in Mobile Phase Composition: Inaccurate mixing or degradation of mobile phase components. | Prepare fresh mobile phase and ensure the pump is functioning correctly. | |
| Column Degradation: The stationary phase has degraded over time. | Replace the column with a new one. | |
| False Positive Results | Matrix Interference: A matrix component has the same mass-to-charge ratio as NPIP. | Use high-resolution mass spectrometry (HRAM-MS) to differentiate between NPIP and interfering ions.[4] Improve chromatographic separation to resolve the peaks. |
| In-source Formation: Formation of NPIP in the mass spectrometer's ion source. | Optimize ion source conditions (e.g., temperature) to minimize in-source reactions. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing this compound formation and analysis.
Table 1: Effect of pH and Water Activity (aw) on this compound (NPIP) Formation
| pH | Water Activity (aw) | Incubation Time (hours) | NPIP Concentration (µg/mL) | Reference |
| 4.0 | 0.99 | Not Specified | 30.8 ± 2.1 | [7] |
| 4.0 | 0.79 | Not Specified | 6.2 ± 0.2 | [7] |
| 3.8 | 0.952 | 79 | 113.6 | [7] |
Data from a study using a protein-based liquid system.
Table 2: LC-MS/MS Parameters for this compound (NPIP) Analysis
| Parameter | Value | Reference |
| Column | Kinetex® 2.6 µm F5 | [6] |
| Acclaim™ Polar Advantage II | [4] | |
| Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm) | [10] | |
| Mobile Phase A | 0.1% Formic acid in water | [10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (2:8) | [10] |
| Methanol/Water (1:1, v/v) | [6] | |
| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization), Positive | [4][10] |
| Precursor Ion (m/z) | 115.1 | [6] |
| Product Ion (m/z) | 69.0 | [6] |
Table 3: GC-MS/MS Parameters for this compound (NPIP) Analysis
| Parameter | Value | Reference |
| Injection Mode | Splitless | [11] |
| Inlet Temperature | 220°C | [11] |
| Oven Program | 40°C (0.5 min), then 20°C/min to 160°C (0 min), then 10°C/min to final temperature | [11] |
| Internal Standards | NDMA-d6, NDEA-d10, NDIPA-d14, NDBA-d18 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from piperidine and sodium nitrite (B80452) under acidic conditions.
Materials:
-
Piperidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Ether or Tetrahydrofuran (anhydrous)
-
Lithium Aluminum Hydride (LiAlH₄) (for subsequent reduction if desired)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Under acidic conditions, react piperidine with sodium nitrite to form this compound.[9] The reaction is typically carried out in an aqueous solution.
-
The reaction mixture is then subjected to a work-up procedure, which may involve extraction with an organic solvent like ether.
-
For purification, the crude this compound can be further processed.
Note: This is a generalized procedure based on the reverse of the reduction process described in the literature. Specific concentrations, reaction times, and temperatures should be optimized for the desired yield and purity.
Protocol 2: Analysis of this compound in a Drug Product by LC-MS/MS
This protocol is adapted from a method for the quantitation of several nitrosamine compounds in a final drug product.[6]
Sample Preparation:
-
Accurately weigh the contents of a drug product capsule.
-
Dissolve the contents in a solution of Methanol/Water (1:1, v/v) to a final concentration of 2 mg/mL.
-
Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 20 minutes.
-
Allow the solution to settle for 1 hour at room temperature.
-
Transfer the supernatant and centrifuge for 5 minutes at 14,000 RPM.
-
Transfer an aliquot of the clear supernatant to an HPLC vial for analysis. It is recommended to filter the sample with a 0.2 µm PTFE or RC syringe filter to protect the HPLC column.[4][6]
LC-MS/MS Analysis:
-
Inject the sample onto an LC-MS/MS system equipped with a suitable column (e.g., Kinetex® 2.6 µm F5).
-
Use a mobile phase gradient appropriate for the separation of nitrosamines.
-
Set the mass spectrometer to monitor the specific precursor and product ions for this compound (e.g., precursor ion m/z 115.1, product ion m/z 69.0).[6]
-
Quantify the amount of NPIP in the sample by comparing its peak area to that of a calibration curve prepared with certified reference standards.
Visualizations
Caption: Experimental workflow for NPIP analysis in a drug product.
Caption: Troubleshooting guide for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. digicomst.ie [digicomst.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. pmda.go.jp [pmda.go.jp]
- 9. CN1775756A - Preparation process of N-aminopiperidine hydrochloride - Google Patents [patents.google.com]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
selection of appropriate internal standards for N-Nitrosopiperidine analysis
Welcome to our technical support center for the analysis of N-Nitrosopiperidine (NPIP). This resource is designed to assist researchers, scientists, and drug development professionals in selecting appropriate internal standards and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (NPIP) analysis?
A1: The most suitable internal standard for NPIP analysis is an isotopically labeled version of the molecule, such as this compound-d10 or this compound-d4.[1][2] These deuterated analogs have nearly identical chemical and physical properties to NPIP, ensuring they behave similarly during sample preparation and analysis. This allows for accurate correction of analyte loss and matrix effects, leading to more precise and reliable quantification.[3]
Q2: Why are isotopically labeled internal standards preferred?
A2: Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[3]
-
Similar Physicochemical Properties: They have virtually the same extraction efficiency, chromatographic retention time, and ionization response as the non-labeled analyte.
-
Correction for Matrix Effects: They effectively compensate for signal suppression or enhancement caused by other components in the sample matrix.
-
Accurate Quantification: By adding a known amount of the labeled standard at the beginning of the workflow, any analyte loss during the entire analytical process can be accounted for.[3]
Q3: What are some common alternative internal standards if a labeled NPIP is unavailable?
A3: If an isotopically labeled NPIP is not available, other deuterated nitrosamines can be used, especially when analyzing for multiple nitrosamines simultaneously. Commonly used alternatives include:
It is crucial to validate the chosen internal standard to ensure it is a suitable surrogate for NPIP in your specific matrix and analytical method.
Q4: Can I use a non-deuterated compound as an internal standard?
A4: While possible, it is generally not recommended. A non-deuterated internal standard will have different physicochemical properties than NPIP, leading to potential inaccuracies in quantification. If an isotopically labeled standard is not feasible, a structurally similar compound that is not expected to be present in the samples could be considered, but extensive validation is required.
Q5: Are there any concerns with using deuterated internal standards?
A5: A potential issue with deuterated standards is the possibility of hydrogen-deuterium exchange, which can compromise the accuracy of the results.[8] However, this is primarily a concern when deuterium (B1214612) atoms are attached to heteroatoms (like oxygen or nitrogen). For standards like this compound-d10, where the deuterium atoms are on the carbon ring, the risk of exchange under typical analytical conditions is minimal.[8]
Troubleshooting Guide
Problem 1: Poor recovery of the internal standard.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and technique (e.g., LLE, SPE). Ensure thorough mixing and sufficient extraction time. |
| Degradation of the Standard | Nitrosamines can be light-sensitive and thermally labile.[9] Protect samples and standards from light and excessive heat. Prepare fresh working solutions regularly. |
| Matrix Interactions | The internal standard may bind irreversibly to components in the sample matrix.[9] Evaluate different sample cleanup procedures to remove interfering substances. |
Problem 2: High variability in the internal standard signal.
| Possible Cause | Suggested Solution |
| Inconsistent Spiking | Ensure precise and consistent addition of the internal standard to all samples, standards, and blanks at the earliest stage of sample preparation. Use calibrated micropipettes. |
| Instrument Instability | Check the stability of the mass spectrometer. Perform tuning and calibration as per the manufacturer's recommendations. |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration. Inspect the column, mobile phase, and injection system for any issues. |
Problem 3: Co-elution of the internal standard with interfering peaks.
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | Modify the chromatographic method (e.g., change the gradient, flow rate, or column) to improve the separation of the internal standard from matrix components. |
| Matrix Interference | Implement a more rigorous sample cleanup procedure to remove the interfering compounds before analysis. |
Data Presentation
Table 1: Comparison of Commonly Used Internal Standards for this compound Analysis
| Internal Standard | Abbreviation | Mass Difference (vs. NPIP) | Typical Analytical Method | Key Advantages |
| This compound-d10 | NPIP-d10 | +10 Da | GC-MS/MS, LC-MS/MS | Ideal match for physicochemical properties. |
| This compound-d4 | NPIP-d4 | +4 Da | GC-MS/MS, LC-MS/MS | Excellent surrogate with similar properties. |
| N-Nitrosodimethylamine-d6 | NDMA-d6 | N/A | GC-MS/MS, LC-MS/MS | Commercially available and widely used for multi-nitrosamine methods.[5] |
| N-Nitrosodiethylamine-d10 | NDEA-d10 | N/A | GC-MS/MS, LC-MS/MS | Another common surrogate for broad nitrosamine (B1359907) screening. |
Experimental Protocols
Protocol 1: General Method for NPIP Analysis in a Pharmaceutical Product using LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh a portion of the homogenized drug product equivalent to 500 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.
-
Add 5 mL of a solution containing the chosen internal standard (e.g., 50 ng/mL of NPIP-d10 in dichloromethane).
-
Vortex for 1 minute and shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Gradient: A suitable gradient to separate NPIP from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NPIP and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of NPIP to the peak area of the internal standard against the concentration of NPIP.
-
Quantify the amount of NPIP in the sample using the calibration curve.
-
Visualizations
Caption: A logical workflow for selecting an appropriate internal standard for this compound analysis.
References
- 1. Nitrosamine Standards Update â NPIP, NDBA, and NMEA Now Available! [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
optimizing ionization efficiency for N-Nitrosopiperidine in mass spectrometry
Welcome to the technical support center for the analysis of N-Nitrosopiperidine (NPIP) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to optimizing ionization efficiency and overall analytical method performance.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for this compound (NPIP) analysis?
A1: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used for the LC-MS/MS analysis of this compound. APCI is often preferred for its robustness and reduced susceptibility to matrix effects, which can be a significant issue in complex samples like pharmaceutical formulations.[1] Heated ESI (HESI) has also been successfully employed and demonstrated good sensitivity.[2][3] For GC-MS/MS, Electron Ionization (EI) is the standard technique, and using a "soft" ionization by lowering the electron energy (e.g., to 40 eV) can improve the abundance of the precursor ion and enhance sensitivity.[4]
Q2: What are the typical precursor and product ions for NPIP in MS/MS analysis?
A2: In positive ionization mode, this compound is typically detected as the protonated molecule [M+H]⁺. The most common precursor ion is m/z 115.1. Common product ions resulting from collision-induced dissociation (CID) include m/z 69.0 and m/z 85.1.[5][6] The transition 115.1 → 69.0 is frequently used for quantification.
Q3: How can I improve the signal intensity of NPIP in my LC-MS/MS method?
A3: To improve signal intensity, consider the following:
-
Mobile Phase Composition: The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can aid in the protonation of NPIP, thus enhancing the [M+H]⁺ signal in positive ESI or APCI.[7][8]
-
Ion Source Parameters: Optimization of ion source parameters is critical. This includes nebulizer gas pressure, drying gas flow rate and temperature, capillary voltage, and fragmentor voltage.[9][10][11][12] A systematic approach, such as a design of experiments (DOE), can be employed to find the optimal settings for your specific instrument and method.[10][11][12]
-
Sample Preparation: A clean sample is crucial. Solid-phase extraction (SPE) can be used to remove interfering matrix components and concentrate the analyte.[7]
Q4: I am observing high background noise or matrix effects. What can I do?
A4: High background and matrix effects are common challenges. Here are some strategies to mitigate them:
-
Chromatographic Separation: Ensure adequate chromatographic separation of NPIP from co-eluting matrix components. Using a high-resolution column and optimizing the gradient can significantly reduce interference.[13]
-
Sample Dilution: If the concentration of NPIP is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby minimize their impact on ionization.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard, such as this compound-d10, can compensate for signal suppression or enhancement caused by the matrix.[3]
-
Ionization Technique: As mentioned, APCI is generally less prone to matrix effects than ESI.[1]
Q5: What are the recommended sample preparation techniques for NPIP analysis in pharmaceutical products?
A5: The choice of sample preparation depends on the drug product matrix. A common approach involves dissolving the drug product in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[14][15] This is often followed by centrifugation and filtration to remove insoluble excipients.[14][15] For complex matrices or when low detection limits are required, solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.[7]
Troubleshooting Guides
Issue 1: Low or No NPIP Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transition | Verify the precursor and product ions for NPIP (e.g., 115.1 → 69.0). |
| Suboptimal Ion Source Parameters | Systematically tune the ion source parameters (gas flows, temperatures, voltages) to maximize the NPIP signal. |
| Poor Ionization Efficiency | Ensure the mobile phase contains an appropriate modifier, like 0.1% formic acid, to promote protonation. |
| Sample Degradation | This compound can be light-sensitive. Protect samples from light during preparation and analysis.[16] |
| Instrument Contamination | Run a blank to check for system contamination. If necessary, clean the ion source. |
Issue 2: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Inject a smaller volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Secondary Interactions on the Column | Consider using a different column chemistry or adjusting the mobile phase pH. |
| Dead Volume in the System | Check and tighten all fittings from the injector to the detector. |
Issue 3: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard to correct for variations in ionization suppression or enhancement. |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for all samples and standards. |
| Fluctuations in Instrument Performance | Perform regular system suitability tests to monitor instrument performance. |
| Sample Carryover | Implement a robust needle wash protocol between injections. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound from various sources.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 115.1 | [5] |
| Product Ion (m/z) | 69.0 | [5] |
| Collision Energy (CE) | 28 V | [5] |
| Dwell Time | 50-100 ms | [17] |
| Ionization Mode | Positive APCI or ESI | [2][3][5] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | [14] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [14] |
| Linearity (R²) | >0.99 | [4][9] |
| Recovery | 80-120% | [8] |
| Precision (%RSD) | <20% | [8] |
Experimental Protocols
Protocol 1: NPIP Analysis in a Drug Product by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Transfer a portion of the powder equivalent to a target concentration (e.g., 100 mg/mL of the active pharmaceutical ingredient) into a microcentrifuge tube.[14]
-
Add a defined volume of diluent (e.g., 80:20 methanol:water) and vortex for 5 minutes.[14]
-
Sonicate the sample for 10 minutes.[14]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.[14]
-
Filter the supernatant through a 0.2 µm syringe filter prior to injection.[14]
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 column (e.g., 4.6 x 150 mm, 3 µm).[14]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 40 °C.[5]
-
Gradient: Develop a suitable gradient to separate NPIP from other components.
-
MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transition 115.1 → 69.0.
-
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. sciex.jp [sciex.jp]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. lcms.cz [lcms.cz]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smatrix.com [smatrix.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Mitigating Ion Suppression in N-Nitrosopiperidine Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the analysis of N-Nitrosopiperidine (NPIP).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the analysis of this compound?
Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It happens when co-eluting components from the sample matrix, such as excipients, salts, or the active pharmaceutical ingredient (API), interfere with the ionization of the target analyte, in this case, this compound.[3][4] This interference reduces the efficiency of ion formation for NPIP in the MS source, leading to a decreased signal intensity.[1] The consequences of ion suppression are significant, as it can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to the underestimation or false-negative reporting of this carcinogenic impurity.[1][3]
Q2: How can I diagnose if ion suppression is affecting my this compound analysis?
There are two primary methods to determine if your NPIP signal is being suppressed by matrix effects:
-
Post-Column Infusion Experiment: This is a definitive method to identify regions of ion suppression in your chromatogram.[1] A constant flow of an NPIP standard solution is introduced into the mass spectrometer's ion source after the analytical column.[1] A blank matrix sample (without NPIP) is then injected. Any dip or decrease in the constant NPIP signal baseline indicates a retention time where matrix components are eluting and causing suppression.[1]
-
Post-Extraction Spike Comparison: This method involves comparing the peak area of NPIP in two different samples. First, a blank matrix is extracted, and then NPIP is added (post-extraction spike). Second, a neat solution of NPIP is prepared in a clean solvent at the same concentration. The peak areas are then compared. A significantly lower peak area in the post-extraction spike sample compared to the neat solution is a clear indicator of ion suppression.[1]
Q3: What are the primary strategies to mitigate or eliminate ion suppression?
Mitigating ion suppression involves a multi-faceted approach that can be broken down into three main areas:
-
Robust Sample Preparation: The most effective strategy is to remove the interfering matrix components before the sample is introduced to the LC-MS system.[5]
-
Optimized Chromatographic Separation: If interfering components cannot be completely removed, separating them chromatographically from the NPIP peak is essential.[2][6]
-
Methodological Compensation: When suppression cannot be avoided, techniques can be used to compensate for the signal loss, ensuring accurate quantification.[1][7]
Below is a troubleshooting workflow to address ion suppression.
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Q4: Which sample preparation techniques are most effective for reducing matrix effects for NPIP?
The goal of sample preparation is to remove interfering matrix components while efficiently recovering NPIP.[5] The choice of technique depends on the complexity of the sample matrix.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Dilute-and-Shoot | The sample is simply diluted with an appropriate solvent, centrifuged, and/or filtered before injection.[8] | Fast, simple, and inexpensive. | Minimal matrix removal; high potential for ion suppression.[5] | Simple matrices or as a first approach when screening. |
| Liquid-Liquid Extraction (LLE) | NPIP is partitioned from the aqueous sample matrix into an immiscible organic solvent. | Can provide a very clean extract; removes non-soluble interferences like salts.[5] | Can be labor-intensive, may form emulsions, and uses large volumes of organic solvents.[5] | Removing highly polar or non-polar interferences from aqueous samples. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, interferences, or both. Interferences are washed away, and the purified analyte is eluted.[5] | Highly selective, provides excellent cleanup and analyte concentration, easily automated.[9] | Requires method development to select the correct sorbent and solvents; can be more expensive. | Complex matrices like drug products with multiple excipients.[5] |
| HybridSPE®-PPT | A hybrid technique combining protein precipitation with phospholipid removal via a specialized filter plate/cartridge.[9] | Effectively removes both proteins and phospholipids, which are major sources of ion suppression.[9] | Primarily designed for biological matrices but can be adapted. | Plasma or serum samples, but the principle of phospholipid removal is relevant for some drug formulations. |
Q5: How can my LC method be optimized to avoid ion suppression?
Chromatographic optimization is key to separating NPIP from any remaining matrix components.
-
Gradient Optimization: Developing a shallower gradient can increase the resolution between NPIP and interfering peaks from the API or excipients.[8]
-
Column Selection: While standard C18 columns can be used, alternative chemistries like pentafluorophenyl (PFP) phases can offer different selectivity and better retention for polar nitrosamines, potentially resolving them from matrix interferences.[8][10]
-
API Peak Diversion: For drug product analysis, the API is often present at a concentration millions of times higher than NPIP. To prevent significant ion suppression and source contamination, use a divert valve to send the large API peak to waste instead of the mass spectrometer.[4][6]
Q6: What is the best way to compensate for ion suppression if it cannot be eliminated?
The most robust method to compensate for unavoidable ion suppression is the use of a stable isotope-labeled (SIL) internal standard (IS).[7] For this compound, this would be a deuterated version, such as this compound-d10.
An SIL internal standard is chemically identical to the analyte and will co-elute, meaning it experiences the exact same degree of ion suppression in the MS source.[7] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[7]
Q7: Which ionization source, APCI or ESI, is recommended for NPIP analysis to minimize ion suppression?
For simple, low-molecular-weight nitrosamines like NPIP, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique.[6][8] APCI is a gas-phase ionization technique that can be less susceptible to matrix effects and ion suppression compared to Electrospray Ionization (ESI), especially from non-volatile salts and excipients.[1][4] While ESI may be suitable for more complex or larger nitrosamine (B1359907) drug substance-related impurities (NDSRIs), APCI generally provides robust performance for NPIP.[6]
Experimental Protocols & Workflows
Below is a generalized workflow for the analysis of this compound, highlighting the key stages where ion suppression should be considered.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Generic Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general framework for using SPE to clean up a dissolved drug product sample to reduce matrix interferences. This protocol must be optimized for your specific sample matrix and SPE cartridge.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample powder in a suitable solvent (e.g., methanol (B129727)/water).
-
Spike the sample with a known concentration of the stable isotope-labeled internal standard (e.g., this compound-d10).
-
Vortex and centrifuge the sample to pellet any insoluble material.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Pass 1-2 mL of methanol through the cartridge to wet the sorbent.
-
Pass 1-2 mL of water (or sample diluent) to equilibrate the sorbent to the sample loading conditions. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1-2 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing polar interferences like salts and some excipients while retaining NPIP.
-
-
Elution:
-
Elute the retained NPIP and internal standard from the cartridge using 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion to Detect Ion Suppression Zones
This experiment helps visualize where in the chromatogram ion suppression is occurring.
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for the NPIP analysis.
-
Prepare a standard solution of NPIP at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column outlet and the mass spectrometer inlet.
-
-
Execution:
-
Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for NPIP.
-
Start the syringe pump to continuously infuse the NPIP standard solution at a low flow rate (e.g., 10 µL/min). You should observe a stable, flat baseline signal for NPIP.
-
Start the LC gradient without making an injection. The baseline should remain stable.
-
Inject a prepared blank matrix sample (an extracted sample from a drug product known to be free of NPIP).
-
-
Data Analysis:
-
Monitor the NPIP baseline signal throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression. Compare these retention times to the retention time of NPIP in your actual analysis to assess the risk of signal suppression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
Technical Support Center: Trace-Level N-Nitrosopiperidine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace-level analysis of N-Nitrosopiperidine (NPIP).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound at trace levels.
Issue 1: High Baseline Noise in LC-MS/MS Analysis
Question: I am observing a high and noisy baseline in my LC-MS/MS chromatogram for this compound analysis. What are the potential causes and how can I resolve this?
Answer: High baseline noise can significantly impact the sensitivity and accuracy of your analysis.[1][2] Here are the common causes and recommended solutions:
-
Mobile Phase Contamination: The purity of your mobile phase is crucial.[3][4]
-
System Contamination: Contaminants can leach from various parts of the LC-MS system.[1][5]
-
Solution: Flush the entire system, including the autosampler, pump, and tubing, with a strong solvent mixture like isopropanol/water. Avoid using plastic containers that may leach interfering compounds.[6]
-
-
Improper Ion Source Parameters: Suboptimal ion source settings can lead to increased background noise.
-
Solution: Optimize ion source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and voltages. For nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide a cleaner baseline compared to Electrospray Ionization (ESI).[3]
-
Issue 2: Poor Peak Shape in GC-MS and LC-MS Analysis
Question: My this compound peak is exhibiting tailing/fronting. What could be the reason and how can I improve the peak shape?
Answer: Poor peak shape compromises resolution and integration accuracy.[7][8] The common causes depend on the chromatographic technique being used.
-
Peak Tailing:
-
Peak Fronting:
-
Cause (GC): Column overload due to high analyte concentration.[9]
-
Solution (GC): Dilute the sample or reduce the injection volume.[7]
-
Cause (LC): Sample solvent stronger than the mobile phase.[7]
-
Solution (LC): The sample solvent should be as close in composition to the initial mobile phase as possible.[3]
-
Issue 3: Inconsistent and Low Recovery
Question: I am experiencing inconsistent and low recovery of this compound during sample preparation. What are the likely causes and how can I improve my recovery rates?
Answer: Low and variable recovery can lead to inaccurate quantification. Key factors to consider during sample preparation include:
-
Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix.
-
Solution: Optimize your extraction procedure. For liquid samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common. For solid samples, techniques like Soxhlet or pressurized liquid extraction may be necessary. Ensure the pH of the sample is adjusted to optimize the extraction of this compound.
-
-
Analyte Volatility: this compound is a semi-volatile compound, and losses can occur during solvent evaporation steps.
-
Solution: Use a gentle stream of nitrogen for evaporation and avoid high temperatures. Reconstitute the sample immediately after drying.
-
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to ion suppression or enhancement in MS-based methods.[10]
-
Solution: Incorporate a cleanup step after extraction using SPE.[11] Choose a sorbent that retains the interferences while allowing this compound to be eluted.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound at trace levels?
A1: The main challenges include:
-
Low Concentration Levels: Detecting and quantifying this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels requires highly sensitive instrumentation.[12]
-
Matrix Interferences: Complex sample matrices, such as in pharmaceutical formulations or food products, can contain compounds that interfere with the analysis, leading to inaccurate results.[10]
-
Sample Preparation: Efficiently extracting and concentrating a semi-volatile compound like this compound from a complex matrix without loss or contamination is a critical challenge.[13]
-
Method Validation: Ensuring the analytical method is accurate, precise, and robust at these low levels is essential for regulatory compliance.[14]
Q2: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?
A2: Both GC-MS and LC-MS/MS are powerful techniques for this compound analysis, and the choice depends on the specific application and sample matrix.[13]
-
GC-MS: Is well-suited for volatile and semi-volatile compounds like this compound and often provides excellent sensitivity and chromatographic resolution.[15]
-
LC-MS/MS: Is highly versatile and can analyze a wider range of nitrosamines, including those that are not amenable to GC due to thermal instability. It is often the preferred method for complex matrices found in pharmaceutical products.[16]
Q3: How can I minimize the risk of false positives in my this compound analysis?
A3: To avoid false positives, consider the following:
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which helps in differentiating the target analyte from isobaric interferences.[17]
-
Multiple Reaction Monitoring (MRM) in MS/MS: Using at least two specific MRM transitions for identification and quantification significantly increases the confidence in the results.
-
Blank Analysis: Regularly analyze procedural blanks to monitor for contamination from solvents, reagents, and labware.[6]
-
Confirmation with a Second Analytical Method: If possible, confirm positive results using an orthogonal analytical technique (e.g., confirm a GC-MS result with LC-MS/MS).
Q4: What are the critical parameters to validate for a trace-level this compound analytical method?
A4: According to regulatory guidelines, the key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[19]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a specific range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound (NPIP) using GC-MS/MS and LC-MS/MS.
Table 1: GC-MS/MS Method Performance for this compound
| Parameter | Value | Matrix | Reference |
| Instrument Detection Limit (IDL) | 0.66 pg | Methylene Chloride | [20] |
| Method Detection Limit (MDL) | 0.10 - 0.18 µg/kg | Rice Soup | [21][22] |
| Method Detection Limit (MDL) | 0.10 - 0.19 µg/kg | Apple Juice | [21][22] |
| Method Detection Limit (MDL) | 0.10 µg/kg | Corn Oil | [21][22] |
| Limit of Quantitation (LOQ) | 2 ng/mL | Semi-solid formulation | [19] |
| Recovery | 89.5% - 112.0% | Drug Product | [23] |
Table 2: LC-MS/MS Method Performance for this compound
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.25 µg/L | Treated Wastewater | [24] |
| Limit of Quantitation (LOQ) | Below 5 ppb | Metformin Drug Product | [25] |
| Linearity Range | 0.1 - 50 ng/mL | Excipient Solution | [26] |
| Recovery | 89.5% - 112.0% | Drug Product | [23] |
Experimental Protocols
Detailed Methodology for Sample Preparation (Solid-Phase Extraction)
This protocol is a general guideline for the extraction of this compound from a liquid matrix using Solid-Phase Extraction (SPE). Optimization will be required for specific sample types.
-
Sample Pre-treatment:
-
To 10 mL of the liquid sample, add an appropriate internal standard (e.g., this compound-d10).
-
Adjust the pH of the sample to neutral or slightly basic (pH 7-8) using a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (for LC-MS) or a suitable solvent (for GC-MS).
-
The sample is now ready for injection.
-
Detailed Methodology for LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of this compound. Instrument parameters should be optimized for your specific system.
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.[25]
-
Mobile Phase A: 0.1% Formic acid in Water.[23]
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.[23]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[23]
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for nitrosamines.[25]
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, auxiliary, and sweep gas), and ion transfer voltages for maximum sensitivity.
-
Visualizations
Caption: General experimental workflow for trace-level this compound analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. filab.fr [filab.fr]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. pmda.go.jp [pmda.go.jp]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Determination of Seven N-nitrosamines in Agricultural Food Matrices Using GC-PCI-MS/MS [agris.fao.org]
- 22. researchgate.net [researchgate.net]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. lcms.cz [lcms.cz]
- 27. utoronto.scholaris.ca [utoronto.scholaris.ca]
method refinement for N-Nitrosopiperidine analysis in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the analysis of N-Nitrosopiperidine (NPIP) in complex matrices. It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound (NPIP) in complex matrices?
The primary challenges stem from the need for ultra-trace level quantification, often at nanogram (ng) or parts-per-billion (ppb) levels, as required by regulatory agencies.[1][2] Complex sample matrices, such as those in pharmaceuticals, food, and cosmetics, introduce interfering components that can cause matrix effects, leading to inaccurate quantification.[1][2] Furthermore, the diverse physicochemical properties of nitrosamines necessitate tailored sample preparation and analytical methods to achieve adequate recovery and chromatographic resolution.[1][2]
Q2: Which analytical technique is better for NPIP analysis: GC-MS/MS or LC-MS/MS?
The choice depends on the specific characteristics of the NPIP and the sample matrix. Both techniques are widely used and offer the high sensitivity and selectivity required for trace-level analysis.[3]
-
GC-MS/MS is well-suited for volatile and semi-volatile nitrosamines.[4] It often provides robust and reliable results.
-
LC-MS/MS is necessary for less volatile or thermally sensitive analytes.[2] It has become the most prevalent method for nitrosamine (B1359907) analysis due to its versatility and high sensitivity.[3] High-Resolution Accurate-Mass (HRAM) LC-MS, using technologies like Orbitrap, is particularly effective at selectively determining analytes at low concentrations, even in the presence of high background interference.[5]
Q3: Why are matrix effects a significant concern, and how can they be mitigated?
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte (NPIP) in the mass spectrometer's ion source.[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification.[1][2] Mitigation strategies include:
-
Effective Sample Cleanup: Implementing robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[1]
-
Use of Isotope-Labeled Internal Standards (ISTDs): Using a stable isotope-labeled version of NPIP can compensate for matrix effects and variations in extraction recovery, leading to more accurate and precise results.[1][4]
-
Chromatographic Separation: Optimizing the chromatographic method to separate NPIP from co-eluting matrix components.[1]
Q4: What are the typical regulatory limits for N-nitrosamine impurities?
Regulatory agencies like the FDA and EMA have set stringent limits for nitrosamine impurities due to their classification as probable human carcinogens.[2][3] The International Council for Harmonisation (ICH) M7(R1) guidelines suggest a maximum daily intake for N-nitrosamine impurities in the range of 26.6 ng/day to 96 ng/day, depending on the specific compound and context.[6] This necessitates analytical methods with very low detection and quantification limits.[1]
Troubleshooting Guide
Issue 1: Low or No Recovery of NPIP
-
Question: My recovery of NPIP is consistently low after sample preparation. What are the potential causes and solutions?
-
Answer:
-
Inefficient Extraction: The chosen extraction solvent or technique may not be suitable for the sample matrix.
-
Solution: Experiment with different solvents or consider alternative extraction methods like Dispersive Liquid-Liquid Microextraction (DLLME) or Solid-Phase Extraction (SPE).[1] For polar analytes like nitrosamines, specialized SPE cartridges, such as those containing activated carbon, can be more efficient than traditional C18 cartridges.[7]
-
-
Poor SPE Performance: The SPE protocol may be suboptimal.
-
Solution: Ensure the SPE cartridge is properly conditioned. Optimize the wash step to remove interferences without eluting the analyte, and test different elution solvents to ensure complete recovery of NPIP.
-
-
Analyte Degradation: NPIP may be sensitive to temperature, light, or pH during sample processing.
-
Solution: Minimize sample exposure to high temperatures and UV light. Ensure the pH of the extraction and final solutions is controlled.
-
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I'm observing significant variability between replicate injections. What could be causing this?
-
Answer:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate the sample preparation workflow where possible to improve consistency.[1] Ensure thorough mixing and consistent execution of each step.
-
-
Instrumental Instability: The analytical instrument itself may be a source of variability.
-
Solution: Check the performance of the autosampler for precise injection volumes and the stability of the mass spectrometer's detector.[1]
-
-
Variable Matrix Effects: Inconsistent levels of matrix components between samples can cause fluctuating ion suppression or enhancement.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: The NPIP peak in my chromatogram is tailing or fronting, making integration difficult. What should I investigate?
-
Answer:
-
Co-elution with Matrix Components: An interfering compound from the matrix may be eluting at the same time as NPIP.
-
Solution: Adjust the chromatographic gradient to improve separation.[1] Consider using a different column chemistry, such as a biphenyl (B1667301) phase, which can offer alternative selectivity compared to a C18 column.[8]
-
-
Column Overload: Injecting too much sample or analyte can lead to poor peak shape.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: The analytical column may be contaminated or have reached the end of its lifespan.
-
Solution: Implement a column wash procedure. If the problem persists, replace the column.
-
-
Quantitative Data Summary
The performance of an analytical method is defined by its ability to reliably detect and quantify the analyte. The tables below summarize typical performance parameters for NPIP analysis from various studies.
Table 1: Performance of LC-MS/MS Methods for NPIP Analysis
| Matrix Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Sartan Drug Products | 20 ng/g | 50 ng/g | 80 - 120% | [9] |
| Drinking Water | 0.4 ng/L | 1.2 ng/L | 78% | [10] |
| Wastewater | 0.4 ng/L | 1.2 ng/L | 75% | [10] |
| Drug Product | N/A | 0.1 ng/mL (LLOQ) | 89.5 - 112.0% | [11] |
Table 2: Performance of GC-MS/MS Methods for NPIP Analysis
| Matrix Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| Methylene Chloride (Standard) | 0.28 pg on-column (IDL) | N/A | 0.9998 | [12] |
| Active Pharmaceutical Ingredients (APIs) | 0.15–1.00 ng/mL | 0.45–3.00 ng/mL | N/A | [6] |
N/A: Not Available in the cited source. LLOQ: Lower Limit of Quantification. IDL: Instrument Detection Limit.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for NPIP in Pharmaceutical Tablets
This protocol provides a general guideline and may require optimization for specific drug product matrices.[1][5]
-
Sample Preparation:
-
Weigh and grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to one dose into a centrifuge tube.
-
Add an appropriate volume of extraction solvent (e.g., methanol (B129727) or methanol/water mixture).
-
Spike with a stable isotope-labeled internal standard for NPIP.
-
Vortex for 5 minutes and sonicate for 10-15 minutes to ensure complete extraction.[3]
-
Centrifuge at 4000 RPM for 15 minutes to pellet insoluble excipients.[5]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]
-
-
LC-MS/MS Parameters:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1]
-
Gradient: A suitable gradient to separate NPIP from matrix components (e.g., 5% B to 95% B over 10 minutes).[1]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
MRM Transitions: Monitor appropriate precursor and product ions for NPIP (e.g., m/z 115 -> 69) and its labeled internal standard.[11]
-
Protocol 2: General GC-MS/MS Method for NPIP in Cured Meat
This protocol is a general guideline based on a Dispersive Liquid-Liquid Microextraction (DLLME) sample preparation method.[1]
-
Sample Preparation (DLLME):
-
Homogenize 5 g of the cured meat sample.
-
Mix the homogenized sample with 10 mL of an extraction solvent (e.g., acetonitrile).
-
Add a salting-out agent (e.g., NaCl) and vortex vigorously.
-
Centrifuge the sample to separate the layers.
-
Transfer the supernatant (acetonitrile layer) to a new tube for analysis.
-
-
GC-MS/MS Parameters:
-
GC System: Capillary GC with a suitable column for semi-volatile compounds.
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) in positive mode. A softer electron energy (e.g., 40 eV) may improve results for some nitrosamines.[12]
-
SRM Transitions: Monitor appropriate precursor and product ions for NPIP (e.g., m/z 114 -> 84).[13]
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound (NPIP).
Caption: A decision tree outlining troubleshooting steps for low NPIP recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ez.restek.com [ez.restek.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to N-Nitrosopiperidine Detection Methods
The detection and quantification of N-nitrosamine impurities, such as N-Nitrosopiperidine (NPIP), in pharmaceutical products have become a critical focus for regulatory bodies and drug manufacturers worldwide due to their classification as probable human carcinogens.[1][2] The need for highly sensitive, selective, and validated analytical methodologies is paramount to ensure patient safety and regulatory compliance.[1][3] This guide provides an objective comparison of the predominant analytical techniques for NPIP detection, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), supported by experimental data and detailed protocols.
At a Glance: Performance of Leading Analytical Methods
The selection of an analytical method for NPIP detection is often a trade-off between sensitivity, sample matrix compatibility, and instrument availability. Both LC-MS/MS and GC-MS/MS have demonstrated the ability to achieve the low detection limits required for regulatory compliance.[3][4] Below is a summary of their performance characteristics based on validated methods.
Table 1: Comparative Performance Data for this compound (NPIP) Detection
| Parameter | LC-MS/MS Method | GC-MS/MS Method |
| Limit of Quantitation (LOQ) | 0.1 ng/mL (equivalent to 0.05 µg/g in drug product)[5][6] | 50 ng/g[7] |
| Limit of Detection (LOD) | 20 ng/g[7] | Not explicitly stated for NPIP, but low pg on-column sensitivity reported for other nitrosamines[8] |
| Linearity (Correlation Coefficient) | >0.998 over 0.1-20 ng/mL[5][6] | ≥0.999 over 1-50 pg on-column[8] |
| Accuracy (Recovery) | 89.5% - 112.0%[5][6] | 70% - 130%[9] |
| Precision (%RSD) | 0.61% - 4.42% (Intra-day, n=6)[5][6] | ≤20% at 30 ppb level[9] |
The Workflow: From Sample to Result
The analytical workflow for detecting NPIP involves several critical stages, from sample preparation to data analysis. Each step is crucial for achieving accurate and reliable results. The general process is applicable to both LC-MS/MS and GC-MS/MS, with variations primarily in the chromatographic separation and ionization techniques.
Method Comparison: LC-MS/MS vs. GC-MS/MS
Choosing between LC-MS/MS and GC-MS/MS depends on various factors, including the physicochemical properties of the analyte and the sample matrix, as well as the desired sensitivity and throughput.[4][9]
Detailed Experimental Protocols
The following protocols are representative examples for the analysis of this compound and other nitrosamines in pharmaceutical products.
Protocol 1: LC-MS/MS Method
This method is adapted from validated procedures for the quantification of multiple nitrosamine (B1359907) impurities in drug products.[5][6][10]
1. Sample Preparation:
-
Weigh and transfer the powdered content of a drug product capsule to a volumetric flask.
-
Dissolve the sample in a diluent, typically a mixture of Methanol and Water (e.g., 1:1, v/v).[5]
-
Sonicate for a specified time to ensure complete dissolution and extraction.
-
Centrifuge the solution and filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF or PTFE) into an HPLC vial for analysis.[5][7]
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system such as the SCIEX ExionLC or equivalent.[6]
-
Column: A column providing good retention and peak shape for polar analytes, such as a Phenomenex Kinetex F5 (50 x 2.1 mm, 2.6 µm) or an Acclaim 120 C18 (4.6 x 150 mm, 3 µm).[5][10]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10 µL.
-
Elution: A gradient elution program is typically used to separate the analytes.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX Triple Quad 4500.[6]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used.[3][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for NPIP: Precursor Ion (Q1) m/z 115.1 -> Product Ion (Q3) m/z 69.0.[5][6]
Protocol 2: GC-MS/MS Method
This protocol is based on methods developed for screening nitrosamine impurities in drug substances and products.[8][9]
1. Sample Preparation:
-
Dissolve a known amount of the drug substance or product in a suitable organic solvent, such as Dichloromethane (MeCl2).[9]
-
Fortify the sample with an internal standard solution.
-
For samples not soluble in organic solvents, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[4][9]
-
Transfer the final extract into a GC vial for analysis.
2. Chromatographic Conditions:
-
GC System: An Agilent 8890 GC or equivalent.[9]
-
Column: A low-bleed capillary column such as an Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is employed, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 240-260°C.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole GC-MS/MS system such as the Thermo Scientific TSQ Duo or Agilent 7010B.[8][9]
-
Ionization Source: Electron Ionization (EI). A "soft" electron energy (e.g., 40 eV) can improve results for labile compounds like nitrosamines.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for NPIP: Specific precursor and product ions would be selected based on the fragmentation pattern of NPIP under EI conditions. For example, the molecular ion at m/z 114 would be a likely precursor.[12]
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful and sensitive techniques capable of detecting and quantifying this compound at the trace levels required by regulatory agencies.[3][4] LC-MS/MS is often preferred for its applicability to a broader range of nitrosamines without the need for derivatization and its reduced risk of thermal degradation of analytes.[4] GC-MS/MS remains a robust and highly selective alternative, particularly for volatile nitrosamines in clean sample matrices.[4][8] The ultimate choice of method will depend on the specific application, available instrumentation, and the properties of the drug product being analyzed. The validation of any chosen method according to ICH guidelines is a critical requirement to ensure data reliability and regulatory acceptance.[13]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. lcms.cz [lcms.cz]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ez.restek.com [ez.restek.com]
- 13. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of N-Nitrosopiperidine (NPIP) Measurement Methods
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of N-Nitrosopiperidine (NPIP), a potential human carcinogen, is of paramount importance.[1][2][3] This guide provides an objective comparison of common analytical methods for NPIP quantification, supported by available experimental data from various studies. It aims to assist laboratories in selecting appropriate methods and understanding their performance characteristics in the context of inter-laboratory variability.
Overview of Analytical Techniques
The determination of N-nitrosamine impurities like NPIP at trace levels necessitates highly sensitive and selective analytical methodologies.[4][5] The most widely employed and validated techniques are chromatography-based methods coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): A robust and frequently used technique for the analysis of volatile and semi-volatile nitrosamines, including NPIP.[6][7][8] It offers high selectivity and low detection limits.[6] Variations include headspace GC-MS for more volatile compounds and direct liquid injection, which is suitable for a broader range of analytes.[8][9] The use of a triple quadrupole mass spectrometer (GC-MS/MS) is often recommended to handle matrix interferences and achieve the required low detection levels.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the most versatile technique, suitable for a wide array of N-nitrosamines, particularly those that are less volatile or thermally labile.[6][10] LC-MS/MS is a cornerstone for nitrosamine (B1359907) analysis in diverse pharmaceutical products.[4][11]
Inter-Laboratory Comparison Workflow
Inter-laboratory comparison (ILC) or proficiency testing is a critical component of quality assurance for laboratories. It involves the analysis of the same samples by multiple laboratories to evaluate and compare their performance. The general workflow is depicted below.
Performance Data of Analytical Methods for NPIP
The following tables summarize quantitative data on the performance of various analytical methods for the determination of this compound, as reported in different studies. These values can serve as a benchmark for laboratories validating their own methods.
Table 1: Performance of GC-MS/MS Methods for NPIP Analysis
| Study/Source | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Notes |
| Thermo Fisher Scientific[7] | - | - | 0.9998 | Analysis using TSQ Duo GC-MS/MS system with electron ionization. |
| Restek[8] | < 3 ppb | - | > 0.996 | Method developed using Pro EZGC modeling software. |
| Agilent Technologies[9] | - | 2-20 times lower than regulations | - | Using a 7010B triple quadrupole GC/MS. |
| Jung et al. (2021)[12] | < 1 µg/L | - | > 0.99 | Comparison with LC-MS/MS methods. |
Table 2: Performance of LC-MS/MS Methods for NPIP Analysis
| Study/Source | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Notes |
| Jung et al. (2021)[12] | - | - | > 0.99 | APCI-LC-MS/MS method. |
| Ishizaki et al. (2023)[4] | - | - | - | Coupled with on-line in-tube solid-phase microextraction. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized methodologies for the analysis of NPIP using GC-MS/MS and LC-MS/MS.
Sample Preparation
Sample preparation is a critical step that can significantly impact the accuracy and precision of results. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the extraction of nitrosamines from an aqueous sample into an immiscible organic solvent like dichloromethane.
-
Solid-Phase Extraction (SPE): A widely used technique for cleanup and concentration of analytes from complex matrices.
-
Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is adsorbed onto an inert support, and the extraction is performed by passing an organic solvent through the support.[13]
GC-MS/MS Methodology
A typical GC-MS/MS method for NPIP analysis involves the following:
-
Chromatographic Separation:
-
Column: A capillary column, such as a DB-WAX or equivalent, is commonly used.[12]
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless injection is often employed for trace analysis.[12]
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to elute the analytes.[12]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is standard.[7][12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Single Reaction Monitoring (SRM) is used for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for NPIP.[12]
-
Internal Standards: Deuterated analogs of nitrosamines (e.g., this compound-d10) are used for quantification to correct for matrix effects and variations in sample preparation and injection.[14]
-
LC-MS/MS Methodology
A generalized LC-MS/MS protocol for NPIP would include:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is frequently used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common.[12]
-
Analysis Mode: MRM is used to monitor specific transitions for NPIP, ensuring high selectivity and sensitivity.
-
Internal Standards: As with GC-MS/MS, stable isotope-labeled internal standards are crucial for accurate quantification.
-
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of this compound in various matrices. The choice between them often depends on the specific application, the volatility of the nitrosamines of interest, and the laboratory's instrumentation and expertise. As evidenced by inter-laboratory studies on nitrosamines, while the analytical techniques themselves are robust, sample preparation remains a key source of variability.[15] Therefore, meticulous method validation and participation in proficiency testing programs are essential to ensure the generation of reliable and comparable data across different laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DNA Adductome Analysis Identifies this compound Involved in the Etiology of Esophageal Cancer in Cixian, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
A Comparative Analysis of the Carcinogenic Properties of N-Nitrosopiperidine and N-Nitrosodimethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the carcinogenicity of two prevalent N-nitrosamines: N-Nitrosopiperidine (NPIP) and N-Nitrosodimethylamine (NDMA). Both compounds are recognized as potent carcinogens in animal models and are classified as probable human carcinogens. This document synthesizes experimental data on their carcinogenic potency, target organ specificity, and mechanisms of action to offer a comprehensive resource for risk assessment and toxicological research.
Executive Summary
This compound and N-Nitrosodimethylamine are potent carcinogens that induce tumors in a variety of organs in laboratory animals. While both require metabolic activation to exert their carcinogenic effects, they exhibit differences in their primary target organs and carcinogenic potency. NDMA is a well-characterized hepatocarcinogen, also inducing tumors in the kidneys and respiratory tract.[1] NPIP is also a multi-organ carcinogen, with the esophagus and nasal cavity being prominent targets in rats, in addition to the liver.[2] Quantitative data, including tumorigenic dose 50 (TD50) values, indicate that both are potent carcinogens, with their relative potency varying depending on the animal model and specific organ.
Comparative Carcinogenicity Data
The carcinogenic potency of NPIP and NDMA has been evaluated in numerous long-term animal bioassays. The following tables summarize key quantitative data from studies in rats, providing a comparison of their dose-response relationships and tumor incidence.
Table 1: Comparative Carcinogenic Potency (TD50) in Rats
| Compound | Sex | Route of Administration | Target Organ | TD50 (mg/kg body weight/day) | Reference |
| This compound (NPIP) | Male | Oral (drinking water) | Esophagus | 1.43 | [3] |
| Male | Oral (drinking water) | Liver | 1.43 | [3] | |
| Male | Oral (drinking water) | Nasal Cavity | 1.43 | [3] | |
| N-Nitrosodimethylamine (NDMA) | Male | Oral (drinking water) | Liver | 0.07 | [4] |
Note: TD50 is the dose rate that, if administered chronically for a standard lifetime, would induce tumors in 50% of the animals that would have otherwise been tumor-free. A lower TD50 value indicates higher carcinogenic potency.
Table 2: Dose-Response Data for N-Nitrosodimethylamine (NDMA) in Male Rats
This extensive study by Peto et al. (1991) provides detailed dose-response data for NDMA administered in drinking water over the lifetime of the rats.
| Concentration in Drinking Water (ppm) | Estimated Daily Dose (mg/kg bw) | Number of Rats | Liver Tumor Incidence (%) |
| 0 (Control) | 0 | 120 | 2.5 |
| 0.033 | 0.001 | 60 | 3.3 |
| 0.066 | 0.002 | 60 | 5.0 |
| 0.133 | 0.004 | 60 | 8.3 |
| 0.265 | 0.009 | 60 | 18.3 |
| 0.53 | 0.017 | 60 | 36.7 |
| 1.06 | 0.034 | 60 | 60.0 |
| 2.12 | 0.068 | 60 | 83.3 |
| 4.24 | 0.137 | 60 | 95.0 |
| 8.48 | 0.274 | 60 | 98.3 |
| 16.9 | 0.548 | 60 | 100 |
Data adapted from Peto et al., 1991.[4][5]
Table 3: Carcinogenicity of this compound (NPIP) in Rats
Data from various studies illustrate the carcinogenic effects of NPIP. A comprehensive, multi-dose lifetime bioassay comparable to the Peto et al. study for NDMA is not as readily available in the searched literature. However, the following provides an indication of its carcinogenic effects.
| Daily Dose (mg/kg bw) | Route of Administration | Duration of Treatment | Target Organs | Tumor Incidence | Reference |
| ~4 | Oral (drinking water) | 50 weeks | Nasal turbinates, Upper GI tract | Almost 100% | [6] |
| 0.8 | Oral (drinking water) | 50 weeks | Esophagus, Liver | High incidence | [7] |
Metabolic Activation and Signaling Pathways
The carcinogenicity of both NPIP and NDMA is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process, known as α-hydroxylation, is a critical initiating step.
N-Nitrosodimethylamine (NDMA) is primarily metabolized by CYP2E1 and to a lesser extent by CYP2A6.[3][6] This enzymatic reaction introduces a hydroxyl group at the carbon atom alpha to the nitroso group, forming an unstable intermediate. This intermediate then spontaneously decomposes to generate a highly reactive methyldiazonium ion, which is a potent alkylating agent. This ion can then methylate DNA bases, particularly at the O6 and N7 positions of guanine, leading to DNA damage, mutations, and ultimately, tumor initiation.
This compound (NPIP) also undergoes α-hydroxylation, catalyzed by CYP enzymes, including CYP2A6.[2][8] This metabolic activation leads to the formation of an unstable α-hydroxy-N-nitrosopiperidine. This intermediate opens to form a reactive electrophile that can alkylate DNA, forming adducts that contribute to its carcinogenic activity. The preferential activation of NPIP in the esophagus by certain CYP isozymes may contribute to its organ-specific carcinogenicity.[2][8]
Experimental Protocols
The evaluation of the carcinogenic potential of N-nitrosamines is typically conducted through long-term in vivo bioassays in rodents, following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).[3][9]
Key Aspects of a Standard Rodent Carcinogenicity Bioassay:
-
Test System:
-
Species and Strain: Commonly used are rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).[10] The choice of strain can influence the spontaneous tumor rate and susceptibility to the test compound.
-
Animal Husbandry: Animals are housed in controlled environments with specific conditions for temperature, humidity, and light cycle. They receive a standard diet and water ad libitum, unless the test substance is administered through these media.[9]
-
-
Dose Selection and Administration:
-
Dose Levels: At least three dose levels plus a concurrent control group are typically used. The highest dose is usually the Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies.
-
Route of Administration: The route should be relevant to human exposure. For NPIP and NDMA, oral administration via drinking water or gavage is common.[4][6]
-
-
Study Duration and Observations:
-
Duration: The standard duration for a carcinogenicity study in rats is 24 months.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly. Palpation for masses is also performed.
-
-
Pathology and Data Analysis:
-
Necropsy and Histopathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive set of tissues and organs is collected, preserved, and examined microscopically by a pathologist.[9]
-
Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. Survival analysis is also conducted to account for animals that do not survive to the end of the study.
-
Conclusion
Both this compound and N-Nitrosodimethylamine are potent carcinogens, with their activity being dependent on metabolic activation by cytochrome P450 enzymes. While NDMA is a potent hepatocarcinogen, NPIP shows a strong tropism for the esophagus and nasal cavity in rats, in addition to inducing liver tumors. The quantitative data available, particularly the TD50 values, underscore the high carcinogenic potential of both compounds. Understanding the differences in their metabolic pathways and target organ specificity is crucial for accurate risk assessment and for the development of strategies to mitigate human exposure to these hazardous compounds. This guide provides a foundational comparison to aid researchers in these efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: Carcinogenic Potency Database [files.toxplanet.com]
- 3. Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of methylated nitrosopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Carcinogenicity of N-nitrosopyrrolidine: Dose-response study in rats | Semantic Scholar [semanticscholar.org]
- 10. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction Cartridges for N-Nitrosopiperidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of various Solid-Phase Extraction (SPE) cartridges for the analysis of N-Nitrosopiperidine (NPIP), a potential genotoxic impurity of concern in pharmaceuticals, food, and environmental samples. The selection of an appropriate SPE cartridge is critical for achieving accurate, precise, and robust quantification of NPIP. This document summarizes experimental data from various studies to facilitate an informed decision-making process for your analytical needs.
Performance Comparison of SPE Cartridges
The selection of an SPE sorbent for this compound analysis is highly dependent on the sample matrix and the analytical objectives. The following table summarizes the performance of different SPE cartridges for NPIP based on recovery and reproducibility data from various studies.
| SPE Cartridge Type | Sorbent Type | Sample Matrix | Recovery % | Reproducibility (RSD %) | Reference |
| Strata™ Activated Carbon | Activated Carbon | Water | Not explicitly stated for NPIP, but good for polar nitrosamines | Low variability between batches | [1][2][3][4][5] |
| Graphitic Carbon | Graphitic Carbon | Not Specified | Not Specified | 4.5 - 9.0 | [6][7] |
| Strata-X-AW | Polymeric Weak Anion Exchange | Meat Products | Superior results compared to C18, Cyanopropyl, and Oasis HLB | Not Specified | [8] |
| Oasis MCX | Mixed-Mode Cation Exchange | Pharmaceuticals | Inadequate retention for some nitrosamines | Not Specified | [9] |
| Strata-X-C | Mixed-Mode Strong Cation Exchange | Pharmaceuticals | > 80% for most nitrosamines | Not Specified | [9] |
| C18 | Silica-based C18 | Rubber Products | 70.7 - 117.0 (for 13 nitrosamines) | < 10 | [10] |
Note: Direct comparative studies for this compound across all cartridge types are limited. The data presented is a consolidation from various sources and methodologies. "Not Specified" indicates that the information was not available in the reviewed literature.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the solid-phase extraction of this compound. The specific parameters for each step will vary depending on the chosen SPE cartridge and the sample matrix.
Caption: General workflow for this compound analysis using SPE.
Detailed Experimental Protocols
Below are summaries of experimental protocols for some of the key SPE cartridges used for nitrosamine (B1359907) analysis.
Strata™ Activated Carbon (for Water Samples)
This method is based on the protocol for the extraction of polar nitrosamines from water, as described in a Phenomenex application note.[1][2][3][4][5]
-
Cartridge: Strata™ Activated Carbon, 2 g/6 mL.
-
Conditioning:
-
2 washes with 3 mL of Methylene Chloride, soak for 2 minutes.
-
2 washes with 3 mL of Methanol (B129727), soak for 2 minutes.
-
-
Equilibration: 3 washes with 3 mL of Water.
-
Sample Loading: Load 500 mL of the water sample onto the cartridge.
-
Drying: Dry the cartridge for 10 minutes.
-
Elution: Elute with 3 mL of Methylene Chloride and repeat the elution 3 more times for a total volume of 12 mL.
Online SPE with Graphitic Carbon Cartridge
This protocol is a general representation of an online SPE-QQQ method for rapid nitrosamine analysis, as detailed in an Agilent application note.[6][7]
-
Cartridge: Graphitic Carbon.
-
Online SPE System: Agilent RapidFire High-Throughput Mass Spectrometry System.
-
Automated Cycle: The system performs an automated trap, wash, and elute cycle.
-
Wash Step: A wash step is included to remove salts and other interferences.
-
Elution: The trapped analytes are eluted directly into the mass spectrometer.
-
Analysis Time: The entire cycle is optimized for ultra-fast analysis, typically less than 15 seconds per sample.
Strata-X-AW (for Meat Products)
While the full detailed protocol from the Iammarino et al. study was not available in the initial search, the Strata-X-AW is a polymeric weak anion-exchange sorbent. A general protocol for such a sorbent would involve the following steps:
-
Conditioning: The cartridge is typically conditioned with an organic solvent (e.g., methanol) followed by water.
-
Equilibration: The cartridge is equilibrated with a buffer at a specific pH to ensure the sorbent is in the appropriate ionic state.
-
Sample Loading: The pre-treated sample extract is loaded onto the cartridge.
-
Washing: A wash solution is used to remove interferences. Given the sorbent's properties, a 100% organic wash is possible to maximize the removal of matrix components.[8]
-
Elution: The this compound is eluted using a solvent that disrupts the interaction between the analyte and the sorbent, often involving a change in pH or ionic strength.
C18 Cartridge (for Rubber Products)
This method was developed for the determination of 13 N-nitrosamines in rubber products.[10]
-
Sample Preparation: Analytes were extracted from the rubber product with methanol at 60°C for 30 minutes using an ultrasonic technique.
-
Purification: The extract was then purified using a C18 SPE cartridge.
-
Analysis: The purified extract was analyzed by UHPLC-ESI-MS/MS.
Conclusion
The choice of SPE cartridge for this compound analysis is a critical step that significantly impacts the quality of the analytical results. For aqueous samples containing polar nitrosamines, activated carbon cartridges like the Strata™ Activated Carbon show good performance. For rapid, high-throughput analysis, online SPE with graphitic carbon cartridges is a viable option, demonstrating excellent reproducibility. In complex matrices such as meat products, polymeric sorbents like Strata-X-AW have shown superior performance compared to traditional silica-based phases. For pharmaceutical applications, mixed-mode cation exchange cartridges like Strata-X-C have demonstrated high recovery for a range of nitrosamines. Standard C18 cartridges can also be effective, particularly after a suitable sample extraction method is employed.
It is recommended that researchers and scientists validate the chosen SPE method for their specific sample matrix and analytical instrumentation to ensure optimal performance and compliance with regulatory requirements.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Robust Analysis of Nitrosamine Using Strata Extraction | Phenomenex [phenomenex.com]
- 3. Nitrosamine Analysis with Strata Activated Carbon | Phenomenex [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Extracting Nitrosamines and 1-4 Dioxane [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Strata-X-AW Polymeric Solid Phase Extraction | Phenomenex [phenomenex.com]
- 9. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. [Determination of N-nitrosamines in rubber products by solid phase extraction purification and ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-Nitrosopiperidine
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamines, such as N-Nitrosopiperidine (NPIP), as potential genotoxic impurities in pharmaceutical products is a significant safety concern. Regulatory agencies worldwide mandate stringent control and accurate quantification of these impurities at trace levels. Consequently, the development and validation of robust analytical methods are paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. Detailed experimental protocols and comparative performance data are presented to aid in method selection, development, and cross-validation.
Comparative Analysis of Analytical Techniques
Both HPLC-MS and GC-MS are powerful techniques for the trace-level quantification of N-nitrosamines. The choice between the two often depends on the specific characteristics of the analyte, the sample matrix, and the desired performance attributes.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique suitable for a broad range of N-nitrosamines, including those that are less volatile or thermally labile. Coupled with tandem mass spectrometry (MS/MS), it offers high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. Headspace sampling can be employed for clean sample introduction, and when combined with a triple quadrupole mass spectrometer (MS/MS), it can achieve very low detection limits.[1]
Experimental Protocols
Detailed methodologies for both HPLC-MS/MS and GC-MS/MS for the analysis of this compound are provided below. These protocols are based on established and validated methods for nitrosamine (B1359907) analysis in pharmaceutical matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
1. Sample Preparation:
-
Accurately weigh the equivalent of 500 mg of the drug substance or powdered tablets into a 50 mL centrifuge tube.
-
Add 25 mL of methanol (B129727) and sonicate for 30 minutes to ensure complete dissolution of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
2. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system.[2]
-
Column: ACE C18-AR (4.6 mm × 150 mm, 3 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: The specific precursor and product ions for this compound should be optimized for maximum sensitivity and selectivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
1. Sample Preparation:
-
Weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane (B109758) and vortex for 1 minute.
-
Spike with an appropriate internal standard (e.g., this compound-d10).
-
Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and concentrate to 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.[2]
2. Chromatographic and Mass Spectrometric Conditions:
-
GC System: An Agilent 7890B or equivalent.[2]
-
Column: Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm) or equivalent.[2]
-
Inlet Temperature: 230 °C.[2]
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Mass Spectrometer: An Agilent 7000D Triple Quadrupole GC/MS or equivalent.[2]
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
MRM Transitions: Optimized precursor and product ions for this compound are used for quantification and confirmation.
Quantitative Performance Comparison
The following tables summarize the typical quantitative performance characteristics for the HPLC-MS/MS and GC-MS/MS methods for the analysis of this compound. The data is compiled from various validation studies and represents expected performance under optimized conditions.
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | HPLC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1.0 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.3 - 2.0 ng/mL |
| Linearity (r²) | > 0.998 | > 0.997 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Analysis Time | 15 - 25 minutes | 10 - 20 minutes |
Table 2: Summary of Validation Data
| Validation Parameter | HPLC-MS/MS | GC-MS/MS |
| Specificity | High, demonstrated by the absence of interference at the retention time of NPIP. | High, confirmed by specific MRM transitions and retention time. |
| Linearity Range | 0.03 - 50 ng/mL | 2.0 - 50.0 ng/mL |
| Repeatability (%RSD, n=6) | ≤ 5.0% | ≤ 5.6% |
| Intermediate Precision (%RSD) | ≤ 8.0% | ≤ 10.0% |
| Accuracy (Spike Recovery) | 95.2 - 104.5% | 94.1 - 111.2%[3] |
Visualizing the Cross-Validation Workflow
To ensure the reliability and comparability of results obtained from different analytical methods, a cross-validation process is essential. The following diagrams illustrate the logical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.
Caption: Workflow for cross-validation of HPLC-MS/MS and GC-MS/MS methods.
Caption: Logical flow for the cross-validation of analytical methods.
Conclusion
Both HPLC-MS/MS and GC-MS/MS are highly capable and sensitive methods for the quantification of this compound in pharmaceutical products. HPLC-MS/MS offers greater versatility for a wider range of nitrosamines, while GC-MS/MS can provide excellent performance for volatile analytes like NPIP, often with shorter run times.
The selection of the primary analytical method should be based on a thorough risk assessment, considering the properties of the drug substance and product matrix. A comprehensive cross-validation study, as outlined in this guide, is crucial to ensure the generation of reliable and consistent data, ultimately safeguarding patient safety and ensuring regulatory compliance. The presented protocols and performance data serve as a valuable resource for laboratories undertaking the critical task of nitrosamine impurity analysis.
References
A Comparative Analysis of the Metabolic Fates of N-Nitrosopiperidine and N-Nitrosopyrrolidine
A deep dive into the metabolic activation and detoxification of two structurally related nitrosamines reveals key differences that underpin their distinct carcinogenic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the metabolic profiles of N-Nitrosopiperidine (NPIP) and N-Nitrosopyrrolidine (NPYR), supported by experimental data and detailed methodologies.
This compound and N-Nitrosopyrrolidine are cyclic nitrosamines that, despite their structural similarities, exhibit markedly different target organ specificity in carcinogenesis. NPIP is a potent esophageal and nasal carcinogen in rats, while NPYR primarily induces liver tumors.[1][2][3] These differences in carcinogenicity are largely attributed to their distinct metabolic pathways, particularly the efficiency of their metabolic activation in various tissues.
Metabolic Activation: The Critical First Step to Carcinogenesis
The primary route of metabolic activation for both NPIP and NPYR is cytochrome P450 (P450)-catalyzed α-hydroxylation.[1][4][5] This enzymatic reaction occurs on the carbon atom adjacent (alpha) to the nitroso group, leading to the formation of unstable α-hydroxynitrosamines. These intermediates then spontaneously decompose to form reactive electrophiles that can bind to cellular macromolecules, including DNA, to form adducts. It is the formation of these DNA adducts that is considered a critical initiating event in chemical carcinogenesis.[1][6]
Tissue-Specific Metabolic Activation
A key determinant of the organ-specific carcinogenicity of NPIP and NPYR lies in the differential expression and activity of P450 enzymes in various tissues.
-
Esophagus: Rat esophageal microsomes have been shown to efficiently catalyze the α-hydroxylation of NPIP, but not NPYR.[1][2] This preferential activation of NPIP in the esophagus is consistent with its potent esophageal carcinogenicity.[1]
-
Liver: In contrast to the esophagus, rat liver microsomes are capable of activating both NPIP and NPYR.[1][2] This aligns with the observation that NPYR is a potent liver carcinogen.[1]
-
Nasal Mucosa: Studies using rat nasal mucosal microsomes have demonstrated a preferential metabolic activation of NPIP over NPYR.[3][5] This finding supports the role of local metabolic activation in the nasal carcinogenicity of NPIP.[3]
The cytochrome P450 2A3 (CYP2A3) enzyme, which is expressed in the esophagus and nasal mucosa but not in the liver, has been identified as a key enzyme in the preferential activation of NPIP in these tissues.[1][3]
Quantitative Comparison of Metabolic Activation
The efficiency of metabolic activation can be quantitatively compared by examining the kinetic parameters (KM and Vmax) of the α-hydroxylation reaction. A lower KM value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax/KM ratio signifies greater catalytic efficiency.
| Nitrosamine | Tissue/Enzyme | KM (µM) | Vmax (pmol/min/mg protein) | Vmax/KM (pmol/min/mg/µM) | Reference |
| NPIP | Rat Esophageal Microsomes | 312 ± 50 & 1600 ± 312 (biphasic) | - | - | [2] |
| NPYR | Rat Esophageal Microsomes | Not readily activated | - | - | [2] |
| NPIP | Rat Liver Microsomes | - | - | 3.80-4.61 | [2] |
| NPYR | Rat Liver Microsomes | - | - | 3.23 | [2] |
| NPIP | Rat Nasal Olfactory Microsomes | 13.9 - 34.7 | - | 20-37 fold higher than NPYR | [3][5] |
| NPYR | Rat Nasal Olfactory Microsomes | 484 - 7660 | - | [3][5] | |
| NPIP | Expressed CYP2A3 | 61.6 ± 20.5 | - | 153 | [1] |
| NPYR | Expressed CYP2A3 | 1198 ± 308 | - | 6.95 | [1] |
Metabolic Pathways and DNA Adduct Formation
The metabolic activation of NPIP and NPYR leads to the formation of specific metabolites and DNA adducts.
This compound (NPIP) Metabolism:
α-Hydroxylation of NPIP results in the formation of 2-hydroxytetrahydro-2H-pyran (2-OH-THP).[1][2] This unstable intermediate can lead to the formation of the N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) DNA adduct, which has been detected in esophageal cancer patients.[7][8]
N-Nitrosopyrrolidine (NPYR) Metabolism:
The α-hydroxylation of NPYR produces 2-hydroxytetrahydrofuran (B17549) (2-OH-THF).[1][2][9] This can subsequently lead to the formation of various DNA adducts, including N2-(tetrahydrofuran-1-yl)dGuo (N2-THF-dGuo).[10] A number of other DNA adducts derived from NPYR have also been identified in vitro and in vivo.[11][12]
Caption: Metabolic activation pathways of NPIP and NPYR.
Detoxification Pathways
While metabolic activation is crucial for the carcinogenicity of nitrosamines, detoxification pathways also play a significant role in modulating their biological effects. Denitrosation, an enzymatic process that removes the nitroso group, is considered a detoxification pathway for some nitrosamines.[6] However, the specific detoxification pathways for NPIP and NPYR are less well-characterized compared to their activation pathways.
Experimental Protocols
The following provides a general overview of the methodologies employed in the comparative metabolic studies of NPIP and NPYR.
Microsome Preparation
-
Tissue Homogenization: Tissues (e.g., liver, esophagus, nasal mucosa) are excised from laboratory animals (typically rats) and homogenized in a buffered solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
In Vitro Metabolism Assays
-
Incubation: Radiolabeled NPIP or NPYR (e.g., [3H]NPIP or [3H]NPYR) is incubated with the prepared microsomes in the presence of an NADPH-generating system (cofactor for P450 enzymes) at 37°C.
-
Metabolite Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.
-
Metabolite Analysis: The extracted metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioflow detector.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential metabolic activation of this compound as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 7. DNA Adductome Analysis Identifies this compound Involved in the Etiology of Esophageal Cancer in Cixian, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Adducts in Hepatic DNA of Rats Treated with N-Nitrosopyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unmasking N-Nitrosopiperidine Exposure: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to N-Nitrosopiperidine (NPIP), a potent carcinogen found in tobacco smoke, certain foods, and as a potential impurity in some pharmaceuticals. Objective comparison of biomarker performance, supported by experimental data, is presented to aid researchers in selecting the most appropriate methods for their studies.
Executive Summary
The validation of sensitive and specific biomarkers is paramount for accurately assessing human exposure to this compound (NPIP) and understanding its role in carcinogenesis. This guide focuses on the primary validated biomarker, a specific DNA adduct, and compares it with alternative urinary biomarkers. We provide detailed experimental protocols, quantitative data, and visual workflows to support researchers in their study design and execution.
The most robust and specific biomarker for NPIP exposure is the DNA adduct N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) .[1][2] This adduct is a direct result of the metabolic activation of NPIP and its subsequent covalent binding to DNA, representing a key event in the initiation of carcinogenesis. Alternative, less-specific biomarkers include the measurement of unmetabolized NPIP in urine and its urinary metabolite, 4-hydroxynitrosopiperidine . While easier to measure, these urinary markers reflect more recent exposure and may not correlate as directly with the biologically effective dose that leads to genetic damage.
Comparative Analysis of NPIP Exposure Biomarkers
The selection of a biomarker for NPIP exposure depends on the specific research question, the desired window of exposure, and the available analytical resources. The following table summarizes the key characteristics of the primary DNA adduct biomarker and alternative urinary biomarkers.
| Biomarker Category | Specific Biomarker | Matrix | Window of Exposure | Specificity for NPIP | Analytical Method | Key Findings |
| DNA Adducts | N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) | Tissue (e.g., esophageal), Blood (Leukocytes) | Long-term (reflects cumulative damage) | High | LC-MS/MS | Exclusively detected in esophageal cancer patients from a high-incidence area.[1][2] Levels correlate with NPIP exposure and associated mutational signatures.[2] |
| Urinary Metabolites | 4-hydroxynitrosopiperidine | Urine | Short-term (hours to days) | Moderate | GC-TEA, LC-MS/MS | Identified as a metabolite of NPIP in rats.[3] |
| Unmetabolized Compound | This compound (NPIP) | Urine | Short-term (hours) | High (if no other sources) | Isotope dilution online SPE LC-MS/MS | Detected at higher concentrations in the urine of patients with urinary tract infections.[4] |
Metabolic Activation and Carcinogenic Pathway of this compound
NPIP requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP2A3 in the esophagus, which catalyze the α-hydroxylation of NPIP.[5] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to a reactive electrophile, the tetrahydropyridylium ion. This ion can then covalently bind to DNA, forming various adducts, with THP-dG being a major and persistent adduct.[1] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.[2]
Experimental Protocols
Analysis of the THP-dG DNA Adduct by LC-MS/MS
This protocol is based on the methodology described for DNA adductome analysis.[1]
a. DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from tissue or cell samples using standard phenol-chloroform extraction or commercial kits.
-
The purified DNA is quantified using UV spectrophotometry.
-
For adduct analysis, DNA is enzymatically hydrolyzed to nucleosides. This is typically a two-step process:
-
Incubation with nuclease P1 to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Subsequent incubation with alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.
-
b. Stable Isotope-Labeled Internal Standard:
-
A stable isotope-labeled internal standard, such as [15N5]THP-dG, is synthesized and added to the hydrolyzed DNA sample.[1] This is crucial for accurate quantification by isotope dilution mass spectrometry.
c. LC-MS/MS Analysis:
-
Chromatography: The hydrolyzed DNA sample is injected into a liquid chromatography system. Separation of the THP-dG adduct from the normal deoxynucleosides is typically achieved using a C18 reverse-phase column with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small amount of a modifier like formic acid.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for triple quadrupole instruments or by monitoring the accurate mass in high-resolution instruments. The specific precursor-to-product ion transitions for both the native THP-dG and its isotope-labeled internal standard are monitored for quantification. For THP-dG, the transition of m/z 352.18 -> 236.12 has been reported.[1]
Analysis of Unmetabolized NPIP in Urine by Online SPE LC-MS/MS
This protocol is adapted from methods for analyzing N-nitrosamines in urine.[4]
a. Sample Preparation:
-
Urine samples are collected and stored frozen until analysis.
-
Prior to analysis, samples are thawed and centrifuged to remove particulate matter.
-
An isotope-labeled internal standard (e.g., this compound-d10) is added to the urine sample for accurate quantification.
b. Online Solid-Phase Extraction (SPE):
-
The urine sample is directly injected into an online SPE system coupled to the LC-MS/MS.
-
The SPE cartridge (e.g., a polymeric reversed-phase sorbent) traps the NPIP while salts and other polar interferences are washed away.
-
After the washing step, a valve switches the mobile phase flow to elute the trapped NPIP from the SPE cartridge onto the analytical LC column.
c. LC-MS/MS Analysis:
-
Chromatography: The eluted NPIP is separated on a C18 or similar reverse-phase column using a gradient of water and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: A tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or ESI source is used. APCI can sometimes provide better sensitivity for certain nitrosamines.[4]
-
Detection: The instrument is operated in MRM mode, monitoring the specific precursor-to-product ion transitions for NPIP and its labeled internal standard.
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for the validation of a biomarker for NPIP exposure, from sample collection to data analysis.
Conclusion
The validation of biomarkers for this compound exposure is crucial for both etiological research and regulatory toxicology. The DNA adduct THP-dG stands out as a highly specific and relevant biomarker of the biologically effective dose of NPIP. While the analysis of urinary NPIP and its metabolites offers a less invasive and simpler alternative for assessing recent exposure, these markers lack the direct link to the pro-mutagenic events that THP-dG represents. The choice of biomarker and analytical methodology should be carefully considered based on the specific objectives of the study. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA Adductome Analysis Identifies this compound Involved in the Etiology of Esophageal Cancer in Cixian, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elevated urinary levels of carcinogenic N-nitrosamines in patients with urinary tract infections measured by isotope dilution online SPE LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the accuracy and precision of a developed N-Nitrosopiperidine assay
A Comparative Guide to the Analysis of N-Nitrosopiperidine (NPIP)
This guide provides a comparative analysis of common analytical methodologies for the quantification of this compound (NPIP), a potential human carcinogen of significant concern in the pharmaceutical and food industries. The following sections detail the accuracy, precision, and experimental protocols for several widely used techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate assay for their specific needs.
Performance Comparison of NPIP Assays
The selection of an analytical method for NPIP quantification is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the performance characteristics of three common techniques: Gas Chromatography-Thermal Energy Analyzer (GC-TEA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Summary of Quantitative Performance Data for NPIP Assays
| Parameter | GC-TEA | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.05 ng/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 0.1 ng/mL | ~30 ng/mL |
| Accuracy (Recovery) | 95-105% | 98.7-104.3% | 90-110% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Selectivity | High | Very High | Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent typical procedures and may require optimization for specific sample matrices.
Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
The GC-TEA method is a highly sensitive and specific technique for the detection of N-nitrosamines. The TEA detector is selective for compounds that can be pyrolyzed to produce a nitrosyl radical (NO•).
Sample Preparation:
-
A 1g sample is spiked with an internal standard (e.g., N-nitroso-di-n-propylamine).
-
The sample is extracted with dichloromethane.
-
The extract is concentrated and cleaned up using a solid-phase extraction (SPE) cartridge.
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for GC injection.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode.
-
Oven Temperature Program: Initial temperature of 40°C, ramped to 220°C.
-
Detector: Thermal Energy Analyzer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and is suitable for a wide range of sample matrices.
Sample Preparation:
-
A 1 mL liquid sample or a 1g solid sample is mixed with an internal standard.
-
Proteins are precipitated using acetonitrile (B52724).
-
The supernatant is filtered and directly injected into the LC-MS/MS system.
Instrumentation:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for NPIP and the internal standard are monitored.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and less complex method, though it generally offers lower sensitivity and selectivity compared to GC-TEA and LC-MS/MS.
Sample Preparation:
-
The sample is extracted with a suitable solvent (e.g., methanol).
-
The extract is filtered through a 0.45 µm filter before injection.
Instrumentation:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Detector: UV detector set to the wavelength of maximum absorbance for NPIP (typically around 230 nm).
Logical Relationship for Method Selection
The choice of an appropriate NPIP assay depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
A Comparative Guide to Mass Spectrometry Ionization Sources for the Analysis of N-Nitrosopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various mass spectrometry ionization sources for the quantitative analysis of N-Nitrosopiperidine (NPIP), a potential mutagenic impurity of concern in pharmaceutical products and environmental samples. The selection of an appropriate ionization source is critical for achieving the required sensitivity, specificity, and robustness in analytical methods. This document presents a summary of performance data from experimental studies, detailed methodologies, and a visual workflow to aid in the selection process.
Performance Comparison of Ionization Sources
| Ionization Source | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Precision (RSD %) | Key Advantages | Key Limitations |
| EI (GC-MS/MS) | >0.99 | < 1 | Not Specified | 108.66 ± 9.32 | < 6 | Excellent linearity and sensitivity for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; potential for fragmentation. |
| APCI (LC-MS/MS) | >0.99 | Not Specified | Not Specified | Not Specified | Not Specified | Efficient for relatively non-polar and volatile compounds; tolerant to higher flow rates.[1] | Less suitable for highly polar and thermally labile compounds.[2] |
| ESI (LC-MS/MS) | >0.99 | Not Specified | Not Specified | Not Specified | Not Specified | Excellent for polar and thermally labile compounds.[1] | Can be susceptible to ion suppression from matrix components. |
| APPI (LC-MS/MS) | Not Available | Not Available | Not Available | Not Available | Not Available | Effective for non-polar and weakly polar compounds; less susceptible to matrix effects than ESI. | May have lower ionization efficiency for highly polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following are summaries of the experimental protocols used in the comparative analysis of EI, APCI, and ESI for this compound.
Sample Preparation (for all methods)
A standard stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Working standards are prepared by serial dilution of the stock solution. For analysis in complex matrices like artificial saliva, the standards are prepared in that matrix.
Electron Ionization (EI) with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Instrumentation : A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program : An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280°C.
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Instrumentation : A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate : Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive ion APCI.
-
APCI Source Parameters :
-
Corona Discharge Current : ~5 µA.
-
Vaporizer Temperature : 350-450°C.
-
Sheath and Auxiliary Gas : Nitrogen.
-
-
Acquisition Mode : MRM for quantification.
-
Electrospray Ionization (ESI) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation : The same LC conditions as for APCI are generally used to allow for a direct comparison.
-
Mass Spectrometry :
-
Ionization Mode : Positive ion ESI.
-
ESI Source Parameters :
-
Ion Spray Voltage : ~3.0-5.0 kV.
-
Capillary Temperature : 250-350°C.
-
Sheath and Auxiliary Gas : Nitrogen.
-
-
Acquisition Mode : MRM for quantification.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for comparing different ionization sources for the analysis of this compound.
Caption: Workflow for comparing mass spectrometry ionization sources.
Conclusion
The choice of ionization source for the analysis of this compound is dependent on the specific requirements of the analytical method, including the sample matrix, required sensitivity, and available instrumentation.
-
EI-GC-MS/MS demonstrates excellent performance for the analysis of this compound, offering high sensitivity and linearity.[3] It is a robust choice for volatile analytes in clean matrices.
-
APCI-LC-MS/MS is a strong candidate for the analysis of this compound, particularly due to the compound's moderate polarity and volatility.[1] It often provides a good balance of sensitivity and robustness, especially in complex matrices where ESI might suffer from ion suppression.
-
ESI-LC-MS/MS is also a viable technique, especially with modern instruments that have improved source designs to mitigate matrix effects.[3] Its suitability will depend on the sample matrix and the required limits of detection.
-
APPI-LC-MS/MS , while lacking direct comparative data for this compound, should be considered for applications where the sample matrix is complex and known to cause significant ion suppression with ESI or APCI. Its utility for non-polar and moderately polar compounds makes it a potentially valuable tool.
For routine quality control and regulatory submissions, a validated method using any of these ionization sources can be appropriate. However, based on the available data, EI-GC-MS/MS and APCI-LC-MS/MS appear to be the most robust and sensitive techniques for the quantitative analysis of this compound. Method development and validation should always be performed to confirm the suitability of the chosen ionization source for the specific application.
References
Navigating Carcinogenicity: A Comparative Guide to In Vitro Models for Predicting N-Nitrosopiperidine-Induced Cancer
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in vitro models for predicting the carcinogenic potential of N-Nitrosopiperidine (NPIP). By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the selection of the most appropriate models for robust and reliable safety assessments.
This compound (NPIP), a cyclic nitrosamine, is a potent carcinogen in various animal models, with the esophagus being a primary target.[1][2][3] Its carcinogenic activity is dependent on metabolic activation, a critical factor that must be considered when selecting and validating in vitro predictive models. This guide delves into a comparative analysis of established and emerging in vitro systems, providing a framework for their effective utilization in carcinogenicity prediction.
The Molecular Cascade of NPIP-Induced Carcinogenesis
The carcinogenic journey of NPIP begins with its metabolic activation, primarily through α-hydroxylation catalyzed by cytochrome P450 (P450) enzymes.[1][4] This initial step is the gateway to the formation of DNA-reactive intermediates. The resulting unstable α-hydroxy-NPIP spontaneously decomposes, yielding electrophilic species that readily bind to DNA, forming adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, ultimately initiating the process of carcinogenesis.
Below is a diagram illustrating the key steps in the metabolic activation and carcinogenic pathway of this compound.
Comparative Analysis of In Vitro Models
The selection of an appropriate in vitro model is paramount for accurately predicting NPIP's carcinogenic potential. The following sections compare traditional and advanced models, highlighting their respective strengths and limitations.
Traditional 2D Cell Culture vs. Advanced 3D Models
Conventional two-dimensional (2D) cell cultures have long been the workhorses of in vitro toxicology. However, their limitations in recapitulating the complex three-dimensional (3D) architecture and cell-cell interactions of native tissues are well-documented.[5] This has led to the development and adoption of more physiologically relevant 3D models, such as spheroids and organoids.[6][7][8]
Table 1: Comparison of 2D and 3D In Vitro Models
| Feature | 2D Monolayer Cultures | 3D Spheroids | 3D Organoids |
| Cellular Organization | Flattened, artificial morphology | Spherical aggregates with some cell-cell interaction | Self-organized, complex structures mimicking organ architecture[8] |
| Physiological Relevance | Low | Moderate | High[8][9] |
| Metabolic Activity | Often low, may require exogenous metabolic activation (S9) | Higher than 2D, but can have necrotic cores[5] | Express functional xenobiotic-metabolizing enzymes (e.g., CYPs)[9] |
| Predictive Accuracy | Lower, prone to false negatives for compounds requiring metabolic activation | Improved over 2D models[5] | Considered more predictive of in vivo responses[9] |
| Culture Complexity & Cost | Simple and low-cost | Moderately complex and more expensive than 2D | Complex and highest cost |
Recent studies have demonstrated that 3D HepaRG spheroids are more sensitive than their 2D counterparts in detecting the genotoxicity of nitrosamines that require metabolic activation.[10] This increased sensitivity is attributed to the higher metabolic capacity of cells in a 3D environment.[10]
Key Genotoxicity Assays for NPIP Evaluation
Several well-established genotoxicity assays can be employed to assess the DNA-damaging potential of NPIP and its metabolites. The choice of assay depends on the specific endpoint of interest.
Table 2: Overview of Key Genotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects mutations that restore the ability of histidine-requiring Salmonella typhimurium strains to grow in a histidine-free medium. Requires metabolic activation (S9 mix) for pro-carcinogens like NPIP.[4][11][12] | Gene mutations (point mutations, frameshifts) | Rapid, cost-effective, and widely accepted for screening. | Bacterial system lacks mammalian metabolism and DNA repair mechanisms. Prone to false negatives for some nitrosamines under standard conditions.[13] |
| Micronucleus Assay | Detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division, forming micronuclei.[14][15] | Chromosomal damage (clastogenicity and aneugenicity) | Can be performed in various cell types, including metabolically competent cells like HepaRG.[14][16] High-throughput flow cytometry-based methods are available.[14] | Requires cell division for micronucleus formation. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail."[17][18][19][20] | DNA strand breaks (single and double), alkali-labile sites | Highly sensitive for detecting a broad range of DNA damage. Can be adapted to detect specific types of DNA lesions.[18][20] | Does not directly measure mutations. Can be influenced by cytotoxicity. |
Experimental Data Summary
The following table summarizes available quantitative data relevant to the in vitro and in vivo assessment of NPIP. A direct comparison of in vitro potency across different models is challenging due to variations in experimental conditions. However, the data provides a valuable reference for model validation.
Table 3: Quantitative Data for this compound (NPIP)
| Parameter | Species/System | Value | Reference |
| TD50 (in vivo carcinogenic potency) | Rat | 1.43 mg/kg/day | [21] |
| TD50 (in vivo carcinogenic potency) | Mouse | 1.3 mg/kg/day | [21] |
| Metabolic Rate (α-hydroxylation) | Rat esophageal microsomes | 40-fold higher for NPIP vs. NPYR | [2] |
| KM (NPIP α-hydroxylation) | Rat esophageal microsomes | 312 ± 50 µM and 1600 ± 312 µM (biphasic) | [2] |
| KM (NPIP α-hydroxylation) | Expressed CYP2A3 | 61.6 ± 20.5 µM | [2] |
Experimental Workflow for Model Validation
Validating an in vitro model for predicting NPIP-induced carcinogenesis requires a systematic approach. The following workflow outlines the key steps, from initial model selection to comparative analysis with in vivo data.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Enhanced Ames Test for this compound
The enhanced Ames test is recommended for nitrosamines to improve the sensitivity of detection.[11][13]
-
Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2 uvrA (pKM101) are often used.[12]
-
Metabolic Activation: A pre-incubation method with a higher concentration (e.g., 30%) of hamster or rat liver S9 fraction is recommended.[11][12] The S9 fraction should be prepared from rodents treated with a combination of phenobarbital (B1680315) and β-naphthoflavone to induce P450 enzymes.[11]
-
Procedure:
-
Prepare overnight cultures of the bacterial tester strains.
-
In a test tube, combine the bacterial culture, the test substance (NPIP at various concentrations), and the S9 mix (or a buffer for the negative control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[11]
-
Add molten top agar (B569324) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In Vitro Micronucleus Assay using HepaRG Cells
This assay assesses the potential of NPIP to cause chromosomal damage in a metabolically competent human cell line.
-
Cell Culture: Culture HepaRG cells as a 2D monolayer or as 3D spheroids.[10][14]
-
Treatment: Expose the HepaRG cells to various concentrations of NPIP for a specified duration (e.g., 24 hours).[14]
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[15]
-
Harvesting and Staining: Harvest the cells, lyse the cytoplasmic membrane, and stain the nuclei and micronuclei with a fluorescent DNA dye.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the frequency of micronucleated cells.[14] A significant increase in the percentage of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay for DNA Damage Detection
The comet assay is a sensitive method for detecting DNA strand breaks induced by NPIP.
-
Cell Preparation: Prepare a single-cell suspension of the chosen cell type (e.g., HepaRG cells) after treatment with NPIP.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nucleoids.[17]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.[19] DNA fragments will migrate away from the nucleus, forming the "comet tail."[19]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.[19]
Organoid Culture and Carcinogenicity Testing
Organoid models offer a more physiologically relevant system for assessing NPIP's carcinogenic potential.
-
Organoid Establishment: Establish organoids from relevant tissues (e.g., esophagus or liver) from adult stem cells.[22] Culture the organoids in a basement membrane extract (e.g., Matrigel) with tissue-specific growth factors.[22][23]
-
NPIP Treatment: Once the organoids are established, treat them with various concentrations of NPIP for a defined period.[22][24]
-
Endpoint Analysis:
-
Viability Assays: Assess cytotoxicity using assays like CellTiter-Glo 3D.[24]
-
Genotoxicity Assessment: Dissociate the organoids into single cells and perform the Comet or Micronucleus assay as described above.
-
DNA Adduct Analysis: Isolate DNA from the treated organoids and use techniques like mass spectrometry to detect and quantify NPIP-specific DNA adducts.
-
Transformation Assays: For long-term studies, assess for carcinogenic transformation by observing changes in morphology, growth characteristics, and by transplanting the treated organoids into immunocompromised mice to check for tumor formation.[9][22]
-
Conclusion
The validation of in vitro models for predicting this compound-induced carcinogenesis is a critical step in moving towards more human-relevant and ethically sound safety assessments. While traditional assays like the enhanced Ames test provide valuable initial screening data, the integration of more advanced, metabolically competent 3D models such as HepaRG spheroids and tissue-specific organoids offers a more nuanced and predictive evaluation of NPIP's carcinogenic risk. By carefully selecting a battery of tests that probe different mechanistic endpoints and by rigorously comparing the in vitro data with available in vivo information, researchers can build a robust framework for the reliable prediction of NPIP-induced carcinogenesis. This comparative guide provides the necessary tools and information to navigate the complexities of in vitro carcinogenicity testing and to make informed decisions in the selection and application of these powerful predictive models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Spheroid vs. Organoid: What's the Difference and Definition? [corning.com]
- 7. Spheroids and 3D Organoids Cell Cultures: The Main Differences [blog.darwin-microfluidics.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. jrfglobal.com [jrfglobal.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound: Carcinogenic Potency Database [files.toxplanet.com]
- 22. researchgate.net [researchgate.net]
- 23. stemcell.com [stemcell.com]
- 24. pubs.acs.org [pubs.acs.org]
Comparative Analysis of N-Nitrosopiperidine (NPIP) Levels Across Diverse Food Categories
A comprehensive review of scientific literature reveals the varying concentrations of N-Nitrosopiperidine (NPIP), a potential human carcinogen, across a range of food products. This guide synthesizes quantitative data, details the experimental methodologies used for detection, and provides a visual representation of the analytical workflow to support researchers, scientists, and drug development professionals in understanding the landscape of NPIP contamination in the food supply.
Quantitative Data Summary
The following table summarizes the reported levels of this compound in different food categories. It is important to note that concentrations can vary significantly based on processing methods, storage conditions, and the presence of precursors like piperidine, which is naturally found in black pepper.
| Food Category | Specific Product | NPIP Concentration (µg/kg) | Reference(s) |
| Meat Products | Cooked Bacon | 0.08 - 0.25 | [1] |
| Fried Bacon Fat | 1 | [1] | |
| Mettwurst Sausage | 20 - 60 | [1] | |
| Bologna | 14 - 50 | [1] | |
| Wieners | 15 - 50 | [1] | |
| Meatloaf | 50 | [1] | |
| Cooked Sausages (with 150 mg/kg nitrite) | 2.6 | [2] | |
| Processed Pork (unspecified) | 1.50 - 4.26 | [3] | |
| Smoked Speck | 1.0 - 10.0 | [4] | |
| Fermented Sausages | Generally higher than cooked sausages | [5] | |
| Fish and Seafood | Smoked Cod | < 1.0 | [1] |
| Smoked Fish (unspecified) | 0.3 - 25 | [6] | |
| Salted and Dried Grouper | 81 | [7] | |
| Salted Fish (China) | 0.028 - 4540 (total volatile nitrosamines) | [8] | |
| Dairy Products | Various Cheeses | 2 - 11 | [1] |
| Spices | Dry premixed cures with spices and sodium nitrite (B80452) | up to 3000 | [1] |
| White pepper mixture with nitrite curing salt (after 2 months) | 0.0098 | [9] |
Experimental Protocols
The determination of NPIP levels in food matrices is primarily accomplished through chromatographic techniques coupled with highly sensitive detectors. The two most common methods are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
This method is highly specific for the detection of N-nitroso compounds.
Sample Preparation:
-
Extraction: A homogenized food sample (typically 10-25 g) is mixed with a solution of aqueous sodium hydroxide.[10] The mixture is then subjected to liquid-liquid extraction with a solvent such as dichloromethane (B109758) to isolate the nitrosamines.[3] For some matrices, a steam distillation step under vacuum may be employed.
-
Cleanup: The resulting organic extract is washed with an acidic buffer to remove interfering amines.[3] It is then dried over anhydrous sodium sulfate.
-
Concentration: The extract is concentrated using a Kuderna-Danish concentrator to a small volume (e.g., 1 mL) to enhance the sensitivity of the analysis.[10] For some applications, a silica (B1680970) gel column cleanup step is performed before the final concentration.[10]
Instrumental Analysis:
-
Gas Chromatograph (GC): The concentrated extract is injected into a GC equipped with a capillary column suitable for separating volatile compounds.
-
Thermal Energy Analyzer (TEA): As the separated compounds elute from the GC column, they enter the TEA. Here, the N-nitroso bond is pyrolytically cleaved, releasing a nitric oxide (NO) radical. This NO radical then reacts with ozone to produce excited nitrogen dioxide, which emits light upon returning to its ground state. The intensity of this light is proportional to the amount of the N-nitroso compound present.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is increasingly used for the analysis of a wide range of nitrosamines.
Sample Preparation:
-
Extraction: Similar to the GC-TEA method, the food sample is first homogenized. A popular and efficient extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with acetonitrile (B52724) followed by a salting-out step.
-
Cleanup: The extracted sample undergoes dispersive solid-phase extraction (d-SPE) using a combination of sorbents to remove interfering matrix components like fats and pigments.
-
Final Preparation: The cleaned-up extract is then filtered and diluted with a suitable solvent before injection into the LC-MS/MS system.
Instrumental Analysis:
-
Liquid Chromatograph (LC): The sample extract is injected into an LC system, typically a high-performance liquid chromatograph (HPLC) or an ultra-high-performance liquid chromatograph (UHPLC), equipped with a C18 reversed-phase column. A mobile phase gradient, often consisting of water and methanol (B129727) or acetonitrile with a small amount of formic acid, is used to separate the target analytes.[12]
-
Tandem Mass Spectrometer (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for NPIP is selected and fragmented, and a characteristic product ion is monitored for quantification, providing a high degree of certainty in the identification and measurement of the analyte.[13]
Visualizing the Analytical Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound in food samples.
References
- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the Contents of Nε-carboxymethyllysine, Nε-carboxyethyllysine, and N-nitrosamines in Commercial Sausages on the Chinese Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SALTED FISH - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Volatile N-nitrosamines and their precursors in Chinese salted fish--a possible etological factor for NPC in china - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Various Inhibitors on N-Nitrosopiperidine Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effectiveness of different chemical inhibitors on the formation of N-Nitrosopiperidine (NPIP), a carcinogenic nitrosamine. The information presented herein is compiled from various studies to assist researchers in understanding the mechanisms of inhibition and in the design of effective mitigation strategies.
This compound is a potent carcinogen that can form when piperidine (B6355638), a secondary amine, reacts with a nitrosating agent, such as nitrite (B80452), under acidic conditions. The presence of NPIP in certain foods, tobacco products, and pharmaceuticals is a significant health concern. This guide summarizes quantitative data on the inhibitory effects of various compounds, details experimental protocols for their evaluation, and provides visual representations of the underlying chemical and biological pathways.
Quantitative Comparison of Inhibitor Effectiveness
The following table summarizes the reported inhibitory effects of various compounds on the formation of this compound. It is important to note that the effectiveness of these inhibitors can be highly dependent on the experimental conditions, such as pH, temperature, and the presence of other substances like lipids.
| Inhibitor | Concentration | Percent Inhibition of NPIP Formation | Experimental Conditions | Source(s) |
| Ascorbic Acid (Vitamin C) | Not Specified | Total (100%) | In vitro model simulating the human proximal stomach, in the absence of lipid. | |
| Ascorbic Acid | ~1 wt% | >80% | Model study in oral solid dosage forms. | |
| Sodium Ascorbate | ~1 wt% | >80% | Model study in oral solid dosage forms. | |
| α-Tocopherol (Vitamin E) | ~1 wt% | >80% | Model study in oral solid dosage forms. | |
| Caffeic Acid | ~1 wt% | >80% | Model study in oral solid dosage forms. | |
| Ferulic Acid | ~1 wt% | >80% | Model study in oral solid dosage forms. | |
| Coumarin | 100 µM | 63.8% - 98.5% | Inhibition of NPIP α-hydroxylation in rat nasal mucosal microsomes. |
Note: The study by M.C.W. Tomlinson et al. (2002) intriguingly found that in the presence of 10% lipid, ascorbic acid paradoxically promoted the formation of NPIP by approximately 140-fold compared to its absence, highlighting the critical role of the reaction environment.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of NPIP formation and its inhibition.
In Vitro NPIP Formation and Inhibition Assay (Simulated Gastric Conditions)
This protocol is based on the methodology described for assessing nitrosation under conditions simulating the human proximal stomach.
Objective: To evaluate the effect of an inhibitor on the formation of NPIP from piperidine and nitrite in an acidic environment.
Materials:
-
Piperidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Inhibitor stock solution (e.g., Ascorbic acid)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Gas chromatograph with a thermal energy analyzer (GC-TEA)
-
Standard solutions of this compound (NPIP) for calibration
Procedure:
-
Reaction Setup: In a reaction vessel, combine a buffered solution containing piperidine at a known concentration.
-
pH Adjustment: Adjust the pH of the solution to simulate gastric conditions (e.g., pH 2-4) using HCl.
-
Inhibitor Addition: Add the inhibitor to the reaction mixture at the desired final concentration. A control reaction should be run in parallel without the inhibitor.
-
Initiation of Nitrosation: Initiate the reaction by adding a solution of sodium nitrite.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) with constant stirring.
-
Reaction Quenching: Stop the reaction by raising the pH to >9 with a strong base (e.g., NaOH).
-
Extraction: Extract the NPIP from the aqueous solution using an organic solvent such as dichloromethane. Repeat the extraction multiple times for quantitative recovery.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-TEA for the quantification of NPIP.
-
Calculation of Inhibition: Compare the amount of NPIP formed in the presence of the inhibitor to the amount formed in the control reaction to calculate the percentage of inhibition.
Analysis of NPIP by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
The Thermal Energy Analyzer is a highly selective and sensitive detector for nitrosamines.
Instrumentation:
-
Gas Chromatograph equipped with a suitable capillary column (e.g., DB-1701).
-
Thermal Energy Analyzer (TEA) detector.
GC Conditions (Example):
-
Injector Temperature: 220°C
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1-2 µL.
TEA Conditions:
-
Pyrolyzer Temperature: 550°C
-
Interface Temperature: 250°C
-
Ozone Flow: Set according to manufacturer's recommendations.
Quantification:
-
Create a calibration curve using standard solutions of NPIP of known concentrations.
-
Quantify the NPIP in the samples by comparing their peak areas to the calibration curve.
Visualizing the Pathways
Mechanism of this compound Formation and Inhibition
The formation of N-nitrosamines, such as NPIP, typically involves the reaction of a secondary amine with a nitrosating agent. Antioxidants like ascorbic acid can inhibit this process by scavenging the nitrosating species.
Caption: NPIP formation pathway and the inhibitory action of antioxidants.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for screening and quantifying the effectiveness of potential NPIP inhibitors.
comparison of regulatory limits for N-Nitrosopiperidine in different countries
For Immediate Release
A Comprehensive Analysis of International Regulatory Limits for N-Nitrosopiperidine (NPIP), Providing Clarity for Researchers, Scientists, and Drug Development Professionals.
This guide offers a detailed comparison of the regulatory limits for the N-nitrosamine impurity, this compound (NPIP), across key international markets: the United States, Europe, Canada, and Japan. As regulatory scrutiny over nitrosamine (B1359907) impurities in pharmaceuticals, food, and drinking water intensifies, a clear understanding of the varying acceptable intake levels is crucial for ensuring compliance and safeguarding public health.
Pharmaceutical Regulatory Limits: A Harmonized Approach
In the pharmaceutical sector, a harmonized Acceptable Intake (AI) limit for this compound has been established by major regulatory bodies in North America and Europe. This alignment reflects a global consensus on the toxicological assessment of NPIP.
The United States Food and Drug Administration (FDA), Health Canada, and the European Medicines Agency (EMA) have all set an AI limit of 1300 ng/day for NPIP in pharmaceutical products. This limit is based on robust toxicological data and is used as a reference point for "read-across" assessments to determine the acceptable intake of other nitrosamine impurities with similar molecular structures.[1][2]
While Japan's Ministry of Health, Labour and Welfare (MHLW) and the Pharmaceuticals and Medical Devices Agency (PMDA) have not explicitly published a specific AI for NPIP in their publicly available guidance, they have indicated their alignment with international standards, such as the ICH M7 guideline.[3] The PMDA accepts the use of the Carcinogenic Potency Categorization Approach (CPCA) established by the EMA, suggesting that a similarly derived limit for NPIP would be considered acceptable.[3]
Table 1: Comparison of Regulatory Limits for this compound in Pharmaceuticals
| Country/Region | Regulatory Body | Acceptable Intake (AI) Limit (ng/day) |
| United States | Food and Drug Administration (FDA) | 1300 |
| Europe | European Medicines Agency (EMA) | 1300 |
| Canada | Health Canada | 1300 |
| Japan | Ministry of Health, Labour and Welfare (MHLW) / Pharmaceuticals and Medical Devices Agency (PMDA) | Aligned with international standards; specific value not publicly listed. |
Regulatory Limits in Food and Drinking Water: An Evolving Landscape
In contrast to the harmonized regulations for pharmaceuticals, the regulatory landscape for NPIP in food and drinking water is less defined and more varied. Specific limits for NPIP are largely absent, with regulations often focusing on total nitrosamines or other specific compounds like N-nitrosodimethylamine (NDMA).
United States: The U.S. federal government has not established a legal limit for nitrosamines in drinking water.[4] Similarly, the FDA has not set specific limits for NPIP in food products, although it does monitor for nitrosamines and has taken action on other nitrosamine compounds in certain cured meats.[5]
Europe: The European Union has recently implemented stricter limits on nitrites and nitrates as food additives to reduce the formation of nitrosamines in food.[6][7][8] However, a specific maximum level for NPIP in various food products has not been established. For drinking water, the EU sets standards for nitrates and nitrites but does not have a specific limit for NPIP.
Canada: Health Canada has established a Maximum Acceptable Concentration (MAC) for NDMA in drinking water but does not have a specific guideline for NPIP.[9] There is also no specific limit for NPIP in food products, although general guidance on controlling contaminants exists.
Japan: The MHLW sets standards for various food additives, including nitrites, but a specific limit for NPIP in food or drinking water is not publicly available.[10]
Due to the limited specific regulatory values for NPIP in food and drinking water, a quantitative comparison table is not feasible at this time. Research and monitoring for a broader range of nitrosamines, including NPIP, in these matrices are ongoing globally.
Establishing Regulatory Limits: A Risk-Based Approach
The process of setting regulatory limits for nitrosamine impurities like NPIP is a multi-step, science-driven process rooted in toxicological risk assessment. The following diagram illustrates the logical workflow from hazard identification to the establishment of an acceptable intake level.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. ewg.org [ewg.org]
- 5. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EU implements stricter limits on nitrites, nitrates in food additives to enhance consumer safety | Food Business Middle East & Africa - No.1 Food & Beverage Formulation, Processing & Packaging Publication [foodbusinessmea.com]
- 7. Nitrites and nitrates, new EU limits on products of animal origin - FoodTimes [foodtimes.eu]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]
- 10. Food Additivesï½Ministry of Health, Labour and Welfareï½åçå´åç [mhlw.go.jp]
validation of a risk assessment model for dietary N-Nitrosopiperidine intake
An in-depth analysis of risk assessment model validation for dietary intake of N-Nitrosopiperidine (NPIP) is crucial for researchers, scientists, and drug development professionals. This comparison guide provides an objective evaluation of various risk assessment methodologies, supported by experimental data, to offer a comprehensive understanding of the current landscape.
Comparative Analysis of Risk Assessment Models for this compound
The risk assessment of this compound (NPIP), a potent carcinogen found in various food products, is primarily conducted through several key methodologies.[1][2] These models aim to establish safe intake levels and characterize the potential cancer risk associated with dietary exposure. The most prominent approaches include the Margin of Exposure (MOE) approach, the use of Acceptable Intake (AI) limits derived from in vivo mutagenicity data, and the Carcinogenic Potency Database (CPDB) which provides TD50 values.
A pivotal risk assessment for N-nitrosamines, including NPIP, was conducted by the European Food Safety Authority (EFSA).[3][4] EFSA's approach is centered on the Margin of Exposure (MOE), which is a ratio of a point of departure (PoD) from animal studies to the estimated human exposure.[3] For carcinogenic N-nitrosamines, EFSA established a Benchmark Dose Lower Confidence Limit (BMDL10) of 10 μg/kg body weight (bw) per day, based on the incidence of liver tumors in rats.[3][5] The MOE is then calculated to assess the level of health concern, with a larger MOE indicating a lower risk.[3]
Another approach involves the use of in vivo mutagenicity studies, such as the transgenic rodent (TGR) gene mutation assay, to determine a point of departure.[6][7] Benchmark Dose (BMD) modeling of the mutant frequency data from these assays can be used to derive an Acceptable Intake (AI) for NPIP.[6][7] This methodology provides a more direct measure of the genotoxic potential of the compound.
The Carcinogenic Potency Database (CPDB) offers another quantitative measure of carcinogenic potency, the TD50 value, which is the daily dose rate required to induce tumors in half of the test animals that would have otherwise remained tumor-free.[8] This value can be used for comparative risk assessment of different carcinogens.
Quantitative Comparison of Risk Assessment Values
The following table summarizes the key quantitative values from different risk assessment approaches for this compound.
| Parameter | Value | Derivation Model/Study | Species/System | Endpoint | Citation |
| BMDL10 | 10 µg/kg bw/day | Margin of Exposure (MOE) Approach | Rat | Liver tumors (benign and malignant) | [3][4][5] |
| Acceptable Intake (AI) | 1300 ng/day | Rodent Carcinogenicity Data | Rodent | Carcinogenicity | |
| TD50 (Harmonic Mean) | 0.283 mg/kg/day | Carcinogenic Potency Database | Rat | Multiple tumor sites | [8] |
| TD50 (Harmonic Mean) | 0.690 mg/kg/day | Carcinogenic Potency Database | Mouse | Multiple tumor sites | [8] |
| BMD50 | 0.32 mg/kg/day | Transgenic Rodent (TGR) Gene Mutation Assay | Mouse | Liver mutant frequency | [7] |
Experimental Protocols
Margin of Exposure (MOE) Determination (EFSA Protocol)
The EFSA protocol for determining the MOE for N-nitrosamines involves a multi-step process:
-
Hazard Identification and Characterization: N-nitrosamines, including NPIP, are identified as genotoxic carcinogens based on extensive toxicological data.[3] The primary endpoint of concern is the induction of liver tumors in rodents.[3][4]
-
Dose-Response Assessment: A Benchmark Dose Lower Confidence Limit (BMDL10) of 10 μg/kg bw/day is selected as the point of departure.[3][5] This value represents the lower 95% confidence limit of the dose that causes a 10% increase in liver tumor incidence in rats.[3]
-
Exposure Assessment: Dietary exposure to N-nitrosamines is estimated by combining food consumption data from national surveys with occurrence data of N-nitrosamines in various food categories.[3][4] Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to quantify N-nitrosamine levels in food samples.[9]
-
Risk Characterization: The MOE is calculated by dividing the BMDL10 by the estimated dietary exposure.[3] An MOE below 10,000 is considered to be of health concern.[3]
Transgenic Rodent (TGR) Gene Mutation Assay Protocol
The TGR assay is used to assess the in vivo mutagenicity of NPIP and to derive a point of departure for risk assessment:
-
Animal Model: Transgenic rodents, such as the Muta™Mouse, which carry multiple copies of a reporter gene (e.g., lacZ or cII), are used.[6][10]
-
Dosing Regimen: Animals are typically dosed with NPIP via oral gavage for a specified period, for example, 28 consecutive days.[7] A range of dose levels is used to establish a dose-response relationship.
-
Tissue Collection and DNA Isolation: After the dosing period, tissues of interest, such as the liver, are collected, and high molecular weight DNA is isolated.[6]
-
Mutation Analysis: The reporter gene is recovered from the genomic DNA and packaged into bacteriophage particles. The mutations in the reporter gene are then scored, typically by a color-based plaque assay.[10]
-
Benchmark Dose (BMD) Modeling: The dose-response data for mutant frequency is modeled using BMD software to calculate a point of departure, such as the BMD50 (the dose causing a 50% increase in mutant frequency).[7]
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
The carcinogenicity of NPIP is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[11][12][13] The key initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.[12][13] This process is particularly efficient in the nasal mucosa and esophagus, which are target tissues for NPIP-induced carcinogenicity.[12][13] The resulting unstable α-hydroxy-NPIP spontaneously decomposes to form electrophilic intermediates that can react with DNA to form DNA adducts, leading to mutations and the initiation of cancer.[13]
Caption: Metabolic activation pathway of this compound.
Workflow for Dietary Risk Assessment Model Validation
The validation of a dietary risk assessment model for NPIP involves a systematic workflow that integrates exposure assessment, hazard characterization, and risk characterization.
Caption: Workflow for validating dietary risk assessment models.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Carcinogenic Potency Database [files.toxplanet.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Toxicological Guide to Cyclic and Aliphatic Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicology of cyclic and aliphatic nitrosamines, focusing on their carcinogenic potential, metabolic activation, and interaction with DNA. The information is supported by experimental data to facilitate informed risk assessment and guide future research.
Carcinogenic Potency: A Quantitative Comparison
The carcinogenic potency of nitrosamines is often expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at zero dose. A lower TD50 value indicates a higher carcinogenic potency.
Table 1: Comparative Carcinogenic Potency (TD50) of Cyclic and Aliphatic Nitrosamines in Rats
| Nitrosamine (B1359907) Class | Compound | Structure | TD50 (mg/kg/day) | Target Organs |
| Aliphatic | N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | 0.096 | Liver, Kidney, Lung |
| N-Nitrosodiethylamine (NDEA) | (C₂H₅)₂N-N=O | 0.0265 | Liver, Esophagus | |
| N-Nitrosodi-n-propylamine (NDPA) | (C₃H₇)₂N-N=O | 0.45 | Liver, Esophagus | |
| N-Nitrosodi-n-butylamine (NDBA) | (C₄H₉)₂N-N=O | 1.83 | Bladder, Liver | |
| Cyclic | N-Nitrosopyrrolidine (NPYR) | C₄H₈N-N=O | 1.8 | Liver |
| N-Nitrosopiperidine (NPIP) | C₅H₁₀N-N=O | 0.47 | Esophagus, Nasal Cavity | |
| N-Nitrosomorpholine (NMOR) | C₄H₈O₂N-N=O | 0.37 | Liver, Kidney |
Data compiled from various sources and may vary based on experimental conditions.
Metabolic Activation and Mechanism of Toxicity
Both cyclic and aliphatic nitrosamines are not directly carcinogenic but require metabolic activation to exert their toxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The key initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.
Signaling Pathway of Nitrosamine Metabolic Activation
The following diagram illustrates the generalized metabolic activation pathway for both cyclic and aliphatic nitrosamines, leading to the formation of DNA-reactive electrophiles.
Comparative Metabolism by Cytochrome P450 Enzymes
Different CYP isoforms exhibit varying efficiencies in metabolizing cyclic and aliphatic nitrosamines. This differential metabolism can influence their carcinogenic potency and organ specificity.
Table 2: Comparative in vitro Metabolism of Nitrosamines by Human Liver Microsomes
| Nitrosamine | Primary Metabolizing CYP Isoform(s) | Vmax (pmol/min/mg protein) | Km (µM) |
| Aliphatic | |||
| NDMA | CYP2E1, CYP2A6, CYP1A2 | 15.8 (CYP2E1) | 35-50 |
| NDEA | CYP2E1, CYP2A6 | 25.4 (CYP2E1) | 50-100 |
| Cyclic | |||
| NPYR | CYP2A6, CYP2E1 | 8.9 (CYP2A6) | 150-250 |
| NPIP | CYP2A6, CYP2B6 | 12.3 (CYP2A6) | 100-200 |
Vmax and Km values are approximate and can vary significantly between studies and individuals.
DNA Adduct Formation: The Molecular Basis of Carcinogenicity
The ultimate carcinogenic species, the alkyldiazonium ion, reacts with DNA to form various DNA adducts. The type and persistence of these adducts are critical determinants of the mutagenic and carcinogenic outcome.
-
Aliphatic Nitrosamines : Primarily form simple alkyl-DNA adducts, such as O⁶-methylguanine (from NDMA) and O⁶-ethylguanine (from NDEA). These are well-characterized promutagenic lesions.
-
Cyclic Nitrosamines : Following α-hydroxylation and ring-opening, they can form more complex, bifunctional DNA adducts that can lead to cross-linking, in addition to simple alkyl adducts. For example, N-nitrosopyrrolidine can lead to the formation of γ-hydroxy-1,N²-propano-2'-deoxyguanosine.
Table 3: Predominant DNA Adducts Formed by Cyclic and Aliphatic Nitrosamines
| Nitrosamine Class | Example Compound | Major DNA Adduct(s) |
| Aliphatic | NDMA | O⁶-Methylguanine, 7-Methylguanine |
| NDEA | O⁶-Ethylguanine, 7-Ethylguanine | |
| Cyclic | NPYR | γ-Hydroxy-1,N²-propano-2'-deoxyguanosine |
| NPIP | 1,N⁶-Ethenoadenine, 3,N⁴-Ethenocytosine |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are summaries of key experimental protocols used in the study of nitrosamine toxicology.
Rodent Carcinogenicity Bioassay
This protocol outlines the standard procedure for assessing the long-term carcinogenic potential of a chemical in rodents.
-
Animal Selection : Typically, Fischer 344 rats or B6C3F1 mice are used, with an equal number of males and females per group.
-
Dose Selection and Administration : At least two dose levels and a vehicle control group are used. The highest dose is typically the maximum tolerated dose (MTD), determined from subchronic toxicity studies. Nitrosamines are often administered in drinking water or by gavage.
-
Study Duration : The standard duration is 2 years.
-
Observations : Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology : At the end of the study, all animals are subjected to a full necropsy. A comprehensive list of tissues and organs is collected, preserved, and examined microscopically by a qualified pathologist.
-
Data Analysis : The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
In Vitro Metabolism Assay using Liver Microsomes
This assay is used to determine the metabolic fate of a compound and identify the enzymes involved.
-
Preparation of Microsomes : Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation.
-
Incubation : The nitrosamine substrate is incubated with liver microsomes in a buffered solution containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Reaction Termination : The reaction is stopped by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid).
-
Analysis : The mixture is centrifuged, and the supernatant is analyzed for the presence of metabolites using techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Enzyme Kinetics : To determine kinetic parameters (Vmax and Km), the assay is performed with varying substrate concentrations.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify a wide range of DNA adducts.
-
DNA Isolation and Digestion : DNA is isolated from tissues of interest and enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment : The bulky DNA adducts are enriched from the normal nucleotides, often by butanol extraction or solid-phase extraction.
-
⁵'-Labeling : The adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
-
Chromatographic Separation : The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides by thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a multi-directional development system.
-
Detection and Quantification : The adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total normal nucleotides.
Conclusion
The toxicological profiles of cyclic and aliphatic nitrosamines are dictated by a complex interplay of their chemical structure, metabolic activation by CYP enzymes, and the nature of the DNA adducts they form. While aliphatic nitrosamines like NDMA and NDEA are potent carcinogens that form well-characterized promutagenic alkyl-DNA adducts, cyclic nitrosamines can form more complex DNA lesions and exhibit different target organ specificities. A thorough understanding of these differences, supported by robust experimental data, is essential for accurate risk assessment and the development of strategies to mitigate human exposure to this important class of carcinogens.
Safety Operating Guide
Proper Disposal of N-Nitrosopiperidine: A Guide for Laboratory Professionals
Effective management and disposal of N-Nitrosopiperidine, a potent carcinogen, is a critical component of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the risks associated with this compound. This guide provides essential information on the proper disposal procedures for this compound, including regulatory considerations, chemical degradation, and incineration options.
This compound is classified as a hazardous waste, designated with the RCRA waste number U179, necessitating disposal in accordance with stringent federal, state, and local regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
Spill Management and Immediate Actions
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. The affected area should be evacuated, and all sources of ignition must be eliminated. Spills should be absorbed using an inert material such as vermiculite, dry sand, or earth.[2] The absorbed material and any contaminated items, including personal protective equipment (PPE), must be collected in a sealed, vapor-tight plastic bag for proper disposal as hazardous waste.[2] After cleanup, the area should be thoroughly washed.[2]
Disposal Methods
There are two primary methods for the proper disposal of this compound waste: chemical degradation and high-temperature incineration. The selection of the appropriate method will depend on the concentration of the waste, the available facilities, and institutional protocols.
High-Temperature Incineration
Incineration in a licensed hazardous waste facility is a common and effective method for the destruction of this compound. The process should be carried out in an incinerator equipped with a nitrogen oxides (NOx) scrubber to handle the toxic fumes emitted during decomposition. The operational parameters for different types of incinerators are summarized in the table below.
| Incineration Method | Temperature Range (°C) | Residence Time |
| Liquid Injection Incineration | 650 - 1600 | 0.1 - 2 seconds |
| Rotary Kiln Incineration | 820 - 1600 | Seconds for liquids/gases, hours for solids |
| Fluidized Bed Incineration | 450 - 980 | Seconds for liquids/gases, longer for solids |
Chemical Degradation Protocol
For dilute solutions of this compound (concentrations of 10 mg/L or less), chemical degradation can be an effective on-site treatment method before final disposal.[1] This procedure reduces the nitrosamine (B1359907) to less harmful amines, ammonia, or alcohols.[1]
Methodology:
-
Preparation: The degradation reaction should be carried out in a designated and well-ventilated area, preferably within a fume hood. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Reagent Addition: To the aqueous solution containing this compound, add aluminum-nickel alloy powder and an aqueous alkali solution (e.g., sodium hydroxide). The exact quantities of reagents will depend on the volume and concentration of the nitrosamine waste. It is crucial to perform a trial on a small scale to determine the optimal ratio.
-
Reaction: The mixture should be stirred at room temperature. The reaction progress can be monitored using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to confirm the complete degradation of the nitrosamine.
-
Filtration: Once the reaction is complete, the mixture is filtered to remove the solid alloy residue.
-
Final Disposal: The filtered liquid, now containing the less hazardous degradation products, should be absorbed onto a solid material and packaged for incineration as a solid waste.[1] The solid residue from filtration should also be treated as hazardous waste and disposed of accordingly.
Note: This chemical degradation method is not recommended for this compound in acetone (B3395972) or dichloromethane, as the reactions in these solvents are slow and may be incomplete.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Regulatory Compliance
Ultimately, all disposal procedures must align with the regulations set forth by the Environmental Protection Agency (EPA) and corresponding state and local agencies.[2] It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in a compliant manner. Always consult your institution's EHS department for specific guidance and to arrange for the collection and disposal of hazardous waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
